molecular formula C14H21FN2 B12502642 1-(4-Fluorobenzyl)-4-(propan-2-yl)piperazine

1-(4-Fluorobenzyl)-4-(propan-2-yl)piperazine

Cat. No.: B12502642
M. Wt: 236.33 g/mol
InChI Key: FQAZPIYVWCZFMZ-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-4-(propan-2-yl)piperazine is a fluorinated piperazine derivative of significant interest in medicinal chemistry and drug discovery research. Piperazine-based compounds are a prominent class of heterocycles in pharmacology, known for their diverse therapeutic potential . The 4-fluorobenzyl moiety is a common feature in compounds developed for neuroscientific research, particularly those investigated for their binding affinity to monoamine transporters . This specific compound, featuring an isopropyl substitution on the piperazine ring, is a valuable building block for researchers designing and synthesizing novel bioactive molecules. Its structure is analogous to compounds studied for their interactions with central nervous system targets, making it a key intermediate in the development of potential pharmacological tools . As with many piperazine derivatives, researchers should handle this material with appropriate precautions. Standard safety procedures should be followed, including wearing protective gloves and eye protection, and avoiding breathing dust or vapors . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H21FN2

Molecular Weight

236.33 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-propan-2-ylpiperazine

InChI

InChI=1S/C14H21FN2/c1-12(2)17-9-7-16(8-10-17)11-13-3-5-14(15)6-4-13/h3-6,12H,7-11H2,1-2H3

InChI Key

FQAZPIYVWCZFMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)CC2=CC=C(C=C2)F

Origin of Product

United States
Foundational & Exploratory

Rational Design, Synthesis, and Pharmacological Profiling of 1-(4-Fluorobenzyl)-4-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Probe Development Target Audience: Discovery Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, the N,N'-disubstituted piperazine scaffold is recognized as a "privileged structure" due to its favorable vector geometry, tunable basicity, and high frequency of hits against central nervous system (CNS) targets. Among these, 1-(4-Fluorobenzyl)-4-isopropylpiperazine stands out as a highly optimized building block.

By strategically pairing a metabolically robust 4-fluorobenzyl moiety with a sterically demanding N-isopropyl group, this structure achieves a precise balance of lipophilicity, metabolic resistance, and receptor subtype selectivity. This technical whitepaper dissects the structural rationale, details a self-validating synthetic methodology, and explores its downstream applications in developing therapeutics for neurodegeneration and oncology.

Structural Rationale & Physicochemical Profiling

The architectural design of 1-(4-Fluorobenzyl)-4-isopropylpiperazine is not arbitrary; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose.

  • The Piperazine Core: Acting as a rigid, basic spacer (pKa ~8.5–9.0), the piperazine ring ensures the molecule remains predominantly protonated at physiological pH. This cationic state is critical for forming salt bridges with conserved aspartate residues in the binding pockets of aminergic G-protein coupled receptors (GPCRs) and cholinesterases[1].

  • The 4-Fluorobenzyl Moiety: Unsubstituted benzyl groups are notorious metabolic liabilities, rapidly undergoing cytochrome P450-mediated para-hydroxylation. By substituting the para-position with fluorine—a bioisostere of hydrogen with a similar van der Waals radius (1.47 Å vs. 1.20 Å)—we effectively block this metabolic soft spot without introducing steric clash[2]. Furthermore, the strong electron-withdrawing nature of fluorine modulates the electron density of the aromatic ring, enhancing binding affinity in target sites like the Sigma-1 receptor.

  • The N-Isopropyl Group: The switch from a standard methyl group to a branched isopropyl group at the N4 position introduces targeted steric bulk. This bulk restricts the conformational flexibility of the piperazine ring, which has been shown to drastically improve selectivity profiles—for instance, shifting selectivity toward Butyrylcholinesterase (BuChE) over Acetylcholinesterase (AChE) in Alzheimer's disease models[1].

Quantitative Data Summary

To illustrate the structural advantages of this specific substitution pattern, Table 1 compares the physicochemical parameters of the 4-fluorobenzyl-isopropyl scaffold against its analogs.

Table 1: Comparative Physicochemical & Pharmacological Metrics of N-Benzyl-N'-isopropylpiperazines

Scaffold SubstitutionMolecular Weight ( g/mol )Estimated LogPMetabolic Stability (CYP450)Structural Impact & Primary Application
Unsubstituted Benzyl 218.342.1LowBaseline reference; rapid para-oxidation.
4-Bromobenzyl 297.243.2ModerateHigh lipophilicity; used in Neuropeptide S antagonists[3].
4-Fluorobenzyl 236.33 2.6 High Optimal CNS penetration; Cholinesterase/Sigma-1 targets [1].

Synthetic Methodology: Reductive Amination Protocol

To synthesize 1-(4-Fluorobenzyl)-4-isopropylpiperazine, we utilize a reductive amination pathway starting from the commercially available building block 1-(4-Fluorobenzyl)piperazine[4].

This protocol is designed as a self-validating system . We employ Sodium Triacetoxyborohydride (STAB) because it is a mild reducing agent that avoids the premature reduction of the ketone (acetone) to an alcohol, a common failure point when using harsher hydrides like NaBH₄.

Step-by-Step Experimental Workflow

Reagents Required:

  • 1-(4-Fluorobenzyl)piperazine (1.0 eq, ~194.25 g/mol )

  • Acetone (Anhydrous) (2.5 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (1.0 eq)

  • 1,2-Dichloroethane (DCE) (Solvent, 0.2 M)

Procedure:

  • Iminium Formation: Dissolve 1.0 eq of 1-(4-Fluorobenzyl)piperazine in anhydrous DCE under a nitrogen atmosphere. Add 2.5 eq of acetone, followed by 1.0 eq of glacial acetic acid.

    • Causality: The weak acid protonates the carbonyl oxygen of acetone, accelerating the nucleophilic attack by the secondary amine to form the transient iminium ion, without degrading the STAB reagent.

  • Reduction: Stir the mixture at room temperature for 30 minutes to ensure complete iminium formation. Slowly add 1.5 eq of STAB portion-wise over 10 minutes.

    • Causality: DCE is selected over DCM due to its superior solubilizing properties for STAB, ensuring a homogeneous reduction phase.

  • In-Process Validation (TLC): After 4 hours, sample the reaction. Run a Thin Layer Chromatography (TLC) plate using a 9:1 Dichloromethane:Methanol (with 1% NH₄OH) eluent.

    • Validation Check: The starting material (Rf ~0.2) should be completely consumed, replaced by a single, less polar product spot (Rf ~0.5) corresponding to the tertiary amine.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Causality: The basic quench neutralizes the acetic acid and destroys unreacted hydride, while ensuring the basic piperazine product remains deprotonated and partitions into the organic layer.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified via flash column chromatography if necessary, yielding 1-(4-Fluorobenzyl)-4-isopropylpiperazine as a pale yellow oil.

Pharmacological Applications & Target Engagement

The 1-(4-Fluorobenzyl)-4-isopropylpiperazine scaffold is a versatile precursor for several high-value therapeutic targets:

  • Neurodegenerative Therapeutics: Derivatives of this scaffold have been heavily investigated as dual-action inhibitors capable of both inhibiting cholinesterase and preventing hAChE-induced aggregation of Amyloid-β (Aβ) fibrils, addressing multiple pathological routes in Alzheimer's Disease[1].

  • CNS Receptor Modulation: The scaffold is utilized in the synthesis of highly selective radioligands for imaging Sigma-1 receptors in the brain, as well as in the development of Neuropeptide S receptor antagonists[3].

  • Oncology & Antimicrobials: Beyond the CNS, the 4-fluorobenzylpiperazine moiety is a critical building block for synthesizing EGFR and Aurora A kinase inhibitors, which are vital in targeted cancer therapies.

Mechanistic Pathway Visualization

The following diagram maps the modular design logic of the scaffold and its branching pharmacological applications.

G Core Piperazine Core (Vector & Basicity) Target1 Sigma-1 Receptors (CNS Imaging) Core->Target1 High Lipophilicity Target2 Cholinesterase (AD Therapeutics) Core->Target2 Dual Inhibition Target3 Kinase Inhibitors (Oncology) Core->Target3 Kinase Binding Fluoro 4-Fluorobenzyl (Metabolic Stability) Fluoro->Core N1 Alkylation Iso N-Isopropyl (Steric Tuning) Iso->Core N4 Alkylation

Modular design and pharmacological targeting of 1-(4-Fluorobenzyl)-4-isopropylpiperazine.

Conclusion

1-(4-Fluorobenzyl)-4-isopropylpiperazine is a prime example of rational drug design. By combining the metabolic shielding of a para-fluoro substitution with the steric directionality of an isopropyl group, chemists can leverage this scaffold to achieve superior pharmacokinetic stability and receptor selectivity. When synthesized via controlled, self-validating reductive amination protocols, it serves as a highly reliable foundation for next-generation CNS and oncology therapeutics.

References

  • 1-(4-FLUOROBENZYL)
  • 1-(4-Fluorobenzyl)
  • 1-(4-Fluorobenzyl)
  • 1-(4-bromobenzyl)
  • Source: acs.org (Journal of Medicinal Chemistry)
  • Design, Synthesis and Structure-Activity Relationship (SAR)

Sources

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(4-Fluorobenzyl)piperazine scaffold is a key pharmacophore in a variety of biologically active molecules.[1][3] Its derivatives have been investigated for a range of therapeutic targets, including but not limited to, chemokine antagonists, cholinesterase inhibitors, and kinase inhibitors.[1][3] The introduction of an N-isopropyl group can significantly modulate the physicochemical properties of the parent molecule, such as lipophilicity, metabolic stability, and receptor binding affinity, making 1-(4-Fluorobenzyl)-4-(propan-2-yl)piperazine a compound of interest for further investigation.

Physicochemical Properties

The physicochemical properties of 1-(4-Fluorobenzyl)-4-(propan-2-yl)piperazine can be predicted based on its chemical structure and by extrapolation from its parent compound, 1-(4-Fluorobenzyl)piperazine.

PropertyValueSource
CAS Number Not available-
Parent CAS Number 70931-28-1 (for 1-(4-Fluorobenzyl)piperazine)[1][2][3]
Molecular Formula C₁₄H₂₁FN₂Calculated
Molecular Weight 236.33 g/mol Calculated
Appearance Expected to be a solid or oilInferred
Boiling Point Not determined-
Melting Point Not determined-
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane.Inferred

Synthesis of 1-(4-Fluorobenzyl)-4-(propan-2-yl)piperazine

The synthesis of 1-(4-Fluorobenzyl)-4-(propan-2-yl)piperazine is most effectively achieved through reductive amination of the parent compound, 1-(4-Fluorobenzyl)piperazine, with acetone. This method is a widely used and robust strategy for the N-alkylation of secondary amines.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Reactant1 1-(4-Fluorobenzyl)piperazine (CAS: 70931-28-1) Step1 Reaction Mixture Reactant1->Step1 Reactant2 Acetone Reactant2->Step1 Reagent1 Sodium Triacetoxyborohydride (Reducing Agent) Reagent1->Step1 Reagent2 Dichloromethane (Solvent) Reagent2->Step1 Step2 Work-up & Purification Step1->Step2 Reaction Product 1-(4-Fluorobenzyl)-4-(propan-2-yl)piperazine Step2->Product Isolation

Synthesis workflow for 1-(4-Fluorobenzyl)-4-(propan-2-yl)piperazine.
Experimental Protocol: Reductive Amination

This protocol outlines a general procedure for the synthesis of 1-(4-Fluorobenzyl)-4-(propan-2-yl)piperazine via reductive amination.

Materials:

  • 1-(4-Fluorobenzyl)piperazine

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., a mixture of dichloromethane and methanol)

Procedure:

  • Reaction Setup: To a solution of 1-(4-Fluorobenzyl)piperazine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add acetone (1.2-1.5 eq).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate. Subsequently, add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. The addition should be done carefully to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir the mixture vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2-3 times).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(4-Fluorobenzyl)-4-(propan-2-yl)piperazine.

Structural Elucidation and Characterization

The structure of the synthesized 1-(4-Fluorobenzyl)-4-(propan-2-yl)piperazine can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorobenzyl group, the benzylic methylene protons, the piperazine ring protons, and the isopropyl group (a septet for the CH and a doublet for the two methyl groups).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for all the carbon atoms in the molecule, including the aromatic carbons, the benzylic carbon, the piperazine carbons, and the carbons of the isopropyl group.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of the synthesized compound. Under electrospray ionization (ESI) conditions, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 237.18.

The fragmentation pattern in tandem mass spectrometry (MS/MS) can provide further structural confirmation. The most likely fragmentation pathway involves the cleavage of the benzylic C-N bond and fragmentation of the piperazine ring.

Fragmentation_Pathway Parent [M+H]⁺ m/z 237.18 Fragment1 [C₇H₆F]⁺ m/z 109.04 Parent->Fragment1 Loss of isopropylpiperazine Fragment2 [C₇H₁₆N₂]⁺ m/z 128.13 Parent->Fragment2 Loss of fluorobenzyl radical Fragment3 [C₄H₉N]⁺ m/z 71.07 Fragment2->Fragment3 Ring cleavage

Proposed mass spectrometry fragmentation pathway.

Potential Applications in Drug Discovery

Derivatives of 1-(4-Fluorobenzyl)piperazine have shown promise in various therapeutic areas. The addition of an isopropyl group to the piperazine nitrogen can influence the compound's pharmacological profile.

  • Tyrosinase Inhibition: The 1-(4-fluorobenzyl)piperazine scaffold has been identified as a key feature in the development of potent tyrosinase inhibitors, which are of interest for treating hyperpigmentation disorders.

  • Anticancer Activity: Certain derivatives have been investigated as inhibitors of key kinases involved in cancer progression, such as EGFR and Aurora A kinase.[1]

  • Neuropharmacology: The piperazine moiety is a common feature in many centrally acting drugs. The lipophilicity introduced by the isopropyl group could enhance blood-brain barrier penetration, making it a candidate for neurological targets.

Safety and Handling

As a novel chemical entity, 1-(4-Fluorobenzyl)-4-(propan-2-yl)piperazine should be handled with care in a laboratory setting. The safety profile can be inferred from the parent compound and similar N-alkylated piperazines.

  • General Precautions: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood.

  • Health Hazards: The parent compound, 1-(4-Fluorobenzyl)piperazine, is classified as harmful if swallowed and causes skin and eye irritation.[3] Similar hazards should be assumed for its N-isopropyl derivative.

  • First Aid Measures:

    • In case of skin contact: Wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This technical guide provides a foundational understanding of 1-(4-Fluorobenzyl)-4-(propan-2-yl)piperazine for the scientific community. While not commercially available, its synthesis from the readily accessible precursor 1-(4-Fluorobenzyl)piperazine is straightforward via reductive amination. The detailed protocols for synthesis and characterization, along with insights into its potential applications and safety considerations, are intended to facilitate further research and development of this and related compounds in the pursuit of novel therapeutics.

References

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Pittelkow, T., & Christensen, J. B. (2004). A Simple Synthesis of N-Alkylpiperazines.
  • Wünsch, B., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2477-2487.
  • Li-Zhulanov, N. S., et al. (2023). Synthesis of 1-(4-isopropylbenzyl)piperazine. ResearchGate. Available from: [Link]

  • El-Gendy, M. A., et al. (2015). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones.
  • Li-Zhulanov, N. S., et al. (2023). (1R,2R,6S)-2-(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Molbank, 2023(1), M1554.
  • Organic Syntheses. 1-benzylpiperazine. Available from: [Link]

  • Yilmaz, F., & Menteşe, M. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(11), 941-946.
  • Wünsch, B., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2477–2487.
  • Kuder, K., et al. (2014). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Journal of Medicinal Chemistry, 57(23), 10035-10051.
  • Iovine, V., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68.
  • Grogan, D. R., & Turner, N. J. (2016). Reductive Aminations by Imine Reductases: From Milligrams to Tons. CHIMIA International Journal for Chemistry, 70(10), 719-723.
  • Howard, K. L. (1950). U.S. Patent No. 2,525,223. Washington, DC: U.S.
  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available from: [Link]

  • Reddit. Reductive amination of piperazine. Available from: [Link]

  • Shitole, A., et al. (2022).
  • Ciba-Geigy AG. (1962). DE1092019B: Process for the N-monoalkylation of piperazine.
  • Chan, W. Y., et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry, 13(1), 008-017.
  • Castillo-Hernández, J. C., et al. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Neuropsychobiology, 74(4), 206-216.
  • Bodnar, R. J., et al. (2013). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 4(11), 1049-1054.
  • Moczko, E., et al. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. International Journal of Molecular Sciences, 24(5), 5117.
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A Technical Guide to the Molecular Weight Determination of 1-(4-Fluorobenzyl)-4-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive framework for the determination of the molecular weight of 1-(4-Fluorobenzyl)-4-isopropylpiperazine, a substituted piperazine derivative of interest to researchers in medicinal chemistry and drug development. In the absence of an established public database entry for this specific molecule, this paper outlines a first-principles approach. It begins by deriving the molecular formula and calculating the theoretical molecular weight. Subsequently, it details the essential analytical workflows required for empirical verification, including mass spectrometry for direct mass measurement and nuclear magnetic resonance spectroscopy for structural confirmation. This guide is intended for scientists and researchers, offering both theoretical grounding and practical, field-tested protocols to ensure accurate molecular characterization.

Molecular Structure and Physicochemical Properties

1-(4-Fluorobenzyl)-4-isopropylpiperazine is a tertiary amine belonging to the benzylpiperazine class. Compounds in this class are structurally related to a variety of biologically active molecules and are often investigated as precursors or analogs in pharmaceutical research.[1] An accurate determination of molecular weight is the foundational step in the characterization of this novel compound.

Derivation of Molecular Formula and Weight

The molecular formula is derived by combining the constituent fragments: a 1-(4-Fluorobenzyl)piperazine core and a 4-isopropyl substituent.

  • 1-(4-Fluorobenzyl)piperazine Core: The established molecular formula for this precursor is C₁₁H₁₅FN₂.[2][3]

  • Isopropyl Substituent: An isopropyl group (-CH(CH₃)₂) replaces a hydrogen atom on the N4 nitrogen of the piperazine ring. This corresponds to adding C₃H₆ (isopropyl group C₃H₇ minus one H for bonding).

  • Resulting Molecule:

    • Formula: C₁₁H₁₅FN₂ (core) + C₃H₆ = C₁₄H₂₁FN₂

    • This formula is derived by adding the atoms of the isopropyl group (3 Carbon, 7 Hydrogen) to the piperazine core (C₁₁H₁₅FN₂) and subtracting one hydrogen from the N4 nitrogen to form the bond, resulting in C₁₄H₂₁FN₂.

The average molecular weight (MW) and monoisotopic mass are calculated from this formula using the atomic weights of the constituent elements.

  • Average Molecular Weight: (14 × 12.011) + (21 × 1.008) + (1 × 18.998) + (2 × 14.007) = 236.33 g/mol

  • Monoisotopic Mass: (14 × 12.000000) + (21 × 1.007825) + (1 × 18.998403) + (2 × 14.003074) = 236.174327 Da

The monoisotopic mass is crucial for high-resolution mass spectrometry analysis, providing a highly accurate benchmark for empirical verification.

Caption: 2D Structure of 1-(4-Fluorobenzyl)-4-isopropylpiperazine.

Physicochemical Data Summary

The calculated properties are summarized in the table below. These values serve as the theoretical basis for the experimental verification steps that follow.

PropertyValue
Molecular Formula C₁₄H₂₁FN₂
Average Molecular Weight 236.33 g/mol
Monoisotopic Mass 236.1743 Da
Nominal Mass 236 Da
Topological Polar Surface Area 6.48 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2

Synthetic Pathway Overview

Understanding the synthesis of 1-(4-Fluorobenzyl)-4-isopropylpiperazine provides context for potential impurities that could interfere with analysis. A common and logical approach is the N-alkylation of 1-(4-Fluorobenzyl)piperazine.

Causality of Method: This synthetic route is chosen for its efficiency and high yield. The secondary amine of the 1-(4-Fluorobenzyl)piperazine is a strong nucleophile, readily reacting with an alkylating agent like 2-bromopropane. The use of a non-nucleophilic base, such as potassium carbonate, is critical to neutralize the HBr byproduct without competing in the reaction.

Synthetic_Workflow Reactant1 1-(4-Fluorobenzyl)piperazine Reaction Stir at 60-70°C (N-Alkylation) Reactant1->Reaction Reactant2 2-Bromopropane Reactant2->Reaction Base K₂CO₃ (Base) Base->Reaction Solvent Acetonitrile (Solvent) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product 1-(4-Fluorobenzyl)-4- isopropylpiperazine Purification->Product Purity >98%

Caption: Synthetic workflow for 1-(4-Fluorobenzyl)-4-isopropylpiperazine.

Analytical Methodologies for Molecular Weight Verification

A multi-pronged analytical approach is essential for the unambiguous confirmation of a new chemical entity's molecular weight. This involves direct measurement via mass spectrometry, structural validation via NMR, and purity assessment via chromatography.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone technique for determining molecular weight. For a volatile, thermally stable molecule like this, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal initial method.

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution of the purified compound in methanol or ethyl acetate.

  • Instrumentation: Utilize a standard GC-MS system equipped with a non-polar capillary column (e.g., DB-1MS or equivalent, 30m x 0.25mm x 0.25µm).

  • GC Conditions:

    • Injector Temperature: 280°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Rationale: This temperature program ensures the elution of the compound as a sharp peak while separating it from any lower or higher boiling point impurities.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-500 amu.

    • Rationale: EI at 70 eV is a standard, robust ionization method that provides a reproducible fragmentation pattern, which acts as a "fingerprint" for the molecule.

Expected Results & Interpretation

  • Molecular Ion (M⁺): The mass spectrum should exhibit a molecular ion peak at m/z 236 , corresponding to the nominal mass of the molecule [C₁₄H₂₁FN₂]⁺. The presence of this peak is the primary confirmation of the molecular weight.

  • Key Fragmentation Pattern: EI will cause predictable fragmentation. The major fragments provide corroborating structural evidence.

    • m/z 193: Loss of the isopropyl group (•CH(CH₃)₂; mass 43). [M-43]⁺.

    • m/z 109: The fluorobenzyl cation [C₇H₆F]⁺, resulting from cleavage at the benzylic C-N bond. This is often a very prominent peak for benzylpiperazines.

    • m/z 127: The isopropylpiperazine cation [C₇H₁₅N₂]⁺.

Trustworthiness through High-Resolution MS (HRMS): For definitive confirmation, analysis via ESI-TOF or Orbitrap HRMS is recommended. This technique can measure the mass with enough accuracy (typically <5 ppm error) to confirm the elemental composition. The experimentally observed exact mass should match the calculated monoisotopic mass of 236.1743 Da .

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR does not measure molecular weight directly, it provides an unambiguous structural fingerprint. Confirming the structure validates the molecular formula from which the molecular weight is calculated.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra at room temperature.

Expected Spectral Features (¹H NMR in CDCl₃)

  • Aromatic Protons: Two doublets (or a complex multiplet) between δ 7.0-7.4 ppm, integrating to 4H, characteristic of a 1,4-disubstituted benzene ring.

  • Benzyl Protons: A singlet at approximately δ 3.5 ppm, integrating to 2H (-CH₂-Ar).

  • Piperazine Protons: Broad signals between δ 2.4-2.8 ppm, integrating to 8H.

  • Isopropyl Protons: A septet around δ 2.7-3.0 ppm for the CH proton and a doublet around δ 1.0-1.1 ppm for the two CH₃ groups, integrating to 1H and 6H respectively.

The integration of these signals (4:2:8:1:6) must be consistent with the 21 protons in the proposed C₁₄H₂₁FN₂ structure. This provides a self-validating check on the molecular formula.

Integrated Analytical Workflow

Analytical_Workflow Start Synthesized & Purified Product Purity Assess Purity (e.g., GC-FID, HPLC-UV) Purity ≥ 98%? Start->Purity Purity->Start No, re-purify NMR Structural Confirmation (¹H & ¹³C NMR) Purity->NMR Yes MS Molecular Weight Verification (GC-MS) NMR->MS Structure Matches Expected HRMS Elemental Composition Confirmation (HRMS) MS->HRMS M⁺ peak at m/z 236 observed Conclusion Identity & MW Confirmed: C₁₄H₂₁FN₂ MW = 236.33 g/mol HRMS->Conclusion Exact Mass matches 236.1743 Da

Caption: Integrated workflow for identity and molecular weight confirmation.

Conclusion

The molecular weight of 1-(4-Fluorobenzyl)-4-isopropylpiperazine is determined to be 236.33 g/mol based on its derived molecular formula C₁₄H₂₁FN₂ . This theoretical value must be confirmed through a rigorous, multi-step analytical process. The direct measurement of the molecular ion at m/z 236 via mass spectrometry, coupled with the structural validation provided by NMR spectroscopy, forms a self-validating system that ensures the highest degree of scientific integrity. This guide provides the necessary protocols and rationale for researchers to confidently characterize this and other novel piperazine derivatives.

References

  • PubChem. 1-(4-Fluorobenzyl)piperazine. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(4-Fluorophenyl)piperazine. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(2-Fluoro-5-iodobenzyl)-4-isopropylpiperazine. National Center for Biotechnology Information. [Link]

  • Inxight Drugs. 1-(4-FLUOROBENZYL)PIPERAZINE. National Center for Advancing Translational Sciences. [Link]

  • De Luca, L., et al. (2021). Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. ChemMedChem. [Link]

Sources

A Technical Guide to 1-(4-Fluorobenzyl)-4-isopropylpiperazine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This document provides a comprehensive technical overview of 1-(4-Fluorobenzyl)-4-isopropylpiperazine, a distinct N,N'-disubstituted piperazine derivative. While not a widely cataloged commercial chemical, its structure suggests significant potential in medicinal chemistry and drug development, building upon the established bioactivity of related benzylpiperazine scaffolds. This guide outlines the compound's structural and physicochemical properties, proposes a detailed and robust protocol for its chemical synthesis via reductive amination, and describes the necessary analytical workflows for its structural confirmation and purity assessment. Furthermore, it explores potential therapeutic applications by drawing parallels with structurally similar compounds known to interact with significant biological targets, such as tyrosinase and sigma-1 (σ1) receptors. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to explore this and related chemical spaces.

Chemical Identity and Structural Elucidation

1-(4-Fluorobenzyl)-4-isopropylpiperazine is a tertiary amine featuring a piperazine core substituted with a 4-fluorobenzyl group on one nitrogen and an isopropyl group on the other. This specific substitution pattern differentiates it from more common precursors like 1-(4-fluorobenzyl)piperazine.

Molecular Identifiers

The canonical identifiers for this compound are derived from its structure:

  • IUPAC Name: 1-(4-Fluorobenzyl)-4-(propan-2-yl)piperazine

  • Canonical SMILES String: CC(C)N1CCN(CC2=CC=C(F)C=C2)CC1

  • CAS Number: Not assigned (as of the date of this publication).

The structure combines the 4-fluorobenzyl moiety, a common pharmacophore, with an isopropyl group, which can modulate lipophilicity and steric interactions with biological targets.

Structural Diagram

The 2D chemical structure is presented below, illustrating the connectivity of the atoms.

Caption: 2D structure of 1-(4-Fluorobenzyl)-4-isopropylpiperazine.

Physicochemical Properties (Predicted)

Quantitative data for this specific molecule is not available in public databases. However, its properties can be reliably predicted using computational models and by comparison with structurally similar analogs. The table below summarizes these predicted values.

PropertyPredicted ValueBasis for Prediction / Notes
Molecular Formula C₁₄H₂₁FN₂Calculated from structure.
Molecular Weight 236.33 g/mol Calculated from atomic weights.
XLogP3 ~2.9 - 3.2Estimated based on the XLogP3 of 1-(4-Chlorobenzyl)-4-isopropylpiperazine (2.866) and accounting for the difference between Cl and F substituents[1]. This suggests good cell permeability.
Topological Polar Surface Area (TPSA) 6.48 ŲCalculated value for tertiary amines. This low value is indicative of high potential for blood-brain barrier penetration.
Hydrogen Bond Donors 0No N-H or O-H groups are present.
Hydrogen Bond Acceptors 2The two piperazine nitrogen atoms can act as hydrogen bond acceptors.
Rotatable Bonds 4Indicates a moderate degree of conformational flexibility.
Predicted pKa ~8.5 - 9.0Based on the pKa of N-alkylated piperazines. The molecule will be predominantly protonated at physiological pH (7.4), which is crucial for its interaction with biological targets.

Proposed Synthesis and Purification Protocol

The synthesis of 1-(4-Fluorobenzyl)-4-isopropylpiperazine can be efficiently achieved via a two-step sequence involving the N-alkylation of piperazine followed by reductive amination. This approach offers high yields and excellent control over the final product.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_conditions Reagents & Conditions R1 1-Isopropylpiperazine S1 Reductive Amination R1->S1 R2 4-Fluorobenzaldehyde R2->S1 Workup Aqueous Workup (NaHCO₃ wash, Brine wash) S1->Workup Reaction Quench Reagents Sodium Triacetoxyborohydride (STAB) Dichloromethane (DCM) Acetic Acid (cat.) Room Temperature, 12-18h Reagents->S1 Conditions Purification Purification (Flash Chromatography) Workup->Purification Product 1-(4-Fluorobenzyl)-4-isopropylpiperazine Purification->Product Isolated Product

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

This protocol is based on established methods for the reductive amination of piperazine derivatives[2].

Materials:

  • 1-Isopropylpiperazine (1.0 eq)

  • 4-Fluorobenzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Glacial Acetic Acid (catalytic amount, ~0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

  • Solvents for chromatography (e.g., DCM/Methanol or Hexanes/Ethyl Acetate gradient)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 1-isopropylpiperazine (1.0 eq) and anhydrous DCM. Stir until fully dissolved.

  • Addition of Aldehyde: Add 4-fluorobenzaldehyde (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Reduction: In a single portion, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Causality Note: STAB is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde and is tolerant of the mildy acidic conditions required for iminium formation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of 0-10% methanol in DCM) to afford the pure 1-(4-Fluorobenzyl)-4-isopropylpiperazine.

Analytical Characterization

To confirm the identity, structure, and purity of the synthesized compound, a suite of standard analytical techniques should be employed.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance will provide the primary structural confirmation. Expected ¹H NMR signals would include multiplets for the aromatic protons of the fluorobenzyl ring, a singlet for the benzylic CH₂ protons, multiplets for the piperazine ring protons, and a septet and doublet for the isopropyl group protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition, matching the molecular formula C₁₄H₂₁FN₂. The expected [M+H]⁺ ion would be approximately m/z 237.1762.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis would confirm the presence of key functional groups, including C-H (aliphatic and aromatic), C-N, and the characteristic C-F stretch.

  • Purity Analysis (HPLC/LC-MS): High-Performance Liquid Chromatography, coupled with a UV or MS detector, should be used to determine the purity of the final compound, which should ideally be >95% for use in biological assays.

Potential Applications and Biological Rationale

The 1-(4-fluorobenzyl)piperazine scaffold is a privileged structure in medicinal chemistry, known to be a key fragment in compounds targeting various biological systems[3][4][5].

Tyrosinase Inhibition for Hyperpigmentation Disorders

Recent studies have identified the 1-(4-fluorobenzyl)piperazine moiety as a critical pharmacophore for potent tyrosinase inhibitors[6][7]. Tyrosinase is the rate-limiting enzyme in melanin synthesis, and its inhibition is a primary strategy for treating hyperpigmentation disorders and for use in skin-whitening cosmetic agents[7]. The addition of the isopropyl group in the target molecule could enhance binding affinity or improve pharmacokinetic properties compared to simpler analogs. Researchers developing novel tyrosinase inhibitors would find this compound to be a valuable synthetic target.

Sigma-1 (σ1) Receptor Ligands for Neurological Disorders

Benzylpiperazine derivatives are well-established ligands for sigma (σ) receptors, particularly the σ1 subtype, which is implicated in a range of neurological conditions including pain, depression, and neurodegenerative diseases[5]. The specific substitution on the piperazine nitrogens is crucial for modulating affinity and selectivity. The combination of the 4-fluorobenzyl group and a small alkyl substituent like isopropyl presents a logical design for novel σ1 receptor ligands with potentially unique pharmacological profiles.

Precursor for PET Radioligands

The presence of a fluorine atom makes this compound and its derivatives ideal candidates for developing Positron Emission Tomography (PET) imaging agents by substituting ¹⁸F. Radiosynthesis of ¹⁸F-labeled fluorobenzyl piperazines has been successfully demonstrated for imaging targets like melanin in tumors[2]. 1-(4-Fluorobenzyl)-4-isopropylpiperazine could serve as a cold standard or precursor for a novel PET tracer targeting receptors where this scaffold shows high affinity.

Safety and Handling

While specific toxicology data for 1-(4-Fluorobenzyl)-4-isopropylpiperazine is unavailable, data from the parent compound 1-(4-fluorobenzyl)piperazine should be used as a guideline.

  • Hazard Classifications: It is expected to be an irritant to the skin, eyes, and respiratory system. It may be harmful if swallowed[3].

  • Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

1-(4-Fluorobenzyl)-4-isopropylpiperazine represents a promising, yet underexplored, chemical entity. Its structure is rationally designed by combining a known bioactive scaffold with a modulating alkyl group. The synthetic route proposed herein is robust, high-yielding, and relies on standard laboratory techniques, making the compound highly accessible for research purposes. Its potential as a tyrosinase inhibitor, a sigma receptor ligand, or a precursor for advanced imaging agents makes it a compelling target for further investigation in drug discovery and chemical biology.

References

  • Sigma-Aldrich. (n.d.). 1-(4-Fluorobenzyl)piperazine 97%.
  • Sigma-Aldrich. (n.d.). 1-(4-Fluorophenyl)piperazine 98%.
  • ChemicalBook. (2026, January 13). 1-(4-FLUOROBENZYL)PIPERAZINE Chemical Properties, Uses, Production.
  • Leone, S., et al. (2017). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience. Available at: [Link]

  • Molteni, R. (n.d.). Synthesis of 1-(4-fluorobenzyl)-4-(2-hydroxy-3-n-hexadecyloxypropyl)-piperazine.
  • Almaghrabi, M. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]

  • PubChem. (n.d.). 1-(4-Fluorobenzyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP0847999B1 - N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.
  • Google Patents. (n.d.). CN1634901A - Process for preparing N-benzyl piperazine.
  • De Luca, L., et al. (2020). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti-Melanogenic Activity. ChemistryOpen. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of N-benzylpiperazine (BZP), N-benzylethylenediamine (BEDA), benzylamine (BA), and N , N 'dibenzylpiperazine (DBZP).
  • Sigma-Aldrich. (n.d.). 1-(4-Fluorobenzyl)piperazine 97%.
  • De Luca, L., et al. (2019). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. European Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Katsifis, A., et al. (2013). Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2021). Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives as potential antimicrobial agents. Scientific Reports. Available at: [Link]

  • Inxight Drugs. (n.d.). 1-(4-FLUOROBENZYL)PIPERAZINE. National Center for Advancing Translational Sciences. Retrieved from [Link]

Sources

Technical Monograph: Physical Properties of 1-(4-Fluorobenzyl)-4-isopropylpiperazine

[1]

Introduction and Chemical Identity

1-(4-Fluorobenzyl)-4-isopropylpiperazine (often abbreviated in research contexts as 4F-iPr-BZP ) is a disubstituted piperazine derivative.[1] Structurally, it belongs to the benzylpiperazine (BZP) class, a scaffold widely explored in medicinal chemistry for its affinity to monoamine transporters (SERT, DAT, NET) and sigma receptors (

1

The introduction of the para-fluoro substituent on the benzyl ring and the N-isopropyl group on the piperazine nitrogen modulates the compound's lipophilicity, metabolic stability, and receptor binding profile compared to the parent BZP.[1] This guide provides a comprehensive analysis of its physicochemical properties, critical for researchers evaluating its potential as a CNS-active agent or a pharmacological probe.[1]

Nomenclature and Identifiers
Identifier TypeValue
IUPAC Name 1-[(4-Fluorophenyl)methyl]-4-propan-2-ylpiperazine
Common Names 4F-iPr-BZP; 1-(4-Fluorobenzyl)-4-isopropylpiperazine
Molecular Formula

Molecular Weight 236.33 g/mol
SMILES CC(C)N1CCN(CC2=CC=C(F)C=C2)CC1
InChI Key (Predicted) KFMDNJJTGINMCS-UHFFFAOYSA-N
Structural Class Phenylpiperazine / Benzylpiperazine

Physicochemical Profiling

Understanding the physical properties of 4F-iPr-BZP is essential for predicting its pharmacokinetic behavior (ADME).[1] The data below synthesizes calculated values based on structure-activity relationships (SAR) of the known chloro-analog (CAS 423746-77-4) and the parent 4-fluoro-BZP (CAS 70931-28-1).[1]

Lipophilicity and Solubility

The isopropyl group (+3 carbons, branched) significantly increases lipophilicity compared to the methyl analog, enhancing blood-brain barrier (BBB) permeability.[1]

PropertyValue (Free Base)Value (Dihydrochloride Salt)Context
LogP (Octanol/Water) 2.3 ± 0.3 (Calc)N/A (Ionized)Optimal range for CNS penetration (1.5 - 3.5).[1]
LogD (pH 7.4) 1.8 ± 0.2-Distribution coefficient at physiological pH.[1]
Water Solubility < 0.5 mg/mL (Sparingly)> 50 mg/mL (High)Salt formation is required for aqueous formulation.
TPSA 6.48 Ų-Topological Polar Surface Area; indicates high membrane permeability.[1]
H-Bond Donors 02 (Ammonium protons)Free base has no donors; Salt has 2.[1]
H-Bond Acceptors 3 (2 N, 1 F)3Fluorine acts as a weak acceptor.[1]
Acid-Base Characteristics (pKa)

The piperazine ring contains two basic nitrogen centers.[1][2] The


  • 
     (
    
    
    -Benzyl):
    ~5.5 – 6.0[1]
  • 
     (
    
    
    -Isopropyl):
    ~9.0 – 9.2[1]

Implication: At physiological pH (7.4), the molecule exists primarily as a mono-cation (protonated at the

1

Solid-State and Thermal Properties[1]

For drug development, the solid-state form dictates stability and handling.[1]

  • Physical State (Free Base): Colorless to pale yellow oil at room temperature.[1]

  • Physical State (Salt): White crystalline solid (Dihydrochloride or Oxalate).

  • Boiling Point (Free Base): Predicted ~280°C at 760 mmHg; ~130-140°C at 0.5 mmHg.[1]

  • Melting Point (2HCl Salt): Predicted range 245°C – 255°C (Decomposition).

    • Note: Piperazine salts often exhibit high melting points with sublimation or decomposition.[1]

Thermal Stability

Thermogravimetric Analysis (TGA) of similar piperazine salts typically shows stability up to 200°C, followed by loss of HCl and subsequent degradation of the organic core.[1]

Synthesis and Experimental Protocols

To ensure the integrity of physical property measurements, high-purity material is required.[1] The following protocols outline the two primary synthetic routes.

Synthesis Workflows

Synthesis_PathwaysStart14-FluorobenzaldehydeInter1Imine IntermediateStart1->Inter1Reductive Amination(Method A)Start21-IsopropylpiperazineStart2->Inter1Start31-(4-Fluorobenzyl)piperazineProduct1-(4-Fluorobenzyl)-4-isopropylpiperazineStart3->ProductReductive Alkylation(Method B)Start4Acetone / NaBH(OAc)3Start4->ProductInter1->ProductReduction(NaBH4)

Figure 1: Convergent synthetic pathways. Method A (Reductive Amination) is preferred for avoiding over-alkylation byproducts common in direct alkylation.

Protocol: Reductive Amination (Method A)

This method yields the highest purity for physical property characterization.

  • Reagents: Dissolve 1-isopropylpiperazine (1.0 eq) and 4-fluorobenzaldehyde (1.0 eq) in dry Dichloromethane (DCM).

  • Reaction: Add Sodium Triacetoxyborohydride (STAB, 1.4 eq) portion-wise at 0°C.

  • Conditions: Stir at room temperature for 12 hours under Nitrogen atmosphere.

  • Work-up: Quench with saturated

    
    . Extract with DCM (
    
    
    ).[3] Wash organic layer with brine, dry over
    
    
    .[1]
  • Purification: Concentrate in vacuo. Purify the resulting oil via flash column chromatography (Silica gel, MeOH:DCM 5:95).

  • Salt Formation: Dissolve the free base oil in diethyl ether and add 2.0 eq of HCl in dioxane to precipitate the dihydrochloride salt.

Analytical Characterization

Validating the identity of the compound is a prerequisite for any physical property study.[1]

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       7.28 (m, 2H, Ar-H), 7.00 (t, 2H, Ar-H).[1]
      
    • 
       3.48 (s, 2H, Benzyl-
      
      
      ).[1]
    • 
       2.65 (sept, 1H, Isopropyl-CH).[1]
      
    • 
       2.50 (br s, 8H, Piperazine-
      
      
      ).[1]
    • 
       1.05 (d, 6H, Isopropyl-
      
      
      ).[1]
  • 
     NMR:  Single peak at 
    
    
    -115 ppm (typical for para-fluoro).[1]
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  m/z 236.[1]
    
  • Base Peak: m/z 109 (4-fluorobenzyl cation, tropylium ion analog).[1]

  • Fragment: m/z 127 (N-isopropylpiperazine fragment).[1]

Structure-Activity Relationship (SAR) Visualization[1]

The physical properties of 4F-iPr-BZP directly influence its biological interaction.[1] The diagram below maps the structural features to their physicochemical and pharmacological roles.

SAR_AnalysisCore4F-iPr-BZP CoreFluoro4-Fluoro GroupCore->FluoroBenzylBenzyl LinkerCore->BenzylPiperazinePiperazine RingCore->PiperazineIsopropylN-Isopropyl GroupCore->IsopropylMetabolismBlocks Metabolic Oxidation(Increases t1/2)Fluoro->MetabolismFlexibilityConformational FlexibilitySigma-1 Receptor FitBenzyl->FlexibilityBasicityControls pKa (~9.0)Cationic Interaction with AspPiperazine->BasicityLipophilicityIncreases LogP (+1.0)Enhances BBB TransportIsopropyl->Lipophilicity

Figure 2: Pharmacophore dissection showing how specific structural modifications dictate physical and biological properties.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 796563, 1-(4-Fluorobenzyl)piperazine. Retrieved from [Link]

  • Li, R., et al. (2022).[1] Structure-activity relationship studies of piperazine analogues as inhibitors of human equilibrative nucleoside transporters. Frontiers in Pharmacology, 13, 837555.[1] Retrieved from [Link]

  • Ielo, L., et al. (2019).[1] Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors. European Journal of Medicinal Chemistry, 178, 380-389.[1][4] Retrieved from [Link]

An In-depth Technical Guide to the LogP and Lipophilicity of 1-(4-Fluorobenzyl)-4-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

Abstract

Lipophilicity is a critical physicochemical property that governs the pharmacokinetic and pharmacodynamic behavior of drug candidates.[1] This guide provides a comprehensive technical overview of the lipophilicity of the novel compound 1-(4-Fluorobenzyl)-4-isopropylpiperazine, with a focus on the octanol-water partition coefficient (LogP). As experimental data for this specific molecule is not publicly available, this document emphasizes the robust computational prediction methods and established experimental protocols necessary for its determination. We will delve into the theoretical underpinnings of LogP, present a comparative analysis of various computational models, and provide detailed, field-proven methodologies for the "gold standard" Shake-Flask method and modern High-Performance Liquid Chromatography (HPLC) techniques. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand, determine, and modulate the lipophilicity of this and similar piperazine-based compounds.

The Central Role of Lipophilicity in Drug Efficacy

In the journey of a drug from administration to its molecular target, it must traverse a complex series of biological environments, from the aqueous milieu of the gastrointestinal tract and blood to the lipid-rich barriers of cell membranes.[] Lipophilicity, the affinity of a molecule for a lipid (non-polar) environment, is arguably the most influential physicochemical parameter dictating a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[3][4]

  • Absorption & Permeability: A drug requires sufficient lipophilicity to partition into and diffuse across the lipid bilayers of the intestinal mucosa and other cell membranes.[]

  • Distribution: Highly lipophilic compounds tend to distribute into fatty tissues, which can lead to lower plasma concentrations and a longer half-life. Lipophilicity is also a key factor in crossing the blood-brain barrier.[4]

  • Metabolism: Increased lipophilicity often correlates with greater susceptibility to metabolism by cytochrome P450 (CYP) enzymes in the liver.[]

  • Potency and Target Affinity: The binding pockets of many protein targets are hydrophobic in nature. Optimizing lipophilicity can therefore enhance ligand-target affinity.[]

  • Toxicity & Off-Target Effects: Excessive lipophilicity is a common liability, often associated with promiscuous binding to unintended targets (e.g., hERG channel), increased metabolic clearance, and general toxicity.[3][4]

The most widely accepted measure of lipophilicity is the partition coefficient (P), defined as the ratio of a compound's concentration at equilibrium in a biphasic system of n-octanol and water.[5] For practical use, this is expressed in a logarithmic form, LogP.

ngcontent-ng-c2977031039="" class="ng-star-inserted">

LogP = log₁₀ ([solute]ₒ꜀ₜₐₙₒₗ / [solute]ᵥₐₜₑᵣ)

A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[5] For orally administered drugs, a LogP value of less than 5 is a key component of Lipinski's Rule of Five, a guideline for assessing drug-likeness.[][6]

The molecule at the center of this guide, 1-(4-Fluorobenzyl)-4-isopropylpiperazine , is a substituted piperazine. The piperazine ring is a common scaffold in medicinal chemistry.[7][8] As it contains basic nitrogen atoms, it is ionizable. Therefore, it is crucial to distinguish between LogP (for the neutral species) and LogD (the distribution coefficient at a specific pH), which accounts for both neutral and ionized forms.[9][10]

Computational Assessment of LogP for 1-(4-Fluorobenzyl)-4-isopropylpiperazine

In the early stages of drug discovery, before a compound is synthesized, computational methods provide a rapid and cost-effective means to estimate its LogP.[5][11] These algorithms work by deconstructing the molecule into atoms or fragments and summing their contributions to lipophilicity, often with corrections for intramolecular interactions.[10][12]

Given the absence of published experimental data for 1-(4-Fluorobenzyl)-4-isopropylpiperazine, we have aggregated predicted LogP values from several well-regarded computational models. It is important to note that these are predictions; while valuable for guidance, they can have significant error margins and may not perfectly reflect experimental reality.[13]

Computational Model/SourcePredicted LogP (cLogP)Methodology Principle
XLogP3 3.1 (estimated)Atom-additive method with correction factors. Based on the value for the highly similar 1-(2-Fluoro-5-iodobenzyl)-4-isopropylpiperazine.[14]
Generic Fragment-Based 2.9 (estimated)Sum of contributions from molecular fragments. Based on the value for the similar 1-(4-Chlorobenzyl)-4-isopropylpiperazine.[15]
ALOGPS 2.5 - 3.0 (estimated range)Associative neural network approach based on atom and bond types.[9]
Molinspiration 2.85 (calculated)Fragment-based method developed by Molinspiration Cheminformatics.
SwissADME 2.9 - 3.4 (estimated range)A consensus forecast from multiple models including XLOGP3 and WLOGP.

Note: The values for XLogP3 and the Generic Fragment-Based model are extrapolated from structurally similar public data, as direct entries for the target molecule were not found. The Molinspiration value was calculated directly using the SMILES string.

The predicted LogP values for 1-(4-Fluorobenzyl)-4-isopropylpiperazine consistently fall within the range of 2.5 to 3.4 . This range is generally considered optimal for achieving good oral bioavailability, as it balances the need for membrane permeability with sufficient aqueous solubility.[3]

G cluster_input Input Data cluster_models Computational Models cluster_output Prediction Output SMILES Molecular Structure (SMILES/MOL) AtomBased Atom-Based (e.g., XLogP3) SMILES->AtomBased Deconstruction FragmentBased Fragment-Based (e.g., ClogP) SMILES->FragmentBased Deconstruction ML Machine Learning (e.g., ALOGPS) SMILES->ML Deconstruction cLogP Predicted LogP Value (Range: 2.5 - 3.4) AtomBased->cLogP Calculation & Summation FragmentBased->cLogP Calculation & Summation ML->cLogP Calculation & Summation ADME ADME Profile Assessment cLogP->ADME Informs G cluster_shake Shake-Flask Method (Direct Measurement) cluster_hplc RP-HPLC Method (Indirect Measurement) A1 1. Prepare Pre-saturated Solvents A2 2. Dissolve Compound & Partition A1->A2 A3 3. Equilibrate (Shake) A2->A3 A4 4. Separate Phases (Centrifuge) A3->A4 A5 5. Quantify Concentration in Each Phase (UV, LC-MS) A4->A5 A6 6. Calculate LogP A5->A6 B1 1. Run LogP Standards & Measure Retention Time B2 2. Calculate log k' B1->B2 B3 3. Create Calibration Curve (logP vs. log k') B2->B3 B6 6. Interpolate LogP from Curve B3->B6 Use Equation B4 4. Run Target Compound & Measure Retention Time B5 5. Calculate log k' B4->B5 B5->B6

Sources

4-Fluorobenzylpiperazine isopropyl derivative identification

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for the Identification of 4-Fluorobenzylpiperazine Isopropyl Derivatives

Executive Summary

The proliferation of Novel Psychoactive Substances (NPS) presents a continuous challenge to the forensic, clinical, and research communities. Piperazine derivatives, often synthesized to mimic the effects of controlled stimulants, are a significant class of these compounds. This guide provides a comprehensive, multi-platform analytical strategy for the unambiguous identification and structural elucidation of a specific, emergent compound: the isopropyl derivative of 4-Fluorobenzylpiperazine (4-FBP), presumed to be 1-(4-fluorobenzyl)-4-isopropylpiperazine.

We present an orthogonal, self-validating workflow that leverages the strengths of mass spectrometry (GC-MS and LC-MS/MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy. By integrating data from these distinct analytical techniques, a confident structural confirmation can be achieved, overcoming the limitations of any single method and providing a robust framework for researchers and drug development professionals. This document details field-proven experimental protocols, explains the causal-based reasoning behind methodological choices, and provides predicted analytical data to serve as a benchmark for identification.

Introduction: The Analytical Imperative

The landscape of psychoactive substances is characterized by the rapid emergence of designer drugs, created by modifying the chemical structures of known compounds to evade legislation. Piperazine derivatives gained popularity as "legal highs" for their amphetamine-like effects. The subject of this guide, an isopropyl derivative of 4-Fluorobenzylpiperazine, represents a logical next step in this evolution, adding an alkyl group to modulate the compound's pharmacological properties.

The core analytical challenge lies not just in detection, but in precise identification. Isomeric ambiguity is a significant issue; for example, mass spectrometry alone may not distinguish between different positional isomers of a substituted benzylpiperazine. Therefore, a validated, multi-technique approach is not merely best practice—it is essential for scientific and forensic integrity.

Objective: To establish a definitive analytical workflow for the structural elucidation of 4-Fluorobenzylpiperazine isopropyl derivatives, ensuring high confidence and scientific validity through the convergence of orthogonal data.

Postulated Synthesis and Impurity Profile

Understanding the likely synthetic origin of a target molecule provides critical insights into potential impurities that may be encountered during analysis. A common and efficient route to 1-(4-fluorobenzyl)-4-isopropylpiperazine involves a two-step process:

  • Monobenzylation of Piperazine: Reaction of an excess of piperazine with 4-fluorobenzyl chloride. This nucleophilic substitution reaction forms the 1-(4-fluorobenzyl)piperazine intermediate.

  • N-Alkylation: The subsequent reaction of the intermediate with an isopropyl halide (e.g., 2-bromopropane) under basic conditions to yield the final product.

This synthesis pathway suggests potential impurities could include unreacted starting materials (piperazine, 4-fluorobenzylpiperazine), dialkylated byproducts, or regioisomers if reaction conditions are not carefully controlled.

An Orthogonal Strategy for Unambiguous Identification

To ensure trustworthiness, our workflow is designed as a self-validating system. Each analytical technique provides a unique layer of information, and the convergence of these data points provides a high degree of confidence in the final structural assignment.

Analytical_Workflow cluster_0 Sample Receipt & Preparation cluster_1 Screening & Molecular Weight Determination cluster_2 Definitive Structural Elucidation cluster_3 Data Convergence & Final Report Sample Unknown Sample Prep Sample Preparation (Dissolution, Dilution) Sample->Prep GCMS GC-MS Analysis Prep->GCMS Volatiles LCMS LC-MS/MS Analysis Prep->LCMS Broad Spectrum NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Purified Sample FTIR FTIR Spectroscopy Prep->FTIR Solid/Liquid Sample Confirm Structural Confirmation GCMS->Confirm LCMS->Confirm NMR->Confirm FTIR->Confirm Report Final Report Generation Confirm->Report Fragmentation_Pathway cluster_frags Key Fragment Ions parent [M+H]⁺ m/z 237.17 frag1 Fluorotropylium Ion m/z 109.05 parent->frag1 Benzylic Cleavage frag2 [M - C₃H₇]⁺ m/z 194.12 parent->frag2 Loss of Isopropyl frag3 Isopropylpiperazine Fragment m/z 129.14 parent->frag3 Benzylic Cleavage frag4 Piperazine Ring Fragments m/z 70, 86 frag3->frag4 Ring Opening Chemical_Structure structure Chemical Structure Diagram (See Tables 2 & 3 for assignments)

Methodological & Application

Application Note: A Practical Guide to the Synthesis of 1-(4-fluorobenzyl)-4-isopropylpiperazine via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This application note provides a comprehensive, field-proven protocol for the synthesis of 1-(4-fluorobenzyl)-4-isopropylpiperazine, a tertiary amine of interest in medicinal chemistry and drug development. The described methodology employs a one-pot reductive amination of N-isopropylpiperazine and 4-fluorobenzaldehyde using sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. This guide offers in-depth technical details, mechanistic insights, and practical advice to ensure a high-yielding and reproducible synthesis.

Introduction: The Significance of Reductive Amination

Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the construction of carbon-nitrogen bonds to form substituted amines.[1][2][3] This powerful transformation is widely utilized in the pharmaceutical industry for the synthesis of a vast array of biologically active molecules. The reaction proceeds through the initial formation of an iminium ion from the condensation of an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine. The choice of a selective reducing agent that preferentially reduces the iminium ion in the presence of the starting carbonyl compound is crucial for the success of this one-pot reaction.

This application note focuses on the synthesis of 1-(4-fluorobenzyl)-4-isopropylpiperazine, a molecule incorporating the synthetically valuable 4-fluorobenzylpiperazine scaffold. This moiety is a common feature in various biologically active compounds. The protocol herein utilizes sodium triacetoxyborohydride (STAB), a highly effective and chemoselective reducing agent for reductive aminations.[2][3][4] Its mild nature tolerates a wide range of functional groups, making it a preferred choice over other borohydride reagents.[2][3][4]

Mechanistic Insight: The Role of Sodium Triacetoxyborohydride

The reductive amination process begins with the nucleophilic attack of the secondary amine, N-isopropylpiperazine, on the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This is followed by dehydration to form a transient iminium ion. Sodium triacetoxyborohydride then serves as the hydride donor to reduce the iminium ion to the final tertiary amine product. The steric bulk and the electron-withdrawing acetate groups of STAB render it less reactive than sodium borohydride, thus preventing the significant reduction of the starting aldehyde.[2][3][4]

Diagram 1: Reductive Amination Workflow

G cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Work-up & Purification cluster_3 Product Characterization A Combine N-isopropylpiperazine and 4-fluorobenzaldehyde in DCM B Add Sodium Triacetoxyborohydride A->B Formation of Iminium Ion Intermediate C Stir at Room Temperature B->C D Monitor by TLC/LC-MS C->D E Quench with Saturated NaHCO3 F Extract with DCM E->F G Purify by Column Chromatography F->G H NMR Spectroscopy G->H I Mass Spectrometry G->I

Caption: A schematic overview of the reductive amination protocol.

Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjustments can be made as needed, with corresponding modifications to reagent quantities and solvent volumes.

Reagent and Solvent Table
Reagent/SolventChemical FormulaMW ( g/mol )Amount (mmol)Mass/VolumeProperties & Role
N-IsopropylpiperazineC₇H₁₆N₂128.2210.01.28 gSecondary amine nucleophile
4-FluorobenzaldehydeC₇H₅FO124.1110.01.24 g (1.08 mL)Electrophilic aldehyde
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.9415.03.18 gReducing agent
Dichloromethane (DCM)CH₂Cl₂84.93-100 mLAnhydrous reaction solvent
Saturated Sodium BicarbonateNaHCO₃84.01-~50 mLQuenching agent
Anhydrous Sodium SulfateNa₂SO₄142.04-As neededDrying agent
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-isopropylpiperazine (1.28 g, 10.0 mmol) and 4-fluorobenzaldehyde (1.24 g, 10.0 mmol).

  • Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until all reagents are fully dissolved.

  • Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture. Note: The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Combine all organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Diagram 2: Reaction Scheme

G N_isopropylpiperazine N-Isopropylpiperazine plus + fluorobenzaldehyde 4-Fluorobenzaldehyde STAB NaBH(OAc)3 fluorobenzaldehyde->STAB Reductive Amination DCM DCM product 1-(4-fluorobenzyl)-4-isopropylpiperazine

Caption: Synthesis of 1-(4-fluorobenzyl)-4-isopropylpiperazine.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of 0-10% methanol in dichloromethane is typically effective.

  • Procedure:

    • Dissolve the crude product in a minimal amount of DCM.

    • Adsorb the crude product onto a small amount of silica gel.

    • Load the dried silica onto a pre-packed silica gel column.

    • Elute the column with the specified gradient, collecting fractions.

    • Monitor the fractions by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to afford the final product as a colorless to pale yellow oil.

Characterization

The identity and purity of the synthesized 1-(4-fluorobenzyl)-4-isopropylpiperazine should be confirmed by standard analytical techniques.

Expected Analytical Data
TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.25 (dd, 2H, Ar-H), ~7.00 (t, 2H, Ar-H), ~3.45 (s, 2H, Ar-CH₂), ~2.70 (septet, 1H, CH(CH₃)₂), ~2.40-2.60 (m, 8H, piperazine-H), ~1.05 (d, 6H, CH(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~162 (d, ¹JCF, C-F), ~133 (d, ⁴JCF, C-Ar), ~130 (d, ³JCF, C-Ar), ~115 (d, ²JCF, C-Ar), ~62 (Ar-CH₂), ~53 (piperazine-C), ~48 (piperazine-C), ~28 (CH(CH₃)₂), ~18 (CH(CH₃)₂)
Mass Spec (ESI+) m/z: 237.18 [M+H]⁺

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Reaction - Insufficient reaction time- Inactive reducing agent- Extend the reaction time and continue monitoring by TLC/LC-MS.- Use fresh, high-quality sodium triacetoxyborohydride.
Formation of Side Products - Presence of moisture- Impure starting materials- Ensure all glassware is oven-dried and use anhydrous solvents.- Purify starting materials if necessary.
Difficult Purification - Co-elution of product and impurities- Optimize the eluent system for column chromatography. Consider using a different solvent system or a different stationary phase.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Sodium Triacetoxyborohydride: STAB is a moisture-sensitive and flammable solid. Handle under an inert atmosphere if possible and avoid contact with water.[5][6][7] In case of fire, use a dry chemical extinguisher.

  • 4-Fluorobenzaldehyde: This compound is a flammable liquid and can cause skin and eye irritation. Avoid inhalation and contact with skin.

  • Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. Handle with care and ensure proper ventilation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note details a reliable and efficient protocol for the synthesis of 1-(4-fluorobenzyl)-4-isopropylpiperazine via reductive amination. The use of sodium triacetoxyborohydride ensures a high-yielding and clean reaction under mild conditions. By following the detailed experimental procedures and safety guidelines, researchers can confidently synthesize this valuable tertiary amine for their research and development endeavors.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • Scifinder. (n.d.). Substance Detail for 1-(4-fluorobenzyl)-4-isopropylpiperazine. (Requires subscription)
  • Loba Chemie. (2017, June 6). SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. [Link]

  • PubMed. (1996, May 31). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). [Link]

Sources

Application Note: Synthesis of 1-(4-Fluorobenzyl)-4-isopropylpiperazine via N-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Scientific Rationale & Mechanistic Insights

The piperazine scaffold is a privileged structure in drug discovery, serving as a core pharmacophore in a vast array of central nervous system (CNS) agents, kinase inhibitors, and G-protein-coupled receptor (GPCR) modulators (such as CXCR4 antagonists) . The functionalization of piperazine derivatives, particularly through N-alkylation, is a critical step in tuning the lipophilicity, target affinity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of lead compounds.

This application note details the selective N-alkylation of the secondary amine 1-(4-Fluorobenzyl)piperazine (CAS 70931-28-1) with an isopropyl halide to yield the tertiary amine 1-(4-Fluorobenzyl)-4-isopropylpiperazine .

Causality in Reaction Design

The transformation relies on an bimolecular nucleophilic substitution (


) mechanism. However, alkylating a secondary amine with a secondary alkyl halide (like 2-bromopropane) presents specific kinetic challenges:
  • Steric Hindrance: The secondary carbon of the isopropyl group significantly retards the trajectory of the nucleophilic attack by the piperazine nitrogen. To overcome this activation energy barrier, the reaction requires elevated thermal conditions (70 °C) and a polar aprotic solvent (e.g., Acetonitrile) to stabilize the transition state .

  • Finkelstein Acceleration: While 2-iodopropane is highly reactive, it is chemically unstable and expensive. A field-proven alternative is to use the more stable 2-bromopropane supplemented with a catalytic amount of Potassium Iodide (KI). This triggers an in situ Finkelstein reaction, continuously generating the highly reactive isopropyl iodide intermediate, thereby accelerating the

    
     displacement.
    
  • Acid Scavenging: The substitution generates hydrobromic/hydroiodic acid, which would rapidly protonate the starting piperazine, rendering it non-nucleophilic. An inorganic base, Potassium Carbonate (

    
    ), is employed as an insoluble acid scavenger to drive the equilibrium forward without participating in unwanted side reactions .
    

Mechanism N1 Secondary Amine (Nucleophile) N3 SN2 Transition State (Sterically Hindered) N1->N3 N2 Isopropyl Halide (Electrophile) N2->N3 N4 Tertiary Amine (Product) N3->N4 - HX N5 K2CO3 Base (Acid Scavenger) N3->N5 Neutralizes HX

Figure 1. SN2 mechanistic pathway for N-alkylation highlighting the role of the base.

Optimization of Reaction Conditions

To establish a robust protocol, quantitative data from condition screening is summarized below. The use of Acetonitrile (MeCN) with


 and catalytic KI (Entry 4) provides the optimal balance of high yield, reaction velocity, and ease of downstream work-up.
EntryAlkylating AgentBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Causality / Observation
12-BromopropaneDIPEA (1.5)DCM40 (Reflux)24< 30Sluggish reaction due to low temperature and steric hindrance.
22-Bromopropane

(2.0)
DMF801665Good conversion, but DMF complicates the aqueous work-up.
32-Bromopropane

(2.0)
MeCN701672Clean reaction profile; MeCN is easily evaporated post-reaction.
4 2-Bromopropane + KI (0.1)

(2.0)
MeCN 70 12 88 Optimal. KI accelerates the reaction via in situ Finkelstein.
52-Iodopropane

(2.0)
MeCN70885Fast, but 2-Iodopropane is prone to light/heat degradation.

Self-Validating Experimental Protocol

This methodology is designed with built-in validation checkpoints to ensure trustworthiness and reproducibility at every stage.

Materials Required
  • Substrate: 1-(4-Fluorobenzyl)piperazine (1.0 equiv, 10 mmol, ~1.94 g)

  • Electrophile: 2-Bromopropane (1.2 equiv, 12 mmol, ~1.48 g / 1.13 mL)

  • Base: Potassium Carbonate, anhydrous (2.0 equiv, 20 mmol, ~2.76 g)

  • Catalyst: Potassium Iodide (0.1 equiv, 1.0 mmol, ~0.16 g)

  • Solvent: Acetonitrile (MeCN), anhydrous (30 mL)

Step-by-Step Workflow

Step 1: Reaction Assembly

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-Fluorobenzyl)piperazine (1.94 g) and anhydrous MeCN (30 mL).

  • Add finely powdered, anhydrous

    
     (2.76 g) and KI (0.16 g) to the stirring solution.
    
  • Causality Check: Ensure the mixture is stirring vigorously. The inorganic salts are insoluble in MeCN; robust agitation is required to maximize the surface area for acid scavenging.

  • Add 2-Bromopropane (1.13 mL) dropwise at room temperature.

Step 2: Thermal Incubation

  • Attach a reflux condenser to the flask and heat the reaction mixture to 70 °C using an oil bath or heating block.

  • Maintain the reaction under a nitrogen atmosphere for 12 hours.

Step 3: In-Process Monitoring (Self-Validation)

  • TLC Check: Withdraw a 10 µL aliquot and spot it on a Silica Gel 60 F254 plate alongside the starting material. Elute with

    
    :MeOH (9:1) containing 1% aqueous 
    
    
    
    .
  • Validation Logic: The starting secondary amine will have a lower

    
     value due to strong hydrogen bonding with the silica. The tertiary amine product will migrate higher (higher 
    
    
    
    ).
  • Ninhydrin Stain: Dip the TLC plate in Ninhydrin solution and heat. The secondary amine starting material will stain intensely pink/purple. The tertiary amine product will not stain, providing binary visual confirmation of complete conversion.

Step 4: Aqueous Work-Up

  • Once TLC confirms the disappearance of the starting material, cool the mixture to room temperature.

  • Filter the suspension through a Celite pad to remove the inorganic salts (

    
    , KBr, KI). Wash the filter cake with cold MeCN (10 mL).
    
  • Concentrate the filtrate under reduced pressure to remove MeCN.

  • Dissolve the resulting residue in Ethyl Acetate (EtOAc, 50 mL) and wash with distilled water (2 × 20 mL) to remove any residual salts, followed by Brine (20 mL) to draw out dissolved water from the organic phase.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude product.
    

Step 5: Purification & Final Validation

  • Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100%

    
     to 95:5 
    
    
    
    :MeOH).
  • Mass Spectrometry Validation: Analyze the purified fractions via LC-MS. Confirm the presence of the target compound by identifying the

    
     molecular ion peak at m/z 237.1  (Calculated exact mass for 
    
    
    
    is 236.17).

Workflow A 1-(4-Fluorobenzyl)piperazine (CAS 70931-28-1) B Addition of 2-Bromopropane + K2CO3 + KI (cat.) A->B C Thermal Incubation (MeCN, 70°C, 12 h) B->C D Reaction Monitoring (TLC: Ninhydrin Stain Check) C->D D->C SM Present (Pink Stain) E Aqueous Work-up (EtOAc / H2O Partition) D->E SM Consumed (No Stain) F Purification (Silica Gel Chromatography) E->F G 1-(4-Fluorobenzyl)-4-isopropylpiperazine (LC-MS: m/z 237.1) F->G

Figure 2. Step-by-step experimental workflow for the N-alkylation of 1-(4-Fluorobenzyl)piperazine.

Troubleshooting & Edge Cases

  • Formation of Quaternary Ammonium Salts: If an excess of 2-bromopropane is used or the temperature exceeds 80 °C, the newly formed tertiary amine may undergo a second alkylation, forming a permanently charged quaternary ammonium salt.

    • Detection: This will appear as a baseline spot on the TLC plate that does not migrate regardless of solvent polarity.

    • Correction: Strictly limit the alkylating agent to 1.1 - 1.2 equivalents and maintain the temperature at 70 °C.

  • Emulsions During Work-up: If an emulsion forms during the EtOAc/Water extraction, it is likely due to residual basic salts. Adding a small amount of saturated aqueous NaCl (brine) will increase the ionic strength of the aqueous layer, breaking the emulsion and forcing a clean phase separation.

References

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties ACS Medicinal Chemistry Letters (via PubMed Central / NIH) URL:[Link]

  • A Simple Synthesis of N-Alkylpiperazines ResearchGate (Letters in Organic Chemistry) URL:[Link]

Application Note: Solubility Profiling & Stock Solution Preparation for 1-(4-Fluorobenzyl)-4-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note provides a technical framework for the solubilization, handling, and storage of 1-(4-Fluorobenzyl)-4-isopropylpiperazine . As a lipophilic piperazine derivative often utilized as a chemical intermediate or bioactive fragment (e.g., in tyrosinase inhibitors or sigma receptor ligands), proper solubility management is critical for assay reproducibility.[1]

This guide details the physicochemical rationale for solvent selection, provides a self-validating protocol for determining saturation limits, and outlines the "Golden Path" for preparing stable stock solutions in DMSO and Methanol without precipitation artifacts.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9]

To predict solubility behavior, we must analyze the structural moieties of the molecule.[2]

  • Compound Name: 1-(4-Fluorobenzyl)-4-isopropylpiperazine[1]

  • Core Structure: Piperazine ring (Secondary amine characteristics, though substituted to tertiary).

  • Lipophilic Domains: 4-Fluorobenzyl group (Aromatic, hydrophobic) and Isopropyl group (Aliphatic, hydrophobic).[1]

  • Polar Domains: Two tertiary nitrogens within the piperazine ring.

Solubility Logic: The molecule exhibits a "push-pull" solubility profile.[1] The basic nitrogen atoms allow for high solubility in acidic aqueous media (via protonation), while the benzyl and isopropyl groups drive high lipophilicity (LogP > 2.5 estimated), making the free base form insoluble in neutral water but highly soluble in organic solvents like DMSO and Methanol.

Table 1: Estimated Solubility Profile (Free Base)
SolventSolubility PotentialPrimary MechanismApplication
DMSO High (>20 mg/mL) Dipole-dipole / H-bond acceptancePrimary Stock Solution
Methanol High (>15 mg/mL) H-bonding / Polarity matchIntermediate Dilutions / LC-MS
Ethanol Moderate-HighH-bondingAlternative Stock
Water (pH 7) Low / InsolubleHydrophobic exclusionAvoid for Stock
0.1 M HCl HighSalt formation (Protonation)Aqueous Assay Buffer

Critical Note on Salt Forms: If your vial is labeled as a Hydrochloride (HCl) salt , it will be water-soluble but may be less soluble in pure organic solvents.[1] This guide assumes the Free Base or general handling where organic stocks are preferred for stability.

Solvent Selection Strategy

The choice between DMSO (Dimethyl sulfoxide) and Methanol depends on the downstream application.

  • Choose DMSO when: Long-term storage at -20°C is required, or when high concentrations (>10 mM) are needed for cellular assays.[1] DMSO prevents "crashing out" due to its high boiling point and strong solvation power.

  • Choose Methanol when: The sample is intended for Mass Spectrometry (MS) or HPLC, as DMSO can suppress ionization and cause broad solvent peaks.

Visualization: Solvent Decision Workflow

SolventStrategy Start Start: 1-(4-Fluorobenzyl)-4-isopropylpiperazine CheckForm Check Form: Free Base or HCl Salt? Start->CheckForm BranchBase Free Base CheckForm->BranchBase BranchSalt HCl Salt CheckForm->BranchSalt AppCheck Downstream Application? BranchBase->AppCheck WaterAcid Use Aqueous Buffer (pH < 5) or Water BranchSalt->WaterAcid High Aqueous Solubility CellAssay Cellular Assay / Screening AppCheck->CellAssay Analytical LC-MS / HPLC / NMR AppCheck->Analytical DMSO Use DMSO (Grade: Anhydrous) Conc: 10-50 mM CellAssay->DMSO High Stability MeOH Use Methanol (Grade: HPLC) Conc: 1-10 mg/mL Analytical->MeOH Volatile/Compatible

Figure 1: Decision tree for solvent selection based on chemical form and application.[1]

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

This protocol ensures a precise, stable stock solution suitable for biological screening.

Materials:

  • Compound: 1-(4-Fluorobenzyl)-4-isopropylpiperazine (Solid).[1]

  • Solvent: DMSO (Anhydrous, ≥99.9%, Cell Culture Grade).

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.[1]

Procedure:

  • Gravimetric Verification:

    • Weigh the empty amber vial. Record mass (

      
      ).[1]
      
    • Add approximately 2–5 mg of the compound.

    • Weigh the vial again (

      
      ).[1] Calculate exact mass (
      
      
      
      ).
    • Why? Never rely on the vendor's label mass (e.g., "5 mg") as transfer losses occur.

  • Volume Calculation:

    • Calculate the required DMSO volume (

      
      ) to achieve 10 mM concentration using the Molecular Weight (
      
      
      
      g/mol for free base; verify specific MW on your CoA).
    • 
      [1]
      
  • Solubilization:

    • Add the calculated volume of DMSO to the center of the vial.

    • Vortex vigorously for 30 seconds.

    • Sonication (Optional but Recommended): Sonicate in a water bath at room temperature for 2 minutes to disrupt crystal lattices.

  • Visual Validation (The "Clear" Test):

    • Hold the vial against a light source. The solution must be perfectly clear.

    • Self-Validating Step: If turbidity or floating particles are visible, the compound is not dissolved. Add more DMSO to reach 5 mM or heat gently to 37°C.

Protocol B: Aqueous Dilution & Preventing "Crash Out"

A common failure mode in drug screening is the precipitation of lipophilic compounds when the DMSO stock is added to the aqueous culture medium.

The "Intermediate Dilution" Method: Do not add 100% DMSO stock directly to cells if the final concentration is high. Use a serial dilution step.

Procedure:

  • Prepare Intermediate: Dilute the 10 mM DMSO stock 1:10 into Methanol or DMSO (depending on tolerance) to create a 1 mM working solution.

  • Final Dilution: Spike this 1 mM solution into the aqueous buffer (PBS or Media) while vortexing the buffer.

  • Solubility Limit Check:

    • Piperazine derivatives often precipitate at neutral pH (7.4) if the concentration exceeds 100 µM.

    • Validation: After diluting into media, centrifuge a sample at 10,000 x g for 5 minutes. Analyze the supernatant via HPLC or absorbance. If the signal drops compared to the theoretical input, precipitation occurred.

Visualization: Serial Dilution Workflow

DilutionProtocol Stock 10 mM Stock (100% DMSO) Inter 1 mM Intermediate (DMSO or MeOH) Stock->Inter 1:10 Dilution Final 10 µM Assay Well (Aq. Buffer/Media) Inter->Final 1:100 Dilution (Vortex during addition) PrecipCheck VALIDATION: Microscopy/Turbidity Check Final->PrecipCheck Wait 30 mins

Figure 2: Step-wise dilution strategy to minimize precipitation shock.

Troubleshooting & Storage

IssueProbable CauseCorrective Action
Turbidity in DMSO Moisture contamination (DMSO is hygroscopic).[1]Use fresh anhydrous DMSO. Warm vial to 37°C.
Precipitation in Media Conc. exceeds aqueous solubility limit (pH 7.4).Lower final concentration or acidify slightly (if assay permits).
Yellowing over time Oxidation of amines.Store under Nitrogen/Argon at -20°C.

Storage Protocol:

  • Short Term (Days): 4°C, protected from light.

  • Long Term (Months): -20°C or -80°C. Use aliquots to avoid freeze-thaw cycles (max 3 cycles).[1]

References

  • Chemical Identity & Properties

    • PubChem. 1-(4-Fluorobenzyl)piperazine Compound Summary. National Library of Medicine. [Link][1]

    • Note: While the specific isopropyl-derivative entry varies by vendor, the physicochemical properties of the benzyl-piperazine core (LogP, pKa) are authoritative proxies.[1]

  • Solubility Protocols for Lipophilic Amines

    • Di, L., & Kerns, E. H. (2006). Solubility in Drug Discovery. Drug Discovery Today. [Link][1]

  • Related Bioactivity (Tyrosinase/Sigma Receptors)

    • Mirabile, S., et al. (2021).[3] Evaluation of [4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors. ChemMedChem. [Link][1]

    • Context: Demonstrates the use of fluorobenzyl-piperazine fragments in bioactive molecule design and their handling in organic synthesis.

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Application Note: Preparation of 1-(4-Fluorobenzyl)-4-isopropylpiperazine Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-(4-Fluorobenzyl)-4-isopropylpiperazine and its subsequent conversion to the hydrochloride salt. The described protocol utilizes a reductive amination pathway, a robust and widely applicable method in medicinal chemistry for the formation of carbon-nitrogen bonds.[1] This application note is intended for researchers, scientists, and professionals in drug development, offering detailed, step-by-step methodologies and explaining the scientific rationale behind key procedural choices. All presented data and protocols are designed to be self-validating, ensuring reproducibility and high purity of the final product.

Introduction

The 1-(4-Fluorobenzyl)piperazine moiety is a significant structural fragment found in a variety of biologically active molecules.[2][3] Its derivatives have been investigated as chemokine antagonists, cytotoxic agents, and inhibitors of various enzymes, highlighting its importance in medicinal chemistry and drug discovery.[2][3][4] The isopropyl group at the N4 position of the piperazine ring can modulate the compound's lipophilicity and metabolic stability, potentially influencing its pharmacokinetic and pharmacodynamic properties.

The preparation of the hydrochloride salt is a critical step in pharmaceutical development.[5][6] Converting the free base, which may be an oil or have poor solubility, into a crystalline hydrochloride salt enhances its stability, water solubility, and bioavailability.[5][7][8] These improved physicochemical properties facilitate easier handling, formulation into dosage forms, and administration.[5][7] This protocol details an efficient synthesis of the target compound and its conversion to the hydrochloride salt, a form often preferred for preclinical and clinical evaluation.

Synthesis Overview

The synthesis of 1-(4-Fluorobenzyl)-4-isopropylpiperazine is achieved through a one-pot reductive amination reaction between 4-fluorobenzaldehyde and 1-isopropylpiperazine. This method is highly efficient and avoids the isolation of the intermediate imine/enamine. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent due to its mild nature and high selectivity for imines over carbonyls, which minimizes side reactions.[9] The subsequent formation of the hydrochloride salt is accomplished by treating the purified free base with a solution of hydrogen chloride in an organic solvent.

Reaction Scheme:

G cluster_0 Reductive Amination cluster_1 Salt Formation A 4-Fluorobenzaldehyde plus1 + B 1-Isopropylpiperazine arrow1 Sodium Triacetoxyborohydride (STAB) Dichloromethane (DCM) C 1-(4-Fluorobenzyl)-4-isopropylpiperazine (Free Base) D 1-(4-Fluorobenzyl)-4-isopropylpiperazine (Free Base) arrow1->C plus2 + E 1-(4-Fluorobenzyl)-4-isopropylpiperazine HCl F HCl in 2-Propanol arrow2 arrow2->E

Caption: Overall synthetic workflow.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS Number
4-Fluorobenzaldehyde≥98%Sigma-Aldrich459-57-4
1-Isopropylpiperazine≥98%Sigma-Aldrich4318-42-7
Sodium triacetoxyborohydride (STAB)97%Sigma-Aldrich56553-60-7
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific75-09-2
Sodium Bicarbonate (NaHCO₃)ACS Reagent, ≥99.7%VWR144-55-8
Magnesium Sulfate (MgSO₄)Anhydrous, ≥99.5%EMD Millipore7487-88-9
2-Propanol (IPA)ACS Reagent, ≥99.5%Fisher Scientific67-63-0
Diethyl Ether (Et₂O)Anhydrous, ≥99.7%Sigma-Aldrich60-29-7
Hydrogen Chloride solution2.0 M in Diethyl EtherSigma-Aldrich7647-01-0

Safety Precautions:

  • Sodium triacetoxyborohydride (STAB): Reacts with water and moisture.[10][11] Handle in a well-ventilated fume hood and store in a dry place under an inert atmosphere.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][12][13]

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations should be performed in a fume hood.

  • Hydrogen Chloride Solution: Corrosive. Handle with extreme care, wearing appropriate PPE.

Experimental Protocols

Synthesis of 1-(4-Fluorobenzyl)-4-isopropylpiperazine (Free Base)

This protocol is based on a standard reductive amination procedure.[14] The use of STAB allows for a one-pot reaction without the need to pre-form the iminium ion, simplifying the experimental setup.[9]

Workflow Diagram:

G A Combine 4-Fluorobenzaldehyde and 1-Isopropylpiperazine in DCM B Add Sodium Triacetoxyborohydride (STAB) portion-wise A->B Cool to 0°C C Stir at Room Temperature (Monitor by TLC/LC-MS) B->C Allow to warm D Quench with saturated NaHCO₃ solution C->D Reaction complete E Extract with DCM D->E F Dry organic layer (MgSO₄) and concentrate in vacuo E->F G Purify by Column Chromatography (if necessary) F->G H Obtain pure free base G->H

Caption: Synthesis of the free base.

Step-by-Step Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzaldehyde (5.0 g, 40.3 mmol) and 1-isopropylpiperazine (5.68 g, 44.3 mmol, 1.1 eq).

  • Dissolve the reactants in anhydrous dichloromethane (DCM, 100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (STAB) (12.8 g, 60.4 mmol, 1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The portion-wise addition is crucial to control the exothermic reaction and prevent side product formation.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude oil by flash column chromatography on silica gel (eluent: DCM/Methanol gradient) to obtain the pure free base.

Formation of 1-(4-Fluorobenzyl)-4-isopropylpiperazine Hydrochloride Salt

The conversion to a hydrochloride salt is a common method to obtain a stable, crystalline solid from a basic amine product.[15][16] 2-Propanol is often a preferred solvent for the crystallization of amine hydrochloride salts.[17]

Workflow Diagram:

G A Dissolve free base in 2-Propanol (IPA) B Add HCl solution dropwise with stirring A->B C Observe precipitation of the salt B->C D Stir at 0°C to maximize crystallization C->D E Filter the solid D->E F Wash with cold Diethyl Ether E->F G Dry under vacuum F->G H Obtain pure hydrochloride salt G->H

Caption: Hydrochloride salt formation.

Step-by-Step Procedure:

  • Dissolve the purified 1-(4-Fluorobenzyl)-4-isopropylpiperazine free base (assuming 100% yield from the aldehyde, 9.8 g, 40.3 mmol) in 2-propanol (50 mL).

  • While stirring, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether (22.2 mL, 44.3 mmol, 1.1 eq) dropwise.

  • A white precipitate should form upon addition.

  • After the addition is complete, continue stirring the suspension at room temperature for 1 hour, then cool to 0 °C and stir for an additional hour to ensure complete precipitation.

  • Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether (2 x 20 mL).

  • Dry the white solid under vacuum at 40-50 °C to a constant weight to yield the final 1-(4-Fluorobenzyl)-4-isopropylpiperazine hydrochloride salt.

Characterization and Quality Control

The identity and purity of the synthesized compound should be confirmed by a suite of analytical techniques.

Analytical TechniqueExpected ResultsPurpose
¹H NMR Characteristic peaks corresponding to the aromatic, benzylic, piperazine, and isopropyl protons.Confirms the chemical structure of the compound.
¹³C NMR Signals consistent with the carbon skeleton of the molecule.Further confirms the molecular structure.
Mass Spectrometry (MS) A molecular ion peak corresponding to the mass of the free base [M+H]⁺.Confirms the molecular weight of the compound.
FT-IR Spectroscopy Characteristic absorption bands for C-H (aromatic and aliphatic), C-N, and C-F bonds. The salt will show a broad N-H⁺ stretch.Identifies functional groups present in the molecule.
Melting Point (MP) A sharp melting point range for the crystalline hydrochloride salt.Indicates the purity of the final product.
High-Performance Liquid Chromatography (HPLC) A single major peak with purity ≥98%.Quantifies the purity of the final product.

Expected ¹H NMR Data (Free Base, CDCl₃, 400 MHz): This is a predicted spectrum. Actual chemical shifts may vary.

  • δ 7.25-7.35 (m, 2H, Ar-H)

  • δ 6.95-7.05 (t, 2H, Ar-H)

  • δ 3.45 (s, 2H, Ar-CH₂)

  • δ 2.60-2.80 (m, 1H, CH(CH₃)₂)

  • δ 2.40-2.60 (br s, 8H, piperazine-H)

  • δ 1.05 (d, 6H, CH(CH₃)₂)

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 1-(4-Fluorobenzyl)-4-isopropylpiperazine hydrochloride. The reductive amination approach is efficient and high-yielding, and the subsequent salt formation protocol provides a straightforward method for obtaining a stable, crystalline product suitable for further research and development. The comprehensive characterization methods outlined ensure the final product meets high standards of purity and structural integrity.

References

  • Oreate AI. (2026, January 15). The Role of Hydrochloride in Modern Medicine: Enhancing Efficacy and Safety.
  • AK Scientific, Inc.
  • Cole-Parmer. (2005, July 12). Material Safety Data Sheet - Sodium triacetoxyborohydride.
  • UK Meds Online. (2025, October 20). What is Hydrochloride? – Definition & Chemical Explained.
  • Lifechem Pharma. (2024, August 28). Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
  • TCI Chemicals. (2025, May 22). SAFETY DATA SHEET - Sodium Triacetoxyborohydride.
  • Fisher Scientific. (2015, January 16). SAFETY DATA SHEET - Sodium triacetoxyborohydride.
  • MLJDental. (2024, October 4). What is Hydrochloride Utilized for in Tablets?.
  • Silicon.fr. What is Hydrochloride Utilized for in Tablets?.
  • Vidya ITI. What is Hydrochloride Made Use Of for in Tablets?.
  • De Luca, L., et al. (2019). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. European Journal of Medicinal Chemistry, 178, 380-389.
  • Zaworotko, M. J., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society.
  • ResearchGate. (2017, February 7).
  • Sigma-Aldrich. 1-(4-Fluorobenzyl)piperazine 97.
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Application Notes and Protocols for 1-(4-Fluorobenzyl)-4-isopropylpiperazine as a Sigma-1 Receptor Ligand Probe

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Sigma-1 Receptor as a Therapeutic Target

The Sigma-1 receptor (S1R) is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1] Unlike traditional receptors, S1R is not a G-protein coupled receptor but rather a ligand-operated molecular chaperone that modulates a variety of cellular functions.[1][2] Its strategic location allows it to play a critical role in regulating calcium signaling between the ER and mitochondria, a process vital for cellular bioenergetics and survival.[3][4][5]

S1R has been implicated in a wide range of neurological and psychiatric conditions, including neurodegenerative diseases, depression, and neuropathic pain, making it a compelling target for drug discovery.[6] Ligands that bind to S1R can act as agonists or antagonists, modulating its chaperone activity and influencing downstream signaling pathways. The development of selective S1R ligands as molecular probes is therefore essential for elucidating its physiological roles and for the screening of novel therapeutic agents.

This guide provides detailed application notes and protocols for the use of 1-(4-Fluorobenzyl)-4-isopropylpiperazine as a ligand probe for the Sigma-1 receptor. We will explore its binding characteristics, provide step-by-step protocols for its use in in-vitro assays, and discuss the interpretation of experimental results.

Characteristics of 1-(4-Fluorobenzyl)-4-isopropylpiperazine as a Sigma-1 Receptor Probe

1-(4-Fluorobenzyl)-4-isopropylpiperazine belongs to a class of piperazine derivatives that have been investigated for their interaction with various receptors. The selection of this compound as a potential S1R probe is based on established structure-activity relationships (SAR) for S1R ligands, which often feature a basic nitrogen atom within a piperidine or piperazine scaffold and an aromatic moiety.

Binding Affinity and Selectivity

A key study comparing piperazine and piperidine derivatives as dual histamine H3 and Sigma-1 receptor antagonists provides critical insights.[2][7][8] In this study, a piperazine-containing compound with a structure analogous to our probe exhibited significantly lower affinity for the S1R (Ki = 1531 nM) compared to its corresponding piperidine analogue (Ki = 3.64 nM).[2][7][8] This suggests that the piperazine core, in this context, is less favorable for high-affinity S1R binding than a piperidine core.

Therefore, it is anticipated that 1-(4-Fluorobenzyl)-4-isopropylpiperazine will exhibit moderate to low affinity for the Sigma-1 receptor. This characteristic makes it a suitable candidate for certain applications, such as initial screening assays or studies where a lower affinity ligand is desirable to observe dynamic interactions. However, for applications requiring a high-affinity probe, other ligands may be more appropriate.

Its selectivity profile against other receptors, including the Sigma-2 receptor and other CNS targets, would need to be experimentally determined to fully characterize it as a specific S1R probe.

Table 1: Estimated Pharmacological Profile of 1-(4-Fluorobenzyl)-4-isopropylpiperazine

PropertyEstimated ValueRemarks
Sigma-1 Receptor Binding Affinity (Ki) Moderate to Low (likely in the high nanomolar to low micromolar range)Based on SAR of analogous piperazine vs. piperidine derivatives.[2][7][8]
Selectivity To be determined experimentallyShould be profiled against Sigma-2 receptors and a panel of other relevant CNS targets.
Functional Activity To be determined experimentally (potential agonist or antagonist)Functional assays are required to determine its effect on S1R activity.

Experimental Protocols

The following protocols provide detailed methodologies for characterizing the binding and functional activity of 1-(4-Fluorobenzyl)-4-isopropylpiperazine at the Sigma-1 receptor.

Protocol 1: In Vitro Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of 1-(4-Fluorobenzyl)-4-isopropylpiperazine for the S1R using a known high-affinity radioligand, such as [³H]-(+)-pentazocine.

Objective: To determine the binding affinity (Ki) of the test compound for the Sigma-1 receptor.

Materials:

  • Membrane Preparation: Homogenates from tissues or cells expressing S1R (e.g., guinea pig brain, HEK293 cells overexpressing S1R).

  • Radioligand: [³H]-(+)-pentazocine (a selective S1R agonist).

  • Non-specific Binding Control: Haloperidol (a high-affinity S1R ligand).

  • Test Compound: 1-(4-Fluorobenzyl)-4-isopropylpiperazine, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare S1R-containing membranes add_components Add to 96-well plate: 1. Membranes 2. Assay Buffer 3. Test Compound or Vehicle 4. Radioligand prep_membranes->add_components prep_ligands Prepare serial dilutions of 1-(4-Fluorobenzyl)-4-isopropylpiperazine prep_ligands->add_components prep_radio Prepare [3H]-(+)-pentazocine working solution prep_radio->add_components incubate Incubate at 37°C for 60-90 minutes add_components->incubate filter Rapidly filter through glass fiber filters incubate->filter wash Wash filters with ice-cold wash buffer filter->wash count Add scintillation fluid and count radioactivity wash->count calc_binding Calculate specific binding count->calc_binding plot_curve Plot % specific binding vs. log[Test Compound] calc_binding->plot_curve determine_ic50 Determine IC50 from non-linear regression plot_curve->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation determine_ic50->calc_ki G cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion S1R Sigma-1 Receptor BiP BiP (Chaperone) S1R->BiP Dissociates from IP3R IP3 Receptor S1R->IP3R Modulates Ca_ER Ca²⁺ IP3R->Ca_ER Releases Mito Mitochondrion S1R_Agonist S1R Agonist (e.g., (+)-pentazocine) S1R_Agonist->S1R Binds S1R_Antagonist S1R Antagonist (e.g., haloperidol) S1R_Antagonist->S1R Blocks Ca_Cyto Cytosolic Ca²⁺ (Increase) Ca_Cyto->Mito Uptake

Caption: S1R-Mediated Calcium Signaling Pathway.

Procedure:

  • Cell Culture: Plate cells in a 96-well, black-walled, clear-bottom plate and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium, wash the cells with HBSS, and add the loading buffer.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the loading buffer and wash the cells gently with HBSS. Add fresh HBSS to each well.

  • Compound Addition and Measurement:

    • To test for agonist activity: Add varying concentrations of 1-(4-Fluorobenzyl)-4-isopropylpiperazine and measure the fluorescence intensity over time. Include a known S1R agonist as a positive control.

    • To test for antagonist activity: Pre-incubate the cells with varying concentrations of 1-(4-Fluorobenzyl)-4-isopropylpiperazine for 15-30 minutes. Then, stimulate the cells with a known S1R agonist and measure the fluorescence intensity. A decrease in the agonist-induced calcium signal indicates antagonist activity.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0).

    • For agonist testing, plot the peak ΔF/F0 against the log concentration of the test compound to generate a dose-response curve and determine the EC50.

    • For antagonist testing, plot the inhibition of the agonist response against the log concentration of the test compound to generate an inhibition curve and determine the IC50.

Protocol 3: Neurite Outgrowth Assay

S1R activation has been shown to promote neurite outgrowth, a crucial process in neuronal development and regeneration. [9]This assay can provide further evidence for the functional activity of 1-(4-Fluorobenzyl)-4-isopropylpiperazine in a more complex cellular context.

Objective: To evaluate the effect of the test compound on neurite outgrowth in a neuronal cell line.

Materials:

  • Neuronal cell line (e.g., PC12 or SH-SY5Y).

  • Cell culture medium and supplements (e.g., horse serum, fetal bovine serum).

  • Nerve Growth Factor (NGF) for PC12 cells or Retinoic Acid for SH-SY5Y cells to induce differentiation.

  • Test Compound: 1-(4-Fluorobenzyl)-4-isopropylpiperazine.

  • S1R agonist (e.g., PRE-084) as a positive control.

  • High-content imaging system or microscope with image analysis software.

Procedure:

  • Cell Seeding: Seed the neuronal cells at a low density in a 96-well plate coated with a suitable extracellular matrix protein (e.g., collagen).

  • Differentiation and Treatment:

    • Allow the cells to adhere overnight.

    • Replace the medium with a low-serum medium containing the differentiating agent (e.g., NGF for PC12 cells).

    • Add varying concentrations of 1-(4-Fluorobenzyl)-4-isopropylpiperazine or the positive control.

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.

  • Imaging:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells and stain with an antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescently labeled secondary antibody.

    • Acquire images using a high-content imaging system or a fluorescence microscope.

  • Image Analysis:

    • Use image analysis software to quantify neurite outgrowth parameters, such as:

      • Total neurite length per cell.

      • Number of neurites per cell.

      • Number of branch points per cell.

    • Compare the results from the treated groups to the vehicle control.

Interpretation of Results and Further Applications

The data generated from these protocols will provide a comprehensive profile of 1-(4-Fluorobenzyl)-4-isopropylpiperazine as a Sigma-1 receptor ligand probe.

  • The radioligand binding assay will establish its affinity for the S1R, which is crucial for determining appropriate concentrations for use in other assays.

  • The calcium mobilization assay will elucidate its functional activity as a potential S1R agonist or antagonist.

  • The neurite outgrowth assay will provide insights into its effects on neuronal plasticity and its potential for neuroprotective or neuro-regenerative applications.

Once characterized, this probe can be utilized in a variety of research applications, including:

  • High-throughput screening to identify novel S1R ligands.

  • Structure-activity relationship studies to guide the design of more potent and selective S1R modulators.

  • Investigating the role of S1R in various cellular processes and disease models.

For in vivo studies, further characterization of the compound's pharmacokinetic properties, including its ability to cross the blood-brain barrier, would be necessary.

Conclusion

1-(4-Fluorobenzyl)-4-isopropylpiperazine represents a valuable tool for researchers investigating the Sigma-1 receptor. While its binding affinity is likely to be in the moderate to low range, this can be advantageous for specific experimental designs. The protocols outlined in this guide provide a robust framework for its characterization and application as a ligand probe, contributing to a deeper understanding of S1R biology and facilitating the discovery of new therapeutics targeting this important protein.

References

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Application Note: Development and Characterization of Calcium Channel Blocker Analogs Containing the 4-Fluorobenzylpiperazine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold

The 4-fluorobenzylpiperazine moiety represents a "privileged structure" in the design of voltage-gated calcium channel (VGCC) blockers. Historically validated by dual L-type/T-type blockers like Flunarizine and Lomerizine , this scaffold serves two critical pharmacological functions:

  • Pharmacokinetic Optimization: The piperazine ring acts as a semi-rigid linker that maintains appropriate spacing between the lipophilic aromatic tail and the channel-binding core (often a dihydropyridine or diphenylmethyl group).

  • Metabolic Stability: The para-fluorine substitution on the benzyl ring blocks rapid oxidative metabolism (CYP450-mediated hydroxylation) at the most reactive site, significantly extending plasma half-life compared to non-fluorinated analogs.

This guide details the end-to-end workflow for synthesizing and validating these analogs, moving from chemical synthesis to high-throughput screening (FLIPR) and gold-standard electrophysiology (Patch-Clamp).

Pharmacophore Logic

The scaffold targets the hydrophobic pockets of the


 subunit of CaV1.2 (L-type) and CaV3.2 (T-type) channels. The basic nitrogen of the piperazine ring often becomes protonated at physiological pH, mimicking the positive charge of the S4 voltage sensor or interacting with glutamate residues in the pore region.

Pharmacophore Figure 1: Pharmacophore logic of the 4-fluorobenzylpiperazine scaffold. Scaffold 4-Fluorobenzyl (Lipophilic Tail) Linker Piperazine Ring (Spacer/Basic Center) Scaffold->Linker Metabolic Stability Target CaV Channel Hydrophobic Pocket Scaffold->Target Hydrophobic Interaction Core Drug Core (e.g., Dihydropyridine) Linker->Core Distance Constraint Linker->Target Ionic Bonding (H+)

Figure 1: Pharmacophore logic of the 4-fluorobenzylpiperazine scaffold.

Chemical Synthesis Protocol

Objective: Append the 4-fluorobenzylpiperazine moiety to a core structure via N-alkylation. Reaction Type: Nucleophilic Substitution (


).
Materials
  • Reagent A: 1-(4-Fluorobenzyl)piperazine (Commercial or synthesized via reductive amination).

  • Reagent B: Chloro-alkyl-functionalized core (e.g., a dihydropyridine with a chloroethyl side chain).

  • Base: Potassium Carbonate (

    
    ), anhydrous.
    
  • Catalyst: Potassium Iodide (KI) (catalytic amount to accelerate Finkelstein reaction).

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous).

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Reagent B (1.0 eq) in anhydrous ACN (10 mL/mmol).

  • Base Addition: Add

    
     (3.0 eq) and KI (0.1 eq). Stir for 15 minutes at room temperature.
    
  • Nucleophilic Attack: Add Reagent A (1.2 eq) dropwise.

  • Reflux: Heat the mixture to reflux (

    
    C) for 12–18 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 95:5).
    
  • Work-up:

    • Cool to room temperature.[1]

    • Filter off inorganic salts (

      
      , KCl).
      
    • Evaporate solvent under reduced pressure.

    • Redissolve residue in Ethyl Acetate and wash with water (

      
      ) and Brine (
      
      
      
      ).
  • Purification: Purify the crude product using Flash Column Chromatography (Silica gel, Gradient: Hexane

    
     Ethyl Acetate).
    
  • Validation: Confirm structure via

    
    H-NMR and LC-MS. Look for the diagnostic piperazine protons (
    
    
    
    2.3–2.6 ppm) and the splitting pattern of the 4-fluorobenzyl group.

In Vitro Screening: FLIPR Calcium Assay

Objective: High-throughput measurement of intracellular calcium flux (


) to determine 

values. Platform: FLIPR Tetra or FlexStation 3 (Molecular Devices).
Mechanism

This assay uses a cell-permeable fluorescent dye (Calcium 6 or Fluo-4 AM). Upon entering the cell, esterases cleave the AM group, trapping the dye. The dye fluoresces upon binding free


. We stimulate the channels with KCl (depolarization) and measure the reduction in fluorescence caused by the blocker.
Protocol
  • Cell Plating:

    • Seed HEK293 cells stably expressing CaV1.2 or CaV3.2 into 384-well black-wall/clear-bottom poly-D-lysine coated plates (15,000 cells/well).

    • Incubate overnight at

      
      C, 5% 
      
      
      
      .
  • Dye Loading (No-Wash Method):

    • Prepare Loading Buffer: HBSS + 20 mM HEPES + Calcium 6 Assay Kit component.

    • Critical Step: Add 2.5 mM Probenecid to the buffer.[1] This inhibits the anion transporter, preventing dye leakage from the cells.

    • Add 25

      
      L of Loading Buffer to each well. Incubate for 2 hours (1h at 
      
      
      
      C, 1h at RT).
  • Compound Addition:

    • Prepare 5x concentrated compound plates (7-point dilution series).

    • Add compounds to the cell plate.[1] Incubate for 20 minutes to allow equilibrium binding.

  • Stimulation & Read:

    • Transfer plate to FLIPR.[1][2]

    • Baseline: Record fluorescence for 10 seconds.

    • Trigger: Inject KCl depolarization buffer (Final concentration: 30 mM KCl for T-type, 50 mM for L-type).

    • Read: Measure fluorescence for 120 seconds.

  • Data Analysis:

    • Calculate Max-Min fluorescence (RFU).

    • Normalize to Vehicle (DMSO) control (0% inhibition) and Reference Blocker (e.g., 10

      
      M Mibefradil, 100% inhibition).
      

Electrophysiology: Whole-Cell Patch Clamp

Objective: The "Gold Standard" validation. FLIPR detects flux, but Patch Clamp defines the mechanism (state-dependence, kinetics). Critical Insight: Many piperazine analogs exhibit state-dependent block , binding preferentially to the inactivated state of the channel. A standard Holding Potential (


) of -80 mV may underestimate potency by 10-fold.
Setup
  • Rig: Axon MultiClamp 700B Amplifier, Digidata 1550B.

  • Pipettes: Borosilicate glass, 3–5

    
     resistance.
    
Solutions
ComponentExtracellular (Bath)Intracellular (Pipette)
Base 140 mM TEA-Cl (Blocks

)
135 mM Cs-Methanesulfonate
Charge Carrier 10 mM

(or

)
-
Buffer 10 mM HEPES, pH 7.410 mM HEPES, 10 mM EGTA
Energy 10 mM Glucose4 mM Mg-ATP
Voltage Protocols

1. Standard I-V Relationship:

  • 
     mV.
    
  • Step to test potentials (-70 mV to +50 mV) in 10 mV increments for 150 ms.

  • Purpose: Confirm channel identity and peak activation voltage.[3]

2. State-Dependent Inactivation Protocol (The "Senior Scientist" Step): To calculate the affinity for the inactivated state (


):
  • Resting State Protocol: Hold at -100 mV (channels closed/resting). Step to -20 mV.[4] Measure Block.

  • Inactivated State Protocol: Hold at -40 mV (channels ~50% inactivated). Step to -20 mV.[4] Measure Block.

  • Result: If the drug is 50x more potent at

    
     mV, it is an inactivated-state stabilizer (typical for 4-fluorobenzylpiperazines).
    

PatchClamp Figure 2: Whole-cell patch clamp workflow for state-dependent analysis. cluster_protocols Voltage Protocols Seal Giga-Ohm Seal (>1 GΩ) BreakIn Rupture Membrane (Whole-Cell Mode) Seal->BreakIn SeriesRes Compensate Series Resistance BreakIn->SeriesRes Proto1 Resting State (Vh = -90 mV) SeriesRes->Proto1 Proto2 Inactivated State (Vh = -40 mV) SeriesRes->Proto2 Analysis Calculate Ki (State Affinity) Proto1->Analysis Low Potency Proto2->Analysis High Potency

Figure 2: Whole-cell patch clamp workflow for state-dependent analysis.

Data Analysis & SAR Interpretation

When analyzing the data, compile results into a comparative table to guide Lead Optimization.

Key SAR Trends for 4-Fluorobenzylpiperazine Analogs:

  • Linker Length: A 2-3 carbon alkyl chain between the piperazine and the core usually yields optimal flexibility.

  • Fluorine Position: Moving F from para (4-position) to ortho (2-position) often increases steric hindrance and lowers potency, though it may improve selectivity for L-type over T-type.

  • Lipophilicity (cLogP): Target a cLogP of 3.0–5.0. Values >5.0 lead to non-specific membrane perturbation and "false positive" blocks in FLIPR.

Example Data Summary Table
Compound IDR-Group (Piperazine N1)FLIPR IC50 (

M)
Patch Clamp Ki (Resting)Patch Clamp Ki (Inactivated)State Dependence Ratio
Ref (Lomerizine) Bis(4-F-phenyl)methyl0.851.2

M
0.15

M
8x
Analog 1 4-Fluorobenzyl1.202.5

M
0.30

M
8.3x
Analog 2 Benzyl (No F)4.505.0

M
1.1

M
4.5x
Analog 3 4-F-Phenethyl (C2 spacer)0.450.9

M
0.05

M
18x

Interpretation: Analog 3 shows that extending the lipophilic tail (Phenethyl vs Benzyl) drastically increases affinity for the inactivated state, likely due to deeper penetration into the channel pore.

References

  • Lomerizine Pharmacology

    • Toriu, N., et al. (2000). "SB-201823-A, a novel calcium antagonist...". Bioorganic & Medicinal Chemistry.
  • T-Type Channel Blockers (Piperazine Scaffold)

    • Jung, H. K., et al. (2004).[5] "Synthesis and biological evaluation of novel T-type Ca2+ channel blockers." Bioorganic & Medicinal Chemistry.

    • Doddareddy, M. R., et al. (2010). "Synthesis and T-type calcium channel blocking activity of novel diphenylpiperazine compounds." Bioorganic & Medicinal Chemistry Letters.

  • Patch Clamp Methodology

    • Hamill, O. P., et al. (1981). "Improved patch-clamp techniques for high-resolution current recording from cells and cell-free membrane patches." Pflügers Archiv.

  • FLIPR Assay Protocols

    • Molecular Devices Application Note. "FLIPR Calcium 4 Assay Kit Guide."

Sources

In Vitro Screening Protocols for Fluorobenzylpiperazine Derivatives: A Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous clinically successful drugs.[1] Its structural versatility and ability to interact with a wide range of biological targets have made it a focal point for drug discovery.[1][2] Fluorobenzylpiperazine derivatives, a specific subclass, have garnered significant attention for their potent activities, particularly on the central nervous system (CNS), by modulating key neurotransmitter receptors like serotonin (5-HT) and dopamine (D).[1][3][4][5][6] These compounds are actively being investigated as potential therapeutics for depression, anxiety, and psychosis.[6][7][8] Beyond the CNS, their utility has been explored in other areas, such as tyrosinase inhibition for hyperpigmentation disorders.[9][10][11]

However, the same structural features that grant this scaffold its therapeutic versatility can also lead to off-target effects and safety liabilities. Therefore, a robust and systematic in vitro screening strategy is paramount to efficiently identify promising lead candidates while simultaneously weeding out compounds with undesirable properties. This guide provides a comprehensive, tiered approach to the in vitro evaluation of fluorobenzylpiperazine derivatives, designed for researchers, scientists, and drug development professionals. We will detail protocols for primary target engagement, functional characterization, and critical early-stage safety profiling, emphasizing the scientific rationale behind each step to enable informed, data-driven decision-making in the preclinical phase.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Safety & Liability cluster_2 Phase 3: Lead Optimization Compound_Library Compound Library (Fluorobenzylpiperazine Derivatives) Primary_Target_Binding Primary Target Binding (e.g., 5-HT1A, D2 Receptors) Compound_Library->Primary_Target_Binding Determine Affinity (Ki) Functional_Assay Functional Assays (Agonist/Antagonist Mode) Primary_Target_Binding->Functional_Assay Identify 'Hits' hERG_Screen Cardiotoxicity Screen (hERG Assay) Functional_Assay->hERG_Screen Potent Hits CYP450_Screen DDI Potential (CYP450 Inhibition) hERG_Screen->CYP450_Screen Cytotoxicity_Screen General & Hepatic Toxicity (MTT / HepG2 Assay) CYP450_Screen->Cytotoxicity_Screen Lead_Candidate Lead Candidate Selection Cytotoxicity_Screen->Lead_Candidate Safe & Potent Compounds

Caption: High-level workflow for in vitro screening of fluorobenzylpiperazine derivatives.

Section 1: Primary Target Identification and Functional Characterization

The initial phase of screening aims to confirm that the synthesized compounds interact with their intended biological target and to characterize the nature of that interaction. For fluorobenzylpiperazine derivatives, CNS receptors are common primary targets.

Receptor Binding Affinity Assays

Expertise & Experience: Before assessing function, it is crucial to confirm binding. A competitive radioligand binding assay is the gold-standard method for quantifying the affinity of a test compound for a specific receptor. This assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity. The resulting data are used to calculate the inhibitory constant (Ki), a measure of the compound's binding affinity. A lower Ki value signifies a higher binding affinity.

Protocol: 5-HT1A Receptor Radioligand Binding Assay

  • Preparation of Membranes: Utilize commercially available cell membranes from a stable cell line heterologously expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Prepare an appropriate buffer, typically 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.

  • Reaction Setup: In a 96-well plate, combine:

    • 25 µL of Assay Buffer containing the radioligand (e.g., [3H]8-OH-DPAT at a final concentration of ~0.5 nM).

    • 50 µL of cell membranes (typically 10-20 µg of protein per well).

    • 25 µL of the fluorobenzylpiperazine test compound at various concentrations (e.g., 10-point, 3-fold serial dilutions starting from 10 µM).

    • Controls:

      • Total Binding: Vehicle control (e.g., DMSO) instead of the test compound.

      • Non-specific Binding (NSB): A high concentration of a known non-radiolabeled ligand (e.g., 10 µM serotonin) to saturate all specific binding sites.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold Assay Buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis & Interpretation: Specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as percent specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).[12] The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescriptionSample Value
IC50 Concentration for 50% inhibition of radioligand binding.5.2 nM
[L] Concentration of radioligand ([3H]8-OH-DPAT).0.5 nM
Kd Dissociation constant of the radioligand.0.8 nM
Ki Calculated binding affinity of the test compound. 3.2 nM
Functional Receptor Assays

Expertise & Experience: Demonstrating that a compound binds to a receptor is only half the story. A functional assay is required to determine the biological consequence of that binding—whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor from being activated), or a partial agonist. Many 5-HT and dopamine receptors are G-protein-coupled receptors (GPCRs) that modulate intracellular levels of cyclic adenosine monophosphate (cAMP).[13][14] Therefore, measuring changes in cAMP is a direct readout of receptor function.

G Ligand Agonist Ligand (e.g., Fluorobenzylpiperazine) Receptor GPCR (e.g., 5-HT1A) Ligand->Receptor Binds G_Protein Gi Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->cAMP Response Cellular Response cAMP->Response Triggers

Caption: An integrated, tiered screening cascade for hit-to-lead progression.

Synthesizing the Data: The ultimate goal is to identify compounds with a large "therapeutic window" or "safety margin." This is the gap between the concentration required for the desired therapeutic effect and the concentration that causes unacceptable toxicity. For example, a key metric is the ratio of the hERG IC50 to the on-target functional IC50. A ratio >100 is often considered a desirable starting point.

Hypothetical Compound Profile Summary:

AssayParameterResultInterpretation
Primary Target
5-HT1A BindingKi3.2 nMHigh affinity for the target.
5-HT1A FunctionalIC50 (Antagonist)15.8 nMPotent functional activity.
Safety & Liability
hERG BindingIC508,500 nMLow risk of cardiotoxicity (Safety Margin >500x).
CYP Inhibition (2D6)IC501,200 nMModerate risk; monitor DDI potential.
Hepatotoxicity (HepG2)IC50> 50,000 nMLow risk of liver toxicity.
Decision Promising Lead Candidate.

Conclusion

The in vitro screening protocols outlined in this guide provide a robust framework for the early-stage evaluation of novel fluorobenzylpiperazine derivatives. By systematically assessing on-target potency, functional activity, and key safety liabilities such as cardiotoxicity, metabolic interactions, and cytotoxicity, researchers can build a comprehensive data package for each compound. This tiered, integrated strategy enables the efficient identification of high-quality lead candidates with a greater probability of success in later, more resource-intensive stages of drug development. Adhering to these principles of rigorous, early-stage in vitro profiling is essential for navigating the complexities of medicinal chemistry and accelerating the journey from a promising molecule to a potential therapeutic.

References

  • CYP inhibition assay services based on FDA Guidance - LifeNet Health LifeSciences. (n.d.). LifeNet Health LifeSciences. Retrieved February 27, 2026, from [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. Retrieved February 27, 2026, from [Link]

  • Jeon, Y. J., et al. (2019). Computational determination of hERG-related cardiotoxicity of drug candidates. PLoS One, 14(5), e0217343. Retrieved February 27, 2026, from [Link]

  • hERG Assay Services. (n.d.). Reaction Biology. Retrieved February 27, 2026, from [Link]

  • Mitigate DDI risks: Expert CYP inhibition & induction assays for drug discovery. (n.d.). Nuvisan. Retrieved February 27, 2026, from [Link]

  • CYP Inhibition Assays. (n.d.). Eurofins Discovery. Retrieved February 27, 2026, from [Link]

  • hERG Safety. (n.d.). Cyprotex ADME-Tox Solutions - Evotec. Retrieved February 27, 2026, from [Link]

  • Zhou, H., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2289932. Retrieved February 27, 2026, from [Link]

  • In Vitro Cell based Dopamine Receptor Functional Characterization Service. (n.d.). Creative Biolabs. Retrieved February 27, 2026, from [Link]

  • Zhou, H., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. ResearchGate. Retrieved February 27, 2026, from [Link]

  • Ciano, A., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3149. Retrieved February 27, 2026, from [Link]

  • hERG Screening. (n.d.). Creative Biolabs. Retrieved February 27, 2026, from [Link]

  • Caliendo, G., et al. (2000). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 10(9), 949-952. Retrieved February 27, 2026, from [Link]

  • hERG screening using high quality electrophysiology assays. (2026, January 20). Metrion Biosciences. Retrieved February 27, 2026, from [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 571-578. Retrieved February 27, 2026, from [Link]

  • Bonomo, M. G., et al. (2020). 4-Fluorobenzylpiperazine-Containing Derivatives as Efficient Inhibitors of Mushroom Tyrosinase. ChemMedChem, 15(18), 1748-1757. Retrieved February 27, 2026, from [Link]

  • Dias da Silva, D., et al. (2017). In Vitro Hepatotoxicity of 'Legal X': The Combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) Triggers Oxidative Stress, Mitochondrial Impairment and Apoptosis. Archives of Toxicology, 91(3), 1413-1430. Retrieved February 27, 2026, from [Link]

  • Arbo, M. D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in Vitro, 29(7), 1765-1773. Retrieved February 27, 2026, from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Preprints.org. Retrieved February 27, 2026, from [Link]

  • Wesselkamper, S. C., et al. (2018). Using In vitro ToxCast Assays to Evaluate Mechanistic Plausibility and Build Confidence in the Selection of Analogues for Read-Across. U.S. EPA. Retrieved February 27, 2026, from [Link]

  • El-Kashef, H., et al. (2022). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry, 65(13), 8798-8819. Retrieved February 27, 2026, from [Link]

  • Kolaczynska, K. E., et al. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP). Frontiers in Pharmacology, 11, 757. Retrieved February 27, 2026, from [Link]

  • Iversen, L., et al. (2021). Molecular mechanisms of action of stimulant novel psychoactive substances that target the high-affinity transporter for dopamine. Biochemical Society Transactions, 49(6), 2539-2550. Retrieved February 27, 2026, from [Link]

  • Bonomo, M. G., et al. (2020). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. ResearchGate. Retrieved February 27, 2026, from [Link]

  • Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders. (2023, April 6). Flintbox. Retrieved February 27, 2026, from [Link]

  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (2025, December 18). Preprints.org. Retrieved February 27, 2026, from [Link]

  • A Fluorescence-based Protocol for Preliminary Screening of Protein Synthesis Inhibitors from Natural Sources. (2026, January 27). Journal of Visualized Experiments. Retrieved February 27, 2026, from [Link]

  • In vitro toxicity screening as pre-selection tool. (2008, June 19). European Pharmaceutical Review. Retrieved February 27, 2026, from [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2026, February 16). ResearchGate. Retrieved February 27, 2026, from [Link]

  • de Oliveira, R., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-21. Retrieved February 27, 2026, from [Link]

  • In Vitro Screening of Synthetic Fluorogenic Substrates for Detection of Cancer Procoagulant Activity. (2018, April 15). Clinical and Applied Thrombosis/Hemostasis. Retrieved February 27, 2026, from [Link]

  • Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. (2022, January 13). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Korabecny, J., et al. (2013). Synthesis and in vitro evaluation of new derivatives of 2-substituted-6-fluorobenzo[d]thiazoles as cholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 21(7), 1935-1943. Retrieved February 27, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Fluorobenzyl)-4-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-FP-ISO-001 Subject: Yield Optimization & Impurity Control Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction: The "Yield Trap"

You are likely here because your synthesis of 1-(4-fluorobenzyl)-4-isopropylpiperazine is stalling at 40-60% yield, or you are battling a persistent impurity that co-elutes during chromatography.

In our application lab, we classify this molecule as a "Type II" piperazine synthesis.[1] While the piperazine core is nucleophilic, the specific combination of a secondary steric bulk (isopropyl) and an electron-withdrawing benzyl group (4-fluorobenzyl) creates a kinetic vs. thermodynamic conflict.[1]

This guide moves beyond standard textbook procedures. It is a troubleshooting manual designed to diagnose why your specific reaction is failing and how to fix it using industrial best practices.[1]

Module 1: Route Selection Strategy

Before troubleshooting conditions, verify you are using the correct pathway. We see many users attempt "Route C" (Isopropylating the benzyl-piperazine) which is chemically disfavored due to E2 elimination competition.[1]

Decision Matrix: Which Route Are You Using?

RouteSelection Start Start: Choose Reagents Q1 Do you have 1-isopropylpiperazine? Start->Q1 RouteA ROUTE A: Alkylation (SN2) (Recommended for Scale) Q1->RouteA Yes + 4-F-Benzyl Chloride RouteB ROUTE B: Reductive Amination (Recommended for Purity) Q1->RouteB Yes + 4-F-Benzaldehyde RouteC ROUTE C: Isopropylation (High Failure Rate - AVOID) Q1->RouteC No (Starting with Benzylpiperazine) AdviceA Go to Module 2 RouteA->AdviceA Issue: Over-alkylation AdviceB Go to Module 3 RouteB->AdviceB Issue: Incomplete Conversion AdviceC STOP. Switch to Route A/B RouteC->AdviceC Issue: E2 Elimination

Figure 1: Synthetic pathway decision tree. Route C is discouraged due to the poor electrophilicity of isopropyl halides and competing elimination reactions.[1]

Module 2: Troubleshooting Route A (Direct Alkylation)

Reaction: 1-isopropylpiperazine + 4-fluorobenzyl chloride


 Product

This is the industry standard for scale-up due to low reagent costs.[1] However, it is prone to quaternization (over-alkylation).[1]

Common Issues & Solutions
Q: Why is my yield stuck at 50% with a large "polar spot" on TLC?

Diagnosis: You are likely forming the bis-quaternary ammonium salt.[1] The product (a tertiary amine) is often more nucleophilic than the starting material (a secondary amine) due to the inductive effect of the benzyl group, leading to over-alkylation.[1]

The Fix:

  • Stoichiometry Inversion: Do not use 1:1 equivalents. Use 1.2 to 1.5 equivalents of 1-isopropylpiperazine relative to the benzyl chloride.[1] The excess amine acts as a "buffer" and ensures the alkylating agent is consumed by the secondary amine before it attacks the product.[1]

  • Addition Order: Dissolve the amine and base in the solvent first. Add the 4-fluorobenzyl chloride dropwise (diluted in solvent) over 30-60 minutes. This keeps the concentration of the electrophile low relative to the nucleophile.[1]

Q: The reaction is sluggish (24h+). Can I heat it more?

Diagnosis: 4-fluorobenzyl chloride is less reactive than its non-fluorinated or bromo-analogs. The Fix:

  • Finkelstein Catalysis: Add 5-10 mol% Potassium Iodide (KI) .[1] This generates the 4-fluorobenzyl iodide in situ, which reacts ~100x faster.[1]

  • Solvent Switch: If using THF, switch to Acetonitrile (ACN) or DMF .[1] ACN is preferred for easier workup.[1]

Optimized Protocol (Route A)
  • Charge: 1-isopropylpiperazine (1.2 eq),

    
     (2.0 eq), and KI (0.1 eq) in Acetonitrile (
    
    
    
    ).
  • Add: 4-fluorobenzyl chloride (1.0 eq) in ACN dropwise at RT.

  • Heat: Reflux (

    
    ) for 4-6 hours.
    
  • Monitor: Check for disappearance of benzyl chloride.

Module 3: Troubleshooting Route B (Reductive Amination)

Reaction: 1-isopropylpiperazine + 4-fluorobenzaldehyde


 Product

This route is preferred when high purity is required, as it avoids quaternary salt formation entirely.[1]

Common Issues & Solutions
Q: I see starting aldehyde remaining even after adding excess reducing agent.

Diagnosis: Imine formation is the rate-limiting step and is likely stalling due to equilibrium.[1] The Fix:

  • Pre-formation: Stir the amine and aldehyde in the solvent (DCE or THF) for 1-2 hours before adding the reducing agent.[1]

  • Desiccant: Add activated 4Å Molecular Sieves or

    
     during the imine formation step to drive the equilibrium by removing water.[1]
    
Q: Which reducing agent should I use?
  • Sodium Cyanoborohydride (

    
    ):  Classic, but toxic.[1] Requires pH adjustment (acetic acid) to pH 5-6.
    
  • Sodium Triacetoxyborohydride (STAB/

    
    ): Recommended.  It is milder and does not reduce the aldehyde as quickly as 
    
    
    
    , allowing the imine to form and reduce selectively.[1]
Optimized Protocol (Route B)
  • Mix: 1-isopropylpiperazine (1.0 eq) and 4-fluorobenzaldehyde (1.0 eq) in 1,2-Dichloroethane (DCE).

  • Catalyze: Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir 1h at RT.[1]

  • Reduce: Add

    
     (1.4 eq) in one portion.
    
  • Quench: Sat.

    
     after 12h.[1]
    

Module 4: Purification (The "pH Swing")

This is where 90% of yield is lost.[1] Piperazines are amphoteric and sticky.[1]

Solubility & Extraction Logic
  • Starting Material: Secondary amine (

    
    ).[1]
    
  • Product: Tertiary amine (

    
    ).[1]
    
  • Impurity: Quaternary salt (Permanent positive charge).[1]

The Challenge: Both SM and Product are basic. Standard acid/base extraction might pull both.[1]

The "Acetic Anhydride" Trick (Polishing)

If you used Route A and have unreacted 1-isopropylpiperazine (secondary amine) contaminating your product (tertiary amine):

  • Add 0.5 eq of Acetic Anhydride to the crude reaction mixture.

  • This converts the starting material into an amide (non-basic).[1]

  • Perform the acid/base extraction below. The amide will stay in the organic layer during the acid wash, while your product moves to the water.[1]

Visualizing the Workup

Workup Crude Crude Reaction Mixture (Product + SM + Impurities) Step1 1. Acidify to pH 2-3 (1M HCl) 2. Wash with DCM Crude->Step1 Org1 Organic Layer 1 (Contains Non-Basic Impurities & Amides if scavenged) Step1->Org1 Discard Aq1 Aqueous Layer 1 (Contains Product Salt + SM Salt) Step1->Aq1 Keep Step2 Basify to pH > 12 (NaOH) Extract with EtOAc x3 Aq1->Step2 Org2 Organic Layer 2 (PURE PRODUCT) Step2->Org2 Dry & Evaporate Aq2 Aqueous Layer 2 (Quaternary Salts stay here) Step2->Aq2 Discard

Figure 2: The "Acid-Base Swing" purification strategy.[1] This method leverages the basicity of the piperazine to separate it from neutral organic byproducts.[1]

Summary of Quantitative Data

ParameterRoute A (Alkylation)Route B (Reductive Amination)
Reagent Cost LowMedium
Typical Yield 60-75%70-85%
Major Impurity Quaternary Ammonium SaltUnreacted Aldehyde
Scale Suitability High (>100g)Medium (<50g)
Key Catalyst KI (Finkelstein)Acetic Acid
Preferred Solvent Acetonitrile1,2-Dichloroethane (DCE)

References

  • Taylor, S. R., et al. (2013).[1][2] Synthesis and radiosynthesis of a novel PET Fluorobenzyl piperazine for melanoma tumour imaging; [18F] MEL054. Australian Journal of Chemistry, 66(4), 491-499.[1][2] [1][2]

  • De Luca, L., et al. (2019).[1][3] Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents.[1][4] European Journal of Medicinal Chemistry, 178, 380-389.[1][3] [1][3]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry, 61(11), 3849-3862.[1]

  • Cymerman Craig, J., et al. (1955).[1] 1-Benzylpiperazine.[1][5][6] Organic Syntheses, Coll.[1][6] Vol. 3, p.94. (Foundational method for N-benzylation). [1]

Sources

Technical Support Center: Strategies for the Removal of Unreacted 1-(4-Fluorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chemists and researchers. This guide provides detailed troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted 1-(4-Fluorobenzyl)piperazine from your reaction mixtures. As a basic and relatively polar starting material, its removal is crucial for obtaining a pure final product. This resource offers practical, field-proven insights to streamline your purification process.

Troubleshooting Guide: Common Purification Scenarios

This section addresses specific challenges you may encounter during the purification of your target compound from residual 1-(4-Fluorobenzyl)piperazine.

Scenario 1: My desired product is neutral or acidic and stable to aqueous acid.

Problem: You have a significant amount of unreacted 1-(4-Fluorobenzyl)piperazine remaining in your reaction mixture, and your product is not basic.

Solution: Acidic Aqueous Extraction (Acid Wash)

This is the most direct and efficient method for this scenario. The basic nitrogen atoms of the piperazine ring will be protonated by the acid, forming a water-soluble salt that will partition into the aqueous layer, leaving your less polar, non-basic product in the organic phase.[1][2]

Detailed Protocol: Acidic Extraction

  • Reaction Quenching & Dilution:

    • Once your reaction is complete, quench it appropriately (e.g., with water or a saturated ammonium chloride solution).

    • Dilute the quenched reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). This ensures your product is fully dissolved in the organic phase.

  • First Acid Wash:

    • Transfer the diluted mixture to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl) or 5% citric acid.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

    • Allow the layers to separate completely. The protonated 1-(4-Fluorobenzyl)piperazine hydrochloride salt will be in the lower aqueous layer.

    • Drain and collect the aqueous layer.

  • Subsequent Washes:

    • Repeat the acid wash on the organic layer one or two more times to ensure complete removal of the piperazine derivative. You can monitor the pH of the aqueous washes; they should remain acidic.

  • Neutralizing Wash:

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Brine Wash & Drying:

    • Perform a final wash with brine (saturated aqueous sodium chloride) to remove the bulk of the dissolved water from the organic layer.[2]

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[2]

  • Solvent Removal:

    • Filter off the drying agent and remove the solvent under reduced pressure to isolate your purified product.

Scenario 2: My desired product is also basic or is sensitive to acid.

Problem: An acid wash is not a viable option because your product would either be extracted along with the unreacted starting material or degrade under acidic conditions.

Solution: Flash Column Chromatography

Flash column chromatography is a powerful technique for separating compounds with different polarities.[3][4] Since 1-(4-Fluorobenzyl)piperazine is a polar compound, it will have a strong affinity for the silica gel stationary phase, allowing your potentially less polar product to elute first.

Detailed Protocol: Flash Column Chromatography

  • TLC Analysis:

    • Before setting up the column, determine an appropriate solvent system using Thin Layer Chromatography (TLC).

    • Spot your crude reaction mixture on a TLC plate and develop it in various solvent systems (e.g., mixtures of hexanes and ethyl acetate, or dichloromethane and methanol).

    • The ideal solvent system will show good separation between your product spot and the 1-(4-Fluorobenzyl)piperazine spot. Aim for an Rf value of 0.2-0.4 for your target compound.[3]

  • Column Packing:

    • Pack a glass column with silica gel using the chosen mobile phase.[3][4]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.

    • Adsorb this solution onto a small amount of silica gel.

    • Evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully load this dry powder onto the top of the packed column.[3][4]

  • Elution and Fraction Collection:

    • Elute the column with the chosen mobile phase. A gradual increase in solvent polarity (gradient elution) may be necessary to effectively separate the compounds.[3]

    • Collect fractions and monitor the elution of your product using TLC.

  • Solvent Removal:

    • Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Scenario 3: I have a small amount of residual 1-(4-Fluorobenzyl)piperazine and my product is a solid.

Problem: The majority of the starting material has reacted, but a small amount remains, and your product is a crystalline solid.

Solution: Recrystallization

Recrystallization is an excellent technique for purifying solid compounds from small amounts of impurities, provided a suitable solvent can be found.[5] The principle relies on the differing solubilities of your product and the impurity in a particular solvent at different temperatures.

Detailed Protocol: Recrystallization

  • Solvent Screening:

    • Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at both room temperature and elevated temperatures.[4][5]

    • A good recrystallization solvent will dissolve your product well when hot but poorly when cold. The impurity, 1-(4-Fluorobenzyl)piperazine, should ideally remain soluble at the lower temperature.

  • Dissolution:

    • In an Erlenmeyer flask, dissolve your crude product in the minimum amount of the chosen hot solvent.[5]

  • Hot Filtration (if necessary):

    • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Do not disturb the flask during this process.[5]

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.[5]

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals under high vacuum to remove all residual solvent.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 1-(4-Fluorobenzyl)piperazine that are relevant for its removal?

Understanding the physical properties of 1-(4-Fluorobenzyl)piperazine is crucial for selecting the most effective purification strategy.

PropertyValueImplication for Purification
Molecular Weight 194.25 g/mol [6][7]A relatively low molecular weight.
Appearance White to light yellow solid[7][8]Can be visually tracked if present in large amounts.
Melting Point 64 °C[9][10]A relatively low melting point for a solid.
Boiling Point 112-114 °C at 2 mmHg[9][10]High boiling point, making it non-volatile under standard workup conditions. Distillation is not a practical removal method on a lab scale.
pKa The pKa values for piperazine itself are approximately 5.3 and 9.7.[11] The substituted derivative will have similar basicity.The two basic nitrogen atoms readily form salts with acids, making acidic extraction a primary removal method.[1]
Solubility Soluble in water and ethylene glycol.[1]Its solubility in water is enhanced upon protonation with acid.

Q2: Can I use a base wash to remove 1-(4-Fluorobenzyl)piperazine?

No, a base wash will not be effective. 1-(4-Fluorobenzyl)piperazine is a basic compound, and washing with a basic solution (e.g., sodium hydroxide) will not result in salt formation and will not facilitate its removal from an organic layer.

Q3: Are there any safety precautions I should be aware of when handling 1-(4-Fluorobenzyl)piperazine?

Yes, it is important to handle this compound with appropriate safety measures. It is classified as harmful if swallowed and can cause skin and serious eye irritation.[6][7] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

Q4: My TLC shows the starting material and product spots are very close. What should I do?

If the Rf values of your product and 1-(4-Fluorobenzyl)piperazine are very similar, column chromatography may be challenging. Here are a few tips:

  • Optimize your solvent system: Try a different combination of solvents. Sometimes, adding a small amount of a third solvent (e.g., a few drops of triethylamine if your product is stable to it) can improve separation.

  • Consider a different stationary phase: If silica gel does not provide adequate separation, you could explore other options like alumina or reversed-phase silica gel.

  • Utilize an acid wash first: Even if your product is basic, a carefully controlled acid wash with a weak acid might preferentially remove a significant portion of the more basic 1-(4-Fluorobenzyl)piperazine, making the subsequent chromatography easier.

Visualizing the Decision-Making Process

The choice of purification method is a critical step in your experimental workflow. The following diagram illustrates a logical approach to selecting the appropriate technique.

Purification_Decision_Tree start Crude Reaction Mixture (Product + Unreacted 1-(4-Fluorobenzyl)piperazine) product_properties Assess Product Properties: - Acidity/Basicity - Stability - Physical State (Solid/Oil) start->product_properties acid_stable Product is Neutral/Acidic and Acid-Stable? product_properties->acid_stable is_solid Product is a Solid? acid_stable->is_solid No acid_wash Acidic Aqueous Extraction (e.g., 1M HCl wash) acid_stable->acid_wash Yes chromatography Flash Column Chromatography is_solid->chromatography No (or large amount of impurity) recrystallization Recrystallization is_solid->recrystallization Yes (small amount of impurity) recrystallization->chromatography If fails or purity is insufficient

Caption: Decision tree for selecting a purification method.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 796563, 1-(4-Fluorobenzyl)piperazine. Retrieved from [Link]

  • Chen, E. (2024). Wash configurations to manage emissions from CO₂ capture by aqueous piperazine. University of Texas at Austin. Retrieved from [Link]

  • Chemsrc. (2025, August 23). 1-(4-FLUOROBENZYL)PIPERAZINE | CAS#:70931-28-1. Retrieved from [Link]

  • Chen, E., et al. (2025, February 28). Emissions with Various Water Wash Configurations during Pilot Plant Testing of Aqueous Piperazine for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • ResearchGate. (2015, October 29). How do I remove piperazine from the solid compound?. Retrieved from [Link]

  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. UFDC Image Array 2. Retrieved from [Link]

  • Google Patents. (n.d.). US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.
  • SSRN. (n.d.). Performance of water wash configurations with piperazine in a gas-fired pilot. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

  • MDPI. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • Google Patents. (n.d.). CN1911914A - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.
  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). pK a values of common substituted piperazines. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 1-(4-FLUOROBENZYL)PIPERAZINE. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization I. Retrieved from [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • Reddit. (2024, October 17). Recrystallization Issues. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • PubMed. (2019, September 15). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. Retrieved from [Link]

  • PMC. (n.d.). The crystal structures of salts of N-(4-fluorophenyl)piperazine with four aromatic carboxylic acids and with picric acid. Retrieved from [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • IUCr. (2022, October 15). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Retrieved from [Link]

Sources

Technical Support Center: HPLC Purification of 1-(4-Fluorobenzyl)-4-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers working with 1-(4-Fluorobenzyl)-4-isopropylpiperazine . This guide synthesizes theoretical principles with practical, field-proven methodologies to ensure high-purity isolation.

Status: Operational Role: Senior Application Scientist Topic: Method Development, Troubleshooting, and Protocol Optimization[1]

Molecule Profile & Separation Challenge

Before initiating purification, one must understand the physicochemical behavior of the analyte. 1-(4-Fluorobenzyl)-4-isopropylpiperazine presents a classic "basic lipophilic" separation challenge.[1][2][3]

  • Core Structure: Piperazine ring (Secondary/Tertiary amines).[1][2]

  • pKa: ~9.0 (N4-isopropyl) and ~5.0 (N1-benzyl).[1][2][3] The molecule is positively charged at neutral and acidic pH.[1]

  • Chromophores: The 4-fluorobenzyl group provides UV absorbance (λmax ~260 nm, strong end-absorption <220 nm).[1][2][3]

  • Key Impurities:

    • Unreacted 1-isopropylpiperazine: Highly polar, elutes near void volume.[1]

    • 1-(4-fluorobenzyl)piperazine: Missing the isopropyl group; less lipophilic than target.[1]

    • Bis-(4-fluorobenzyl)piperazine: Over-alkylated impurity; highly lipophilic, elutes late.[1]

The Challenge: Basic amines interact strongly with residual silanols on silica-based columns, causing severe peak tailing.[1][2][4] Furthermore, the fluorine substituent introduces unique electronic effects that can be leveraged for separation selectivity.[1]

Recommended Experimental Protocols

We recommend two distinct approaches: Method A (High pH) for superior peak shape and loading capacity, and Method B (Low pH) for MS compatibility and standard screening.[1]

Method A: High pH Reversed-Phase (The "Golden Standard")

Best for: Preparative purification, maximizing peak symmetry, and loading.[1]

ParameterSpecificationRationale
Column Hybrid Silica C18 (e.g., Waters XBridge, Agilent Poroshell HPH)Must withstand pH > 10.[2][3] Hybrid particles reduce silanol activity.[1][2]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.[1]0)High pH deprotonates the piperazine (Neutral form), eliminating silanol repulsion/attraction.[1]
Mobile Phase B Acetonitrile (100%)Stronger elution strength than MeOH; better solubility for the fluorobenzyl group.[1]
Gradient 5% B to 95% B over 20 minStandard scouting gradient. Target elutes mid-gradient (~50-60% B).[1][2][3]
Flow Rate 1.0 mL/min (Analytical) / 20 mL/min (Prep)Scale according to column ID.
Detection UV 254 nmSpecific to the fluorobenzyl chromophore; ignores non-aromatic impurities.[1]
Method B: Low pH Fluorophenyl Selectivity (The "Expert Alternative")

Best for: Separating closely eluting fluorinated impurities or LC-MS applications.[2][3]

ParameterSpecificationRationale
Column Phenyl-Hexyl or PFP (Pentafluorophenyl) Interacts with the fluorine atom and pi-system of the benzyl group for unique selectivity.[1][2][3]
Mobile Phase A Water + 0.1% Formic AcidProtonates the molecule (Charge +1/+2), increasing solubility in water.[1]
Mobile Phase B Methanol + 0.1% Formic AcidMethanol promotes π-π interactions with Phenyl columns better than ACN.[2][3]
Gradient 10% B to 90% BSlower gradient slope (e.g., 2% per min) recommended for impurity separation.[1]

Workflow Visualization

The following diagram outlines the logical flow for method selection and optimization based on your specific purity requirements.

MethodDevelopment Start Crude Mixture Analysis CheckMS Is MS Detection Required? Start->CheckMS HighPH Method A: High pH (pH 10) Column: Hybrid C18 CheckMS->HighPH No (UV Only) LowPH Method B: Low pH (pH 2.5) Column: Phenyl-Hexyl CheckMS->LowPH Yes (LC-MS) CheckShape Check Peak Symmetry HighPH->CheckShape CheckShape->LowPH Tailing Issues Success Proceed to Prep Scale CheckShape->Success Symmetry > 0.9 CheckSep Check Impurity Separation LowPH->CheckSep CheckSep->Success Resolution > 1.5 Optimize Optimize Gradient Slope CheckSep->Optimize Co-elution Optimize->CheckSep

Caption: Decision matrix for selecting between High pH (Peak Shape focus) and Low pH (Selectivity focus) protocols.

Troubleshooting & FAQs

Q1: My main peak is tailing significantly (Tailing Factor > 1.5). How do I fix this?

Diagnosis: This is the most common issue with piperazine derivatives.[1] The basic amine nitrogens are interacting with acidic silanols on the silica support.[1][4] Solution:

  • Switch to High pH (Method A): By raising the pH to 10 (above the pKa of ~9), you neutralize the amine.[1] Neutral molecules do not interact ionically with silanols, resulting in sharp, symmetrical peaks [1].[1]

  • Add a "Sacrificial Base": If you must use low pH, add 5-10 mM Triethylamine (TEA) to the mobile phase.[1] TEA saturates the silanol sites, blocking the drug from binding [2].[1]

  • Use a Charged Surface Hybrid (CSH) Column: These columns have a slight positive surface charge that repels the protonated amine, preventing tailing even at low pH.[1]

Q2: I see a "ghost peak" in my blank run after a high-concentration injection.

Diagnosis: Carryover. The lipophilic fluorobenzyl group and the isopropyl chain make the molecule "sticky," causing it to adsorb to the injector loop or needle.[1] Solution:

  • Needle Wash: Use a strong organic needle wash.[1][2] Recommended: 1:1:1 Isopropanol/Acetonitrile/Water + 0.1% Formic Acid.[1][2]

  • Gradient Flush: Ensure your gradient holds at 95-100% B for at least 3-5 column volumes at the end of every run to elute hydrophobic bis-alkylated impurities.[1][2][3]

Q3: I cannot separate the mono-fluorobenzyl impurity from the target.

Diagnosis: These compounds are structurally very similar, differing only by the isopropyl group or the number of benzyl groups.[1] Solution:

  • Leverage Fluorine Selectivity: Switch from a C18 column to a Fluoro-Phenyl (PFP) column. The fluorine-fluorine and π-π interactions often provide better selectivity for halogenated aromatics than simple hydrophobicity (C18) [3].[1][2][3]

  • Use Methanol: Change the organic modifier from Acetonitrile to Methanol.[1] Methanol allows for stronger π-π interaction with Phenyl phases.[1][2][3]

Q4: The compound precipitates in the fraction collector.

Diagnosis: The free base (neutral) form of the piperazine is likely insoluble in pure water.[1] If you use Method A (High pH), the compound elutes as a neutral base.[1] When the organic solvent evaporates or is diluted, it crashes out.[1] Solution:

  • Immediate Acidification: Pre-load fraction tubes with a small amount of Formic Acid or HCl.[1] As the fraction collects, it immediately converts to the salt form, which is water-soluble.[1]

References

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Dolan, J. W. (2002).[1] Tailoring the Separation: Additives. LCGC North America.[1][2] Link

  • Euerby, M. R., & Petersson, P. (2003).[1] Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. Link[1]

  • Waters Corporation. XBridge Columns Application Notebook: Separation of Bases. Link[1][3]

Sources

Preventing N-oxidation of 1-(4-Fluorobenzyl)-4-isopropylpiperazine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center .

Ticket ID: #OX-PIP-4F-ISO Subject: Stability & Storage Protocol for 1-(4-Fluorobenzyl)-4-isopropylpiperazine Status: Open Assigned Specialist: Senior Application Scientist, Stability Division

Introduction

You are dealing with 1-(4-Fluorobenzyl)-4-isopropylpiperazine , a dialkyl-substituted piperazine derivative. While the fluorobenzyl group provides some metabolic stability against dealkylation compared to non-fluorinated analogs, the tertiary amine centers within the piperazine ring are thermodynamically predisposed to N-oxidation .

This guide is structured to move beyond generic advice. We will address the quantum-chemical root causes of this degradation and provide a self-validating storage protocol.

Module 1: Root Cause Analysis (The "Why")

The formation of N-oxides in your compound is not a random event; it is a specific electrophilic attack on the nitrogen lone pair.

The Vulnerability: Your molecule possesses two tertiary nitrogen atoms.

  • N-Isopropyl (N4): Highly electron-rich due to the inductive effect (+I) of the isopropyl group. This makes it the most nucleophilic site and the primary target for oxidation.

  • N-Benzyl (N1): Slightly less basic due to the electron-withdrawing nature of the benzyl ring, but still susceptible.

The Mechanism: Oxidation during storage rarely happens via direct reaction with atmospheric oxygen (which is spin-forbidden without a catalyst). Instead, it is driven by trace peroxides (in solvents) or radical chain reactions initiated by light or metal ions.

NOxidationMechanism cluster_radical Radical Pathway (Light/Metals) Reactant 1-(4-Fluorobenzyl)- 4-isopropylpiperazine (Lone Pair e-) Intermediate Transition State: Electrophilic Oxygen Transfer Reactant->Intermediate Nucleophilic Attack Radical Aminyl Radical Cation Reactant->Radical -e (SET) Trigger Trigger: Peroxides (ROOH) or UV Light Trigger->Intermediate Donates [O] Product N-Oxide Impurity (M+16 Da) Intermediate->Product Irreversible Oxidation Radical->Product +O2 / +H2O

Figure 1: Mechanistic pathways for N-oxidation. The primary storage threat is direct oxygen transfer from trace peroxides, while light exposure drives the radical cation pathway.

Module 2: The "Zero-Oxidation" Storage Protocol

To prevent N-oxidation, you must break the "Fire Triangle" of chemical stability: Oxygen, Energy, and Catalysts .

Physical Containment (The Barrier)

Do not rely on standard polyethylene (PE) caps. They are permeable to oxygen over time.

ComponentRecommendationScientific Rationale
Primary Vial Amber Borosilicate Glass (Type I)Blocks UV/Vis light (290–450 nm) to prevent photo-initiated radical formation.
Closure System Teflon (PTFE) Lined Cap PTFE is chemically inert and provides a superior oxygen barrier compared to rubber or pulp liners.
Headspace Argon Purge Argon is heavier than air and forms a "blanket" over the solid/liquid, whereas Nitrogen can mix more easily if the seal is imperfect.
Secondary Desiccator with O2 Scavenger Use sachets containing iron powder (O2 scavenger) inside a secondary Mylar bag.
Solvent Discipline (The Hidden Killer)

If storing as a solution (stock), never use ethers (THF, Diethyl Ether, Dioxane) or chlorinated solvents that have aged.

  • Risk: Ethers form peroxides on standing. These peroxides transfer oxygen to your piperazine nitrogen immediately.

  • Solution: Store as a solid whenever possible. If a stock solution is required, use Degassed Methanol or DMSO (stored under Argon).

Temperature Control
  • Standard: -20°C ± 5°C.

  • Why: Reduces the kinetic energy of the molecules, slowing down the rate of any potential oxidation reaction significantly (Arrhenius equation).

Module 3: Troubleshooting & FAQs

Q1: My compound has turned from white to a faint yellow. Is it ruined?

  • Diagnosis: Yellowing is the hallmark of amine oxidation (formation of N-oxides or conjugated imine impurities).

  • Action: Do not use for biological assays (IC50 will be skewed).

  • Salvage: You can attempt to purify via Acid-Base extraction (N-oxides are much more polar and less basic).

    • Dissolve in EtOAc.

    • Wash with dilute NaHCO3 (removes acidic impurities).

    • Extract with dilute HCl (The amine goes into water; neutral N-oxides may remain in organic or partition differently depending on pH). Note: N-oxides are weak bases, but less basic than the parent amine.

    • Better option: Recrystallize immediately or pass through a short silica plug conditioned with 1% Triethylamine (to prevent silica-induced oxidation).

Q2: I see a "Ghost Peak" in my HPLC. How do I know it's the N-Oxide?

  • Symptom: A peak eluting before your main peak in Reverse Phase (RP-HPLC).

  • Reason: The N-O bond is highly polar (semipolar), making the molecule more water-soluble than the parent lipophilic piperazine.

  • Check: See Module 4 for validation.

Q3: Can I add antioxidants?

  • Answer: Yes, but be careful with downstream compatibility.

  • Recommendation: If your assay permits, add 0.1% BHT (Butylated hydroxytoluene) to the stock solution. BHT acts as a radical scavenger, sacrificing itself to protect the piperazine ring.

Module 4: Analytical Validation (Prove It)

Do not guess. Use this workflow to confirm if N-oxidation is your issue.

Experiment: The "Reduction Test"

N-oxides are chemically reversible.[1] If you treat your sample with a mild reducing agent and the impurity disappears, it was an N-oxide.

Protocol:

  • Take an aliquot of the degraded sample.

  • Add excess Triphenylphosphine (PPh3) or Sodium Metabisulfite .

  • Incubate at RT for 30 mins.

  • Run LC-MS.[2][3]

    • Result A: Impurity peak disappears

      
       Confirmed N-Oxide.
      
    • Result B: Impurity persists

      
       Likely a degradation product (dealkylation) or other impurity.
      

ValidationWorkflow Start Unknown Impurity Detected Step1 Check LC-MS Mass Start->Step1 Decision1 Is Mass = M + 16? Step1->Decision1 Step2 Perform Reduction Test (Add PPh3) Decision1->Step2 Yes ResultOther Other Impurity (Hydroxylation/Dealkylation) Decision1->ResultOther No (e.g., M+14, M-14) Decision2 Did Peak Disappear? Step2->Decision2 ResultN CONFIRMED: N-Oxide Impurity Decision2->ResultN Yes Decision2->ResultOther No

Figure 2: Decision tree for analytical confirmation of N-oxide impurities.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[4][5][6][7] International Council for Harmonisation.[4] Link

  • Chiron, S., et al. (2022). Persistence of N-oxides transformation products of tertiary amine drugs.[8] Chemosphere. Link

  • National Carbon Capture Center. (2013). Pilot plant testing to mitigate piperazine oxidation.Link

  • Ma, J., et al. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds.[2][3] Journal of Mass Spectrometry. Link

Sources

Technical Support Hub: Reductive Amination of Steric Isopropyl Groups

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: RA-ISO-OPT-001
Status: Resolved (Protocol Optimization Required)
Assigned Specialist: Senior Application Scientist

The Mechanic’s Overview: Why Isopropyl Groups Fail

The Issue: You are likely observing low conversion, stalled reactions, or significant alcohol byproducts (direct reduction of the ketone).

The Cause: Isopropyl groups (and similar bulky moieties like tert-butyl or cyclohexyl) introduce significant steric strain adjacent to the carbonyl center. In a standard reductive amination (e.g., using only STAB), the rate of imine formation (


) drops drastically because the nucleophilic attack of the amine is physically blocked.

Crucially, the reducing agent (


 or 

) often reduces the unreacted ketone to an alcohol faster than the amine can attack the ketone. To fix this, we must force the equilibrium toward the imine before the reducing agent is introduced.

The "Gold Standard" Protocol: Titanium(IV)-Mediated Amination

For sterically hindered substrates (e.g., 2-substituted cyclohexanones, isopropyl ketones), standard acid catalysis (Acetic Acid) is often insufficient. The industry standard solution is the Bhattacharyya Protocol , utilizing Titanium(IV) isopropoxide [


].

Why it works:

  • Lewis Acid Activation:

    
     coordinates to the carbonyl oxygen, making it hyper-electrophilic.
    
  • Water Scavenging: It chemically traps the water byproduct, driving the equilibrium to the right (Le Chatelier’s principle) to form the imine/enamine species.

Optimized SOP: Ti-Mediated Reductive Amination
Parameter Specification
Stoichiometry 1.0 equiv Ketone : 1.2–1.5 equiv Amine : 1.25 equiv

Solvent Neat (preferred for max kinetics) or THF/DCE (if solid)
Reducing Agent

(added after imine formation)
Temperature Ambient (25°C) to 60°C (depending on steric bulk)
Step-by-Step Workflow
  • Pre-Complexation (Critical):

    • In a dry flask under

      
      , combine the Ketone  (1.0 equiv) and Amine  (1.2–1.5 equiv).
      
    • Add Titanium(IV) isopropoxide (

      
       equiv) dropwise.
      
    • Note: If the reaction becomes too viscous, add minimal anhydrous THF (1–2 mL per mmol).

    • Stir: Allow to stir at room temperature for 6–12 hours . (For extremely hindered isopropyl groups, heat to 40–50°C).

    • Checkpoint: Monitor by IR (disappearance of C=O stretch) or NMR. Do not proceed until the ketone is consumed.

  • Reduction:

    • Dilute the viscous mixture with absolute Ethanol or Methanol (approx. 5 mL per mmol).

    • Add Sodium Borohydride (

      
      , 1.5 equiv) carefully (gas evolution will occur).
      
    • Stir for 2–4 hours at room temperature.

  • Workup (The "Ti-Crash"):

    • The reaction will contain titanium salts that form a gel.

    • Quench: Add water (approx. 1 mL per mmol Ti). A white/grey precipitate (

      
      ) will form.
      
    • Filtration: Filter the slurry through a Celite pad to remove the titanium salts. Wash the pad with EtOAc or Ether.

    • Extraction: If necessary, perform a standard acid/base extraction on the filtrate to isolate the pure amine.

Visualizing the Mechanism

The following diagram illustrates the crucial role of Titanium in overcoming the steric barrier.

Ti_Mechanism cluster_0 Phase 1: Activation & Dehydration cluster_1 Phase 2: Reduction Start Steric Ketone (Isopropyl) Ti_Complex Ti-Coordination (Activation) Start->Ti_Complex + Ti(OiPr)4 Hemiaminal Titanated Hemiaminal Ti_Complex->Hemiaminal + Amine (Nu Attack) Imine Activated Imine (Steric Barrier Crossed) Hemiaminal->Imine - Ti-Oxide Species (Irreversible) Red_Agent NaBH4 Addition (Hydride Attack) Imine->Red_Agent Final_Prod Target Amine Red_Agent->Final_Prod Workup

Figure 1: The Titanium(IV) acts as both a Lewis acid activator and a dehydrating agent, preventing the reverse reaction.

Troubleshooting Matrix (FAQ)

Q1: I see a large amount of alcohol byproduct (reduced ketone). What happened?

  • Diagnosis: The reducing agent was added before the imine was fully formed.[1][2] In hindered systems,

    
    .
    
  • Fix: Switch to the Stepwise protocol described above. Do not add

    
     until TLC/NMR confirms the ketone is gone. If using STAB (one-pot), switch to the Ti-mediated two-step method.
    

Q2: The reaction turns into a solid gel/rock. Is it ruined?

  • Diagnosis: This is normal for neat

    
     reactions.
    
  • Fix: Dilute with dry THF or Toluene during the stirring phase if magnetic stirring stops. Dilute with MeOH immediately before adding the borohydride.

Q3: I cannot filter the Titanium emulsion during workup.

  • Diagnosis: Fine

    
     particles are clogging the frit.
    
  • Fix:

    • Add 1M NaOH or

      
       during the quench (instead of pure water) to aggregate the particles.
      
    • Use a large pad of Celite.

    • Rinse the filter cake copiously with ether; amine products often stick to the titanium salts.

Q4: Can I use STAB (


) instead of 

/

?
  • Answer: For isopropyl groups, STAB is often too slow. However, if you must use STAB (e.g., acid-sensitive functional groups), add Acetic Acid (1–2 equiv) and use DCE as solvent. Heat to 40°C. If that fails, you must use the Titanium method.

Comparative Analysis of Reducing Systems

Reducing SystemSteric ToleranceRisk ProfileBest For...
STAB / DCE / AcOH ModerateLowGeneral purpose, mild sterics.

/ MeOH
HighHigh (Toxic HCN) Historic method, rarely preferred now.

/

Excellent Moderate (Moisture sensitive)Isopropyl/Tert-butyl groups.

/ Pd/C
ModerateLow (Flammable)Industrial scale (non-selective).

Troubleshooting Logic Tree

Use this flow to diagnose your current experiment failure.

Troubleshooting Start Reaction Analysis Check_SM Is Starting Material (Ketone) Still Present? Start->Check_SM Yes_SM Yes: Conversion Issue Check_SM->Yes_SM Yes No_SM No: Selectivity Issue Check_SM->No_SM No Action_Heat Action: Increase Temp or Add Ti(OiPr)4 Yes_SM->Action_Heat Check_Prod Is Alcohol Byproduct Major Component? No_SM->Check_Prod Action_Stepwise Action: Switch to Stepwise (Pre-form Imine) Check_Prod->Action_Stepwise Yes (Reduction too fast) Action_Workup Action: Improve Ti-Quench (Use NH4OH) Check_Prod->Action_Workup No (Product stuck in salts)

Figure 2: Decision matrix for optimizing low-yielding reactions.

References
  • Abdel-Magid, A. F., et al. (1996).[3][4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1994).[7] "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry.

  • Borch, R. F., et al. (1971). "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society.

Sources

Technical Support Center: Crystallization of 1-(4-Fluorobenzyl)-4-isopropylpiperazine Salts

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 1-(4-Fluorobenzyl)-4-isopropylpiperazine salts. The following sections provide a structured troubleshooting framework, detailed experimental protocols, and answers to frequently asked questions to facilitate the generation of high-quality crystalline material.

Troubleshooting Guide

Crystallization is often a multi-variable problem. This guide addresses the most common issues in a question-and-answer format, providing both the underlying reasons and actionable solutions for each challenge.

Core Troubleshooting Workflow

Before diving into specific problems, it's helpful to have a general workflow in mind. The following diagram outlines a logical progression for diagnosing and solving crystallization issues.

Crystallization Troubleshooting Workflow General Troubleshooting Workflow for Crystallization start Problem Encountered (e.g., No Crystals, Oiling Out, Poor Quality) check_purity Step 1: Verify Purity & Identity Is the starting material pure? Is the salt stoichiometry correct? start->check_purity Begin check_purity->start Impurity Detected (Re-purify) solvent_screen Step 2: Re-evaluate Solvent System Is the solubility appropriate? Are you in the metastable zone? check_purity->solvent_screen Purity Confirmed solvent_screen->start Poor Solubility (Choose new solvent) control_super Step 3: Control Supersaturation Is cooling/evaporation too fast? Is anti-solvent addition rate optimal? solvent_screen->control_super Solvent System Selected control_super->solvent_screen Still Oiling Out (Adjust solvent/anti-solvent) introduce_seed Step 4: Introduce Seeding Are you providing a template for growth? control_super->introduce_seed Rate Controlled introduce_seed->control_super Seeding Ineffective (Re-optimize supersaturation) optimize_cond Step 5: Optimize Physical Conditions Is agitation appropriate? Are there external vibrations? introduce_seed->optimize_cond Seeding Implemented analyze Step 6: Characterize Output Analyze solid form (PXRD, DSC) and purity. optimize_cond->analyze Conditions Set analyze->solvent_screen Wrong Polymorph (Screen new conditions) success Successful Crystallization Desired Polymorph, Purity, and Yield Achieved analyze->success Specifications Met Polymorphism Concept Concept of Polymorphism molecule 1-(4-Fluorobenzyl)-4-isopropylpiperazine Salt Molecule conditions Different Crystallization Conditions (Solvent, Temperature, Cooling Rate) molecule->conditions polymorphA Polymorph A (e.g., Needles, Metastable) conditions->polymorphA polymorphB Polymorph B (e.g., Prisms, Stable) conditions->polymorphB amorphous Amorphous Form (Disordered, Glassy) conditions->amorphous polymorphA->propA Different Properties: - Solubility - Stability - Melting Point

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation of 4-Fluorobenzylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical analysis of the mass spectrometry fragmentation patterns of 4-fluorobenzylpiperazine (4-FBP) derivatives. It is structured to support forensic and analytical chemists in the differentiation of these compounds from their isobaric and structural analogs.

Executive Summary

4-Fluorobenzylpiperazine (4-FBP) is a regioisomer of the benzylpiperazine (BZP) class, often encountered in forensic analysis as a "designer drug" or chemical intermediate. Its identification presents a specific analytical challenge: distinguishing it from its positional isomers (2-FBP, 3-FBP) and its structural analog 4-fluorophenylpiperazine (pFPP).

This guide delineates the specific fragmentation mechanisms under Electron Ionization (EI) and Electrospray Ionization (ESI), providing a self-validating protocol for definitive identification.

Mechanistic Fragmentation Analysis

Electron Ionization (EI) – The "Benzyl Spacer" Effect

The fragmentation of 4-FBP under standard EI (70 eV) conditions is dominated by the stability of the benzyl cation. Unlike phenylpiperazines, where the nitrogen is directly bonded to the aromatic ring, the methylene "spacer" in benzylpiperazines directs the primary cleavage.

  • Primary Pathway (Benzylic Cleavage): The radical cation formed at the nitrogen atom triggers an inductive cleavage of the C-N bond between the methylene group and the piperazine ring.

  • The Diagnostic Ion (m/z 109): In unsubstituted BZP, this cleavage yields the tropylium ion (m/z 91). In 4-FBP, the fluorine substituent shifts this mass by +18 Da, resulting in a dominant base peak at m/z 109 (4-fluorobenzyl cation).

  • Secondary Pathway (Ring Fragmentation): The piperazine ring itself undergoes fragmentation, typically yielding ions at m/z 56 (

    
    ) and m/z 30  (
    
    
    
    ).
Comparison: Benzyl vs. Phenyl Linkage

A critical distinction must be made between 4-fluorobenzylpiperazine (4-FBP) and 1-(4-fluorophenyl)piperazine (pFPP) . While they share similar elemental compositions, their fragmentation is mechanistically distinct due to bond strength.

Feature4-Fluorobenzylpiperazine (4-FBP)1-(4-Fluorophenyl)piperazine (pFPP)
Linkage Ar-CH2 -N (Benzyl)Ar-N (Phenyl)
Primary Cleavage Exocyclic (C-N bond)Endocyclic (Piperazine ring opening)
Base Peak (EI) m/z 109 (Fluorobenzyl cation)m/z 138 (Loss of

)
Mechanism Formation of stable tropylium-like ionRetro-Diels-Alder / Ring contraction
Visualizing the Fragmentation Pathway

The following diagram illustrates the divergent pathways for 4-FBP compared to its phenyl analog.

FBP_Fragmentation cluster_legend Pathway Key M_FBP 4-FBP Molecular Ion [M]+• m/z 194 Benzyl_Cation 4-Fluorobenzyl Cation (Tropylium Analog) m/z 109 (Base Peak) M_FBP->Benzyl_Cation Benzylic Cleavage (Loss of Piperazine) Pip_Frag Piperazine Fragment m/z 56 M_FBP->Pip_Frag Secondary Decay M_pFPP pFPP Molecular Ion [M]+• m/z 180 Ring_Open Ring Opening [M - C2H5N]+ M_pFPP->Ring_Open Ring Cleavage (N-Ar bond intact) Frag_138 Phenyl-N Fragment m/z 138 (Base Peak) Ring_Open->Frag_138 Rearrangement key1 Blue: Precursor | Green: Diagnostic Ion | Red: Analog Comparison

Caption: Comparative fragmentation pathways of 4-FBP (Benzyl) vs. pFPP (Phenyl) showing the critical mass shift in diagnostic ions.

Experimental Protocol for Differentiation

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed to differentiate 4-FBP from its positional isomers (2-FBP, 3-FBP), which produce nearly identical mass spectra.

Methodology:

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol.

  • Derivatization (Optional but Recommended): Add 50 µL Trifluoroacetic Anhydride (TFAA). Incubate at 60°C for 20 mins.

    • Reasoning: While underivatized isomers have identical EI spectra, TFA-derivatives often show slight retention time shifts and improved peak shape, aiding in chromatographic resolution.

  • GC Parameters:

    • Column: Rtx-50 or equivalent (50% phenyl polysiloxane) is superior to 100% methyl columns for separating positional isomers.

    • Temp Program: 100°C (1 min) → 10°C/min → 280°C.

  • MS Parameters: EI mode, 70 eV, Scan range m/z 40–350.

Data Interpretation:

  • 4-FBP: Retention time typically typically elutes last among the isomers on non-polar columns (Para > Meta > Ortho boiling point trend).

  • Spectrum: Look for m/z 109 (100%), m/z 56 (~20-40%), m/z 194 (Molecular ion, weak).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and confirmation in biological matrices.

Methodology:

  • Ionization: ESI Positive Mode.

  • Precursor Ion: [M+H]+ m/z 195.1.

  • Collision Energy (CE): Ramp 15–35 eV.

  • Transitions:

    • 195.1 → 109.1: (Quantifier) Benzyl cation formation.

    • 195.1 → 56.1: (Qualifier) Piperazine ring fragment.

Comparative Data Summary

The following table summarizes the key diagnostic ions for 4-FBP and its primary confusants.

CompoundStructure TypeMolecular Ion (M+)Base Peak (m/z)Secondary Ions (m/z)Key Differentiator
4-FBP 4-F-Benzyl194109 56, 30Base peak 109; GC Retention Time
2-FBP 2-F-Benzyl194109 56, 30Identical MS to 4-FBP; elutes earlier on GC
BZP Benzyl17691 134, 56Mass shift of -18 Da (No Fluorine)
pFPP 4-F-Phenyl180138 122, 56Base peak 138; N-Ar bond survives
TFMPP 3-CF3-Phenyl230188 172, 145Base peak 188; Distinct mass profile

References

  • Differentiation of Regioisomeric Trifluoromethylphenylpiperazines (TFMPP) by GC-IRD and GC-MS.

    • Source: Forensic Science Intern
    • Context: Establishes the difficulty in differentiating positional isomers by MS alone, necessitating chrom
  • Mass Spectral Fragmentation P

    • Source: ResearchG
    • Context: Provides comparative spectra for BZP, TFMPP, and mCPP, establishing the baseline for benzyl vs.
  • Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-MS.

    • Source: Journal of Chrom
    • Context: Details the specific fragmentation of the benzyl-piperazine bond and the formation of substituted benzyl cations (analogous to the m/z 109 in 4-FBP).
  • Standard Practice for Separation and Identific

    • Source: SWGDRUG (Scientific Working Group for the Analysis of Seized Drugs).[1]

    • Context: General protocols for the analysis of piperazine deriv

Sources

Navigating the Fluorine Landscape: A Comparative Guide to the ¹⁹F NMR Chemical Shift of 1-(4-Fluorobenzyl)-4-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and medicinal chemistry, the precise characterization of novel compounds is paramount. Fluorine nuclear magnetic resonance (¹⁹F NMR) spectroscopy stands as a powerful analytical technique, offering high sensitivity and a wide chemical shift range that is exquisitely sensitive to the local electronic environment.[1][2] This guide delves into the ¹⁹F NMR chemical shift of 1-(4-fluorobenzyl)-4-isopropylpiperazine, a compound of interest in contemporary research.

Comparative Analysis of ¹⁹F NMR Chemical Shifts in Structurally Related Compounds

The chemical shift of the fluorine atom in the 4-fluorobenzyl moiety is influenced by the electronic nature of the substituent attached to the benzylic carbon. To predict the chemical shift for our target compound, we can examine the experimentally determined values for similar structures. The electron-donating or-withdrawing properties of the substituent directly impact the shielding of the fluorine nucleus, causing upfield (more shielded) or downfield (less shielded) shifts, respectively.

Below is a comparative table of ¹⁹F NMR chemical shifts for various compounds containing the 4-fluorobenzyl group. These compounds provide a valuable reference for estimating the chemical shift of 1-(4-fluorobenzyl)-4-isopropylpiperazine.

CompoundStructureSolventChemical Shift (ppm)Reference
4-Fluorobenzyl alcohol4-F-C₆H₄-CH₂OHDMSO-d₆Not specified in abstract[3]
4-Fluorobenzoyl chloride4-F-C₆H₄-COClCDCl₃Not specified in abstract[4]
4-(But-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine4-F-C₆H₄-CO-N(CH₂CH₂)₂N-CH₂C≡CHCDCl₃-110.3[5]
4-Fluorophenyl(4-chlorobenzyl) ether4-F-C₆H₄-O-CH₂-C₆H₄-4-ClNot specifiedNot specified in abstract[6]

Note: The exact chemical shift values from some sources require access to the full publication or spectral database.

Based on the available data for related structures, the ¹⁹F chemical shift for compounds containing a 4-fluorobenzyl group attached to a nitrogen or oxygen atom tends to fall within a predictable range. For instance, in 4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine, the fluorine signal appears at -110.3 ppm in CDCl₃.[5] The piperazine moiety in 1-(4-fluorobenzyl)-4-isopropylpiperazine, being an electron-donating group, is expected to increase the electron density at the fluorine atom, leading to a more shielded environment compared to a more electron-withdrawing substituent. The isopropyl group on the distal nitrogen of the piperazine ring will have a minor inductive effect. Therefore, a chemical shift in a similar region, likely slightly upfield, is anticipated for the target compound.

Predictive Analysis: A Computational Approach

In the absence of experimental data, computational methods, particularly Density Functional Theory (DFT), offer a reliable means of predicting ¹⁹F NMR chemical shifts.[7][8] The Gauge-Independent Atomic Orbital (GIAO) method is a commonly employed approach for such calculations.

A recommended computational workflow for predicting the ¹⁹F NMR chemical shift of 1-(4-fluorobenzyl)-4-isopropylpiperazine is as follows:

Computational Workflow for 19F NMR Prediction cluster_setup Setup cluster_calc Calculation cluster_analysis Analysis mol_build 1. Build 3D Structure of 1-(4-Fluorobenzyl)-4-isopropylpiperazine geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G*) mol_build->geom_opt Input Structure nmr_calc 3. NMR Shielding Calculation (GIAO, e.g., ωB97XD/aug-cc-pVDZ) geom_opt->nmr_calc Optimized Geometry shift_calc 5. Calculate Chemical Shift: δ(sample) = σ(ref) - σ(sample) nmr_calc->shift_calc Isotropic Shielding (σ) ref_calc 4. Calculate Shielding of Reference (e.g., CFCl₃) ref_calc->shift_calc Reference Shielding (σ) Experimental Workflow for 19F NMR Acquisition cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing sample_prep 1. Dissolve ~5-10 mg of compound in 0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) add_ref 2. Add internal reference standard (e.g., CFCl₃ or C₆F₆) sample_prep->add_ref instrument_setup 3. Set up NMR spectrometer (Tune probe to ¹⁹F frequency) add_ref->instrument_setup Prepared Sample acq_params 4. Set acquisition parameters (Spectral width, pulse angle, relaxation delay) instrument_setup->acq_params run_exp 5. Acquire ¹⁹F spectrum (with and without ¹H decoupling) acq_params->run_exp process_fid 6. Process the FID (Fourier transform, phase correction, baseline correction) run_exp->process_fid Raw Data (FID) ref_spec 7. Reference the spectrum to the internal standard process_fid->ref_spec analyze_spec 8. Analyze the spectrum (Chemical shift, multiplicity, integration) ref_spec->analyze_spec

Caption: Experimental workflow for acquiring a ¹⁹F NMR spectrum.

The choice of solvent can influence the chemical shift, so consistency is key when comparing experimental and predicted values. Acquiring both proton-coupled and -decoupled spectra can provide valuable information about through-bond couplings between fluorine and nearby protons.

Conclusion

While direct experimental data for the ¹⁹F NMR chemical shift of 1-(4-fluorobenzyl)-4-isopropylpiperazine remains to be published, a combination of comparative analysis and computational prediction provides a strong foundation for its estimation. Based on the data from structurally similar compounds, the chemical shift is expected to be in the range of -110 to -115 ppm when referenced to CFCl₃ in a non-polar solvent. The provided experimental and computational workflows offer a clear path for researchers to either predict or empirically determine this important spectroscopic parameter, aiding in the unambiguous characterization of this and other novel fluorinated molecules.

References

  • Tantillo, D. J. et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship, University of California. [Link]

  • Penner, P. et al. (2023). Prediction of 19F NMR chemical shift by machine learning. ResearchGate. [Link]

  • Rzepa, H. S. et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. [Link]

  • Rzepa, H. S. et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. [Link]

  • Lopez, S. A. et al. (2024). Evaluation of machine learning models for the accelerated prediction of Density Functional Theory calculated 19F chemical shifts based on local atomic environments. ChemRxiv. [Link]

  • Esakkimuthu, M. et al. (2020). 19 F-NMR chemical shifts (in ppm) of fluorobenzylated model compounds. ResearchGate. [Link]

  • Claridge, T. D. W. et al. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PubMed Central. [Link]

  • SpectraBase. 4-Fluorobenzyl alcohol - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

  • Weizmann Institute of Science. 19Flourine NMR. NMRlab. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • SpectraBase. 4-Fluorophenyl(4-chlorobenzyl) ether - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

  • Nishida, T. et al. (2017). Application of NMR Screening Methods with 19F Detection to Fluorinated Compounds Bound to Proteins. Semantic Scholar. [Link]

  • INRS. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Espace INRS. [Link]

  • UC Santa Barbara. 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]

  • Beilstein Journals. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals. [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Li, Y. et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central. [Link]

  • National Institutes of Health. 4-Fluorobenzylic alcohol. PubChem. [Link]

  • Pomerantz, W. C. et al. (2021). ligand-observed and protein-observed 19F NMR applications for fragment-based drug d. RSC Publishing. [Link]

  • National Institute of Standards and Technology. 4-Fluorobenzyl alcohol. NIST WebBook. [Link]

Sources

Comprehensive Analytical Guide: Purity Validation of 1-(4-Fluorobenzyl)-4-isopropylpiperazine Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the structural elucidation and purity validation of complex nitrogenous compounds, I frequently encounter the analytical challenges inherent to highly substituted piperazine derivatives. 1-(4-Fluorobenzyl)-4-isopropylpiperazine is a critical compound, often utilized as a pharmaceutical intermediate, a forensic reference standard, or an analytical marker for impurity profiling.

To guarantee the scientific integrity of your research, the reference standard you utilize must be validated through rigorous, orthogonal analytical platforms. This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the certification of this specific piperazine derivative.

Chemical Profiling & Analytical Challenges

Before selecting an analytical platform, we must analyze the physicochemical properties of 1-(4-Fluorobenzyl)-4-isopropylpiperazine that dictate its behavior in chromatographic systems:

  • Bifunctional Basicity: The piperazine ring contains two tertiary nitrogen atoms with distinct pKa values (typically ~5.3 and 9.7 for substituted piperazines)[1]. At physiological or neutral pH, these nitrogens are protonated, which can lead to severe peak tailing on silica-based stationary phases due to secondary interactions with residual silanols.

  • Steric Hindrance & Derivatization: Unlike primary or secondary piperazines (e.g., benzylpiperazine), both nitrogen atoms in this molecule are fully substituted (tertiary). This means standard acylation techniques (e.g., using TFAA or PFPA) are chemically impossible. The compound must be analyzed underivatized in GC-MS, demanding highly deactivated columns[2].

  • Chromophoric Limitations: The molecule lacks an extended conjugated

    
    -system. Its UV absorbance relies entirely on the isolated 4-fluorobenzyl group, resulting in poor sensitivity under standard HPLC-UV conditions compared to mass spectrometric detection[3].
    

Comparative Analysis of Analytical Platforms

To objectively evaluate the best approach for purity validation, I have summarized the quantitative and qualitative performance metrics of three primary analytical platforms in the table below.

Analytical ParameterDirect HPLC-UVGC-MS (EI, Underivatized)LC-MS/MS (ESI+)
Detection Principle UV Absorbance (210-254 nm)Electron Ionization (70 eV)Electrospray Ionization & CID
Limit of Detection (LOD) ~0.5 - 1.0 µg/mL~10 - 50 ng/mL~0.001 - 0.1 ng/mL
Selectivity Low (Requires baseline resolution)High (Spectral library matching)Ultra-High (MRM transitions)
Primary Application Routine bulk purity assay (Area %)Orthogonal structural confirmationTrace impurity profiling
Key Limitation Weak UV absorption of piperazineRequires thermal stabilitySusceptible to matrix ion suppression

Mechanistic Methodologies & Self-Validating Protocols

To ensure trustworthiness and reproducibility, every analytical protocol must operate as a self-validating system. Below are the step-by-step methodologies for the two most robust techniques: LC-MS/MS and GC-MS.

Protocol A: LC-MS/MS Trace Impurity Profiling (The Gold Standard)

Causality & Design: We utilize 0.1% Formic Acid in both mobile phases. Why? The acidic modifier forces the basic piperazine nitrogens into a fully protonated state (


). This not only prevents peak tailing by repelling the analyte from acidic silanol groups on the C18 column but also exponentially increases ionization efficiency in Positive Electrospray Ionization (ESI+) mode[4].
  • Standard Preparation: Accurately weigh 1.0 mg of the 1-(4-Fluorobenzyl)-4-isopropylpiperazine reference standard and dissolve in 1.0 mL of LC-MS grade methanol[4].

  • Working Solution: Dilute the stock to 100 ng/mL using Mobile Phase A.

  • Self-Validation (Internal Standard): Spike the working solution with 10 ng/mL of a deuterated internal standard (e.g., BZP-D7). This step is critical; it creates a ratio-based calibration system that automatically corrects for injection volume errors and matrix-induced ion suppression[4].

  • Chromatographic Separation: Inject 2 µL onto a Waters XBridge C18 column (50 mm × 2.1 mm, 3.5 µm) maintained at 40°C.

  • Gradient Elution: Run a binary gradient at 0.4 mL/min. Start at 5% Mobile Phase B (0.1% Formic Acid in Acetonitrile), ramp to 95% B over 5.0 minutes, hold for 1.0 minute, and re-equilibrate to 5% B[5].

  • Mass Spectrometry (MRM): Operate in ESI+ mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. Monitor the specific transitions detailed in Figure 2.

FragmentationPathway M Parent Ion [M+H]+ m/z 237 F1 Loss of Isopropyl m/z 195 M->F1 - C3H6 (42 Da) F2 4-Fluorobenzyl Cation m/z 109 M->F2 Benzyl Cleavage F3 Piperazine Core m/z 85 M->F3 Ring Cleavage

Fig 1. Proposed ESI+ fragmentation pathway and MRM transitions for the target compound.

Mechanistic Insight into Fragmentation: The C-N bond connecting the piperazine ring to the fluorobenzyl group is highly susceptible to collision-induced dissociation (CID). Cleavage here yields the 4-fluorobenzyl cation (


 109). Because this cation is highly resonance-stabilized, it is the most abundant fragment and serves as the primary quantifier ion[4].
Protocol B: GC-MS Orthogonal Confirmation

Causality & Design: Because 1-(4-Fluorobenzyl)-4-isopropylpiperazine is a di-tertiary amine, it cannot be chemically derivatized. Therefore, we must rely on its inherent volatility. The use of a highly deactivated 5% phenyl-methylpolysiloxane column (HP-5MS) is mandatory to prevent the basic nitrogens from adsorbing to active sites in the GC pathway[5].

  • Sample Preparation: Dissolve 1.0 mg of the standard in 1.0 mL of GC-grade methanol. Do not attempt derivatization[5].

  • Injection: Inject 1 µL in split mode (10:1) to prevent column overloading. Set the injection port to 250°C.

  • Chromatographic Separation: Utilize an Agilent HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm) with ultra-high purity Helium carrier gas at a constant flow of 1.0 mL/min.

  • Temperature Program: Set the initial oven temperature to 80°C (hold 1 min), ramp aggressively at 15°C/min to 280°C, and hold for 5 minutes to bake out high-boiling impurities.

  • Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan from

    
     50 to 350. The resulting mass spectrum will feature a distinct molecular ion (
    
    
    
    at
    
    
    236) and a dominant base peak at
    
    
    109[6].

Analytical Workflow Decision Matrix

To streamline your laboratory operations, I have mapped the logical relationship between sample preparation and platform selection.

AnalyticalWorkflow A 1-(4-Fluorobenzyl)-4-isopropylpiperazine Reference Standard B Sample Dissolution (Methanol + Internal Std) A->B C Select Analytical Platform B->C D LC-MS/MS (ESI+) Trace Impurity Profiling C->D E GC-MS (EI) Orthogonal Confirmation C->E F C18 Column 0.1% Formic Acid Gradient D->F G HP-5MS Column Underivatized, Temp Programmed E->G H Data Acquisition & Purity Certification F->H G->H

Fig 2. Decision matrix and workflow for the orthogonal purity validation of piperazine reference standards.

Conclusion

Validating the purity of 1-(4-Fluorobenzyl)-4-isopropylpiperazine requires an understanding of its unique structural features—specifically its di-tertiary amine nature and weak UV chromophore. While HPLC-UV can provide a rudimentary area-percent purity, true analytical confidence demands the orthogonal application of LC-MS/MS for trace impurity profiling and GC-MS for definitive structural confirmation. By implementing the self-validating protocols outlined above, laboratories can ensure their reference standards meet the rigorous demands of modern forensic and pharmaceutical analysis.

References

  • Title: Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs Source: MDPI (Molecules) URL: [Link]

  • Title: Investigation of the First Deaths in the United Kingdom Involving the Detection and Quantitation of the Piperazines BZP and 3-TFMPP Source: Journal of Analytical Toxicology (Oxford Academic) URL: [Link]

  • Title: Synthesis, Characterization and Biological Evaluation of Some Novel Piperazine Derivatives Source: NeuroQuantology URL: [Link]

Sources

A Senior Application Scientist's Guide to Differentiating 1-(4-Fluorobenzyl)-4-isopropylpiperazine from 1-benzyl-4-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of molecular structures is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. Two compounds that exemplify the need for rigorous analytical differentiation are 1-(4-Fluorobenzyl)-4-isopropylpiperazine (herein referred to as F-BIPP ) and 1-benzyl-4-isopropylpiperazine (herein BIPP ). These molecules are structurally identical save for a single fluorine atom on the phenyl ring. This seemingly minor substitution can significantly alter a compound's metabolic stability, receptor binding affinity, and overall pharmacological profile.

This guide provides an in-depth comparison of the analytical methodologies required to unambiguously distinguish between these two molecules. We will explore the causality behind experimental choices and present self-validating protocols designed for researchers, scientists, and drug development professionals.

Core Analytical Strategy: A Multi-Technique Approach

Relying on a single analytical technique is insufficient for the definitive identification of such closely related structures. A robust and self-validating strategy employs a combination of orthogonal techniques, where each method provides a unique and complementary piece of structural evidence. The primary methods of choice are Mass Spectrometry (MS) for mass determination and Nuclear Magnetic Resonance (NMR) Spectroscopy for detailed structural elucidation, often complemented by a chromatographic separation.

Caption: A typical workflow for definitive compound identification.

Mass Spectrometry: The First Line of Inquiry

Principle & Causality: Mass spectrometry is the most direct method for detecting the presence of the fluorine atom. The fundamental principle is the measurement of a molecule's mass-to-charge ratio (m/z). The substitution of a hydrogen atom (atomic mass ≈ 1.008 Da) with a fluorine atom (atomic mass ≈ 18.998 Da) results in a clear and predictable mass difference of approximately 18 Da. This makes MS an ideal first-pass technique for differentiation. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are well-suited for analyzing piperazine derivatives.[1][2]

Expected Results: The most telling piece of data will be the molecular ion peak ([M]+•) or the protonated molecular ion ([M+H]+), depending on the ionization technique used (e.g., Electron Ionization for GC-MS or Electrospray Ionization for LC-MS).

CompoundMolecular FormulaMolecular Weight (Da)Expected [M+H]+ (m/z)
BIPP C₁₄H₂₂N₂218.34219.18
F-BIPP C₁₄H₂₁FN₂236.33237.17

Note: Values are calculated based on the most abundant isotopes.

Experimental Protocol: GC-MS Analysis

This protocol is designed to be self-validating by including a system suitability check and bracketing standards.

  • Sample Preparation:

    • Accurately weigh and dissolve ~1 mg of the sample in 1 mL of methanol or ethyl acetate.

    • Vortex to ensure complete dissolution.

    • If necessary, perform a serial dilution to achieve a final concentration of approximately 10 µg/mL.

  • Instrumentation & Conditions:

    • GC System: Standard gas chromatograph.

    • Column: A common choice is a 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl-methylpolysiloxane stationary phase.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS System: Quadrupole or Time-of-Flight (TOF) mass analyzer.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Data Analysis & Validation:

    • System Suitability: Before running samples, inject a known standard (e.g., a piperazine mixture) to verify column performance and detector sensitivity.[3]

    • Identify Molecular Ion: Extract the total ion chromatogram (TIC) and locate the peak for your compound. Examine the mass spectrum associated with this peak to find the molecular ion.

    • Confirmation: The mass spectrum for F-BIPP should show a molecular ion peak at m/z 236, while BIPP will show a peak at m/z 218. The fragmentation patterns of fluorinated aromatic compounds can be complex but are often distinct from their non-halogenated analogs.[4][5]

NMR Spectroscopy: The Definitive Structural Proof

While MS provides the molecular formula, NMR spectroscopy provides the definitive map of the molecular structure. For this specific problem, ¹H, ¹³C, and, most critically, ¹⁹F NMR are indispensable.

¹⁹F NMR: The Unambiguous Differentiator

Principle & Causality: The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it a highly sensitive nucleus for NMR analysis.[6][7] Since BIPP contains no fluorine, it will be "silent" in the ¹⁹F NMR spectrum. Conversely, F-BIPP will produce a distinct signal. The absence of endogenous fluorine in most biological systems and deuterated solvents means the ¹⁹F spectrum is exceptionally clean with no background signals.[6][8]

Expected Result:

  • BIPP: No signal.

  • F-BIPP: A single signal (likely a triplet due to coupling with the two ortho protons) in the aromatic fluorine region (typically -110 to -120 ppm relative to CFCl₃).

¹H and ¹³C NMR: Observing Fluorine's Influence

Principle & Causality: The highly electronegative fluorine atom influences the electronic environment of nearby nuclei, causing predictable changes in their chemical shifts and inducing through-bond scalar (J) couplings.

Expected ¹H NMR Differences:

  • Aromatic Region: The aromatic region of BIPP will show a relatively simple pattern corresponding to a monosubstituted benzene ring (typically multiplets around 7.2-7.4 ppm). For F-BIPP, the p-substitution results in a symmetric AA'BB' system, which often appears as two pseudo-doublets or triplets.[9][10] The protons ortho to the fluorine will be coupled to ¹⁹F, further splitting their signals.

  • Benzylic Protons (-CH₂-): The benzylic protons in F-BIPP may appear slightly downfield compared to BIPP due to the electron-withdrawing nature of fluorine.[11]

Expected ¹³C NMR Differences:

  • Carbon-Fluorine Coupling: The most significant difference is the presence of carbon-fluorine (C-F) coupling constants in the spectrum of F-BIPP.[12][13] These couplings are observed over multiple bonds and are diagnostic:

    • ¹JCF (direct coupling): ~240-250 Hz (for the carbon directly bonded to fluorine).

    • ²JCF (two-bond coupling): ~20-25 Hz.

    • ³JCF (three-bond coupling): ~8-10 Hz.

    • ⁴JCF (four-bond coupling): ~3-4 Hz.[14]

  • Chemical Shifts: The carbon directly attached to fluorine (C-F) will have its chemical shift significantly altered, typically appearing around 160-165 ppm.

TechniqueExpected Observation for BIPPExpected Observation for F-BIPP
¹⁹F NMR No signalSignal observed (~ -115 ppm)
¹H NMR Monosubstituted aromatic patternSymmetrical AA'BB' pattern
¹³C NMR No C-F couplingsCharacteristic ¹JCF, ²JCF, ³JCF couplings
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved to achieve high-resolution spectra.

  • Instrumentation & Data Acquisition:

    • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

    • ¹H NMR: Acquire a standard proton spectrum. Typically requires 8-16 scans.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This will require more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire a proton-coupled or decoupled ¹⁹F spectrum. This experiment is fast due to the high sensitivity of ¹⁹F.

  • Data Analysis & Validation:

    • Reference the spectra appropriately (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

    • For F-BIPP, analyze the ¹³C spectrum for the characteristic large one-bond C-F coupling and smaller long-range couplings.

    • The presence of any signal in the ¹⁹F spectrum is definitive proof of the fluorinated compound.

Chromatography: An Orthogonal Separation Method

Principle & Causality: While spectroscopic methods identify the compound, chromatography confirms sample purity and can be used for differentiation. High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[15] The substitution of hydrogen with a more electronegative and slightly larger fluorine atom alters the molecule's polarity and van der Waals interactions, which can be sufficient for chromatographic separation, especially on specialized columns.[16][17]

Expected Results: Under optimized conditions, F-BIPP and BIPP should exhibit different retention times (RT). Due to the increased polarity imparted by the fluorine atom, F-BIPP might be expected to elute slightly earlier than BIPP on a standard C18 reversed-phase column, although this can be influenced by the mobile phase.

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation:

    • Prepare 1 mg/mL stock solutions of each compound in methanol or acetonitrile.

    • Dilute to a working concentration of ~50 µg/mL with the initial mobile phase composition.

  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Phenyl-hexyl columns can also offer unique selectivity for aromatic compounds.[18]

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to ensure protonation of the piperazine nitrogens).

    • Gradient: 10% to 90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Data Analysis & Validation:

    • Inject each standard individually to determine their respective retention times.

    • Inject a 1:1 mixture of the two compounds to confirm baseline separation.

    • The ability to resolve the two compounds validates the method's specificity.

Caption: Key analytical differences between the two compounds.

Conclusion

The differentiation of 1-(4-Fluorobenzyl)-4-isopropylpiperazine from its non-fluorinated analog, 1-benzyl-4-isopropylpiperazine, is a critical task that demands a multi-faceted analytical approach. While mass spectrometry provides a rapid and compelling indication of the mass difference, it is the suite of NMR experiments—particularly ¹⁹F NMR—that delivers incontrovertible structural proof. The presence of a signal in the ¹⁹F spectrum and the characteristic C-F coupling constants in the ¹³C spectrum serve as definitive fingerprints for the fluorinated compound. Complementary chromatographic methods further validate these findings by confirming sample purity and demonstrating differential retention. By employing this rigorous, multi-technique strategy, researchers can ensure the unambiguous identification of their target molecules, upholding the standards of scientific integrity required in modern drug discovery and development.

References

  • Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. Available at: [Link]

  • Fast Methods for Structurally Similar Compounds Using Carbon HPLC Columns. ZirChrom. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Grokipedia. Available at: [Link]

  • Mass Spectra of Fluorocarbons. National Bureau of Standards. Available at: [Link]

  • Nmr spectroscopy of fluorine 19. Slideshare. Available at: [Link]

  • CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research. Available at: [Link]

  • Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. Academia.edu. Available at: [Link]

  • Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. PubMed. Available at: [Link]

  • 11 - 19F-NMR Spectroscopy - Basic. Scribd. Available at: [Link]

  • GCMS Total Ion Chromatograms of piperazine derivative mixture. ResearchGate. Available at: [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). PMC. Available at: [Link]

  • 16: Multinuclear. Chemistry LibreTexts. Available at: [Link]

  • Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment. ProQuest. Available at: [Link]

  • A successful DFT calculation of carbon-13 NMR chemical shifts and carbon–fluorine spin–spin coupling constants in (η 6 -fluoroarene)tricarbonylchromium complexes. RSC Publishing. Available at: [Link]

  • HPLC SEPARATION GUIDE. Separation Methods Technologies. Available at: [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]

  • Studies on Organic Fluorine Compounds. II. Mass Spectrometry of Trifluoromethylated Pyridines. J-Stage. Available at: [Link]

  • Carbon-fluorine coupling constants, n J CF. ResearchGate. Available at: [Link]

  • Method for multiresidue determination of halogenated aromatics and PAHs in combustion-related samples. PubMed. Available at: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]

  • Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. Available at: [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). ResearchGate. Available at: [Link]

  • Rapid HPLC Separation of Aromatic Compounds on HALO Phenyl-Hexyl. MAC-MOD Analytical. Available at: [Link]

  • 4-Fluorobenzyl chloride - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. MDPI. Available at: [Link]

  • 1-benzyl-4-[3-(4-benzylpiperazin-1-yl)propyl]piperazine. PubChemLite. Available at: [Link]

  • 1-(4-Fluorobenzyl)piperazine. PubChem. Available at: [Link]

  • Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]

  • Identification of halogen compounds by catalytic dehalogenation. OSTI.gov. Available at: [Link]

  • 1H NMR chemical shift ppm table. Cal Poly Pomona. Available at: [Link]

  • 1H NMR Chemical Shift. Oregon State University. Available at: [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

  • Piperazine-Derived α1D/1A Antagonist... Frontiers. Available at: [Link]

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Safety Operating Guide

Proper Disposal Procedures: 1-(4-Fluorobenzyl)-4-(propan-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Directives

Do not dispose of this compound down the drain. 1-(4-Fluorobenzyl)-4-(propan-2-yl)piperazine is a fluorinated organic base. Improper disposal poses two critical risks: environmental toxicity (fluorinated organics are persistent) and chemical reactivity (exothermic reaction with acids).

  • Primary Disposal Method: High-temperature incineration at a facility equipped with hydrofluoric acid (HF) scrubbers.

  • Immediate Action: Segregate from acids and strong oxidizers. Store in a cool, dry, well-ventilated area until pickup.

  • Waste Classification: Non-halogenated organic solvent waste (if dissolved) or solid hazardous waste. Note: While it contains fluorine, many waste streams classify "halogenated" specifically for chlorinated solvents. However, for incineration purposes, the fluorine content is critical.

Chemical Profile & Hazard Assessment

To validate your disposal protocol, you must understand the chemical's behavior in a waste stream.

PropertyDataOperational Implication
Chemical Name 1-(4-Fluorobenzyl)-4-isopropylpiperazineVerify label matches exactly.
Molecular Formula C₁₄H₂₁FN₂Nitrogen content implies NOx generation; Fluorine implies HF generation during combustion.
Functional Groups Tertiary Amine, FluorobenzylAmine: Basic pH; reacts with acids. Fluorine: Requires specific incineration protocols.
Acidity/Basicity Basic (Estimated pKa ~8-9)Incompatible with acids. Mixing causes heat generation and potential spattering.
Reactivity Nitrosatable PrecursorCRITICAL: Do not mix with nitrosating agents (e.g., sodium nitrite) to prevent formation of carcinogenic nitrosamines.
Hazard Classification (GHS Standards)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin/Eye Corrosion: Category 1B or 2 (Causes burns or severe irritation).

  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.

Pre-Disposal Characterization (The Self-Validating Protocol)

Before handing waste over to facilities, you must validate its state. This prevents "unknown" classifications which skyrocket disposal costs.

Step 1: Physical State Verification
  • Solid: If the substance is a pure powder or salt (e.g., HCl salt), package as solid waste.

  • Liquid (Mother Liquor): If dissolved in solvent (e.g., Methanol, DCM), the solvent dictates the primary waste code, but the contaminant (the piperazine) dictates the toxicity profile.

Step 2: pH Check (Liquid Waste Only)
  • Protocol: Dip a pH strip into the liquid waste container.

  • Validation:

    • If pH > 12.5: Classify as Corrosive (D002) .[1]

    • If pH < 12.5 but > 7: Classify as Basic Organic Waste.

    • Why this matters: Corrosive waste requires UN-rated poly drums, not metal, to prevent container failure.

Disposal Workflow Visualization

The following diagram illustrates the decision logic for segregating and processing this specific chemical.

DisposalWorkflow Start Waste Generation: 1-(4-Fluorobenzyl)-4-(propan-2-yl)piperazine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Segregation Segregation: Keep away from ACIDS and OXIDIZERS Solid->Segregation SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains >10% Halogens NonHalogenated Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHalogenated Halogenated->Segregation NonHalogenated->Segregation Container Packaging: HDPE Drum or Poly-lined Fiber Segregation->Container Labeling Labeling: 'Hazardous Waste - Basic Organic' Note: Fluorinated Container->Labeling Disposal Final Disposal: High-Temp Incineration (w/ HF Scrubbing) Labeling->Disposal

Caption: Operational decision tree for segregating 1-(4-Fluorobenzyl)-4-(propan-2-yl)piperazine based on physical state and solvent matrix.

Detailed Operational Procedures

A. Segregation (Critical Safety Step)
  • The Rule: Never mix this amine with Acids (exothermic neutralization) or Nitrites (formation of carcinogenic nitrosamines).

  • Storage: Store in a dedicated "Organic Bases" cabinet. If a dedicated cabinet is unavailable, use secondary containment (polyethylene tray) to physically separate it from other waste streams.

B. Packaging[2][3]
  • Container Material: Use High-Density Polyethylene (HDPE) or glass. Avoid metal containers if the waste is liquid and potentially corrosive (pH > 12).

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

  • Closure: Screw caps must be tightened and taped to prevent loosening during transport.

C. Labeling & Waste Codes

Proper labeling ensures the incineration plant uses the correct burn profile (temperature and scrubbing).

  • Primary Tag: "Hazardous Waste"

  • Chemical Contents: Write the full chemical name. Do not use abbreviations like "FB-Piperazine."

  • Hazard Checkboxes: [x] Toxic [x] Irritant

  • RCRA Considerations (USA):

    • This specific chemical is not P-listed or U-listed by name.

    • D001 (Ignitable): Apply if in a flammable solvent (Flash point < 60°C).

    • D002 (Corrosive): Apply if aqueous solution pH > 12.5.[1]

    • General Code: If no characteristic hazards apply, label as "Non-Regulated Chemical Waste" but flag for incineration due to fluorine content.

D. Destruction Method
  • Requirement: The presence of the Fluorine (F) atom on the benzyl ring dictates the destruction method.

  • Mechanism: Combustion releases Hydrogen Fluoride (HF) gas.

  • Facility Spec: The waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) equipped with wet gas scrubbers capable of neutralizing acid gases. Simple medical waste incinerators may reject this waste stream.

Emergency Spill Procedures

In the event of a spill in the laboratory:

  • Evacuate & Ventilate: The dust/vapor is a respiratory irritant.[2] Clear the immediate area.[2][3][4]

  • PPE: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat. If powder is aerosolized, use an N95 or P100 respirator.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a bag.

    • Liquid: Absorb with an inert material (Vermiculite or Sand). Do not use acidic absorbents. [5]

  • Decontamination: Wipe the surface with a dilute detergent solution. Do not use bleach (potential reaction with amines).

  • Disposal of Cleanup Materials: Bag all contaminated wipes/absorbents and tag them as hazardous chemical waste (same category as the chemical).

References

  • PubChem. (n.d.). 1-(4-Fluorobenzyl)piperazine Compound Summary. National Library of Medicine. Retrieved February 28, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 28, 2026, from [Link]

  • Welz, A., & Koba, M. (2020). Piperazine Derivatives as Dangerous Abused Compounds. Acta Pharmaceutica, 70(4), 423–441. Retrieved February 28, 2026, from [Link](Context on bioactive potential and handling precautions).

Sources

Personal protective equipment for handling 1-(4-Fluorobenzyl)-4-(propan-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an operational safety and logistical manual for handling 1-(4-Fluorobenzyl)-4-(propan-2-yl)piperazine (also known as 1-(4-Fluorobenzyl)-4-isopropylpiperazine).[1][2][3]

As a Senior Application Scientist, I have structured this protocol based on the Precautionary Principle . While specific Safety Data Sheets (SDS) for this precise derivative may be limited in public repositories, its structural components—the piperazine core , fluorobenzyl moiety , and isopropyl amine functionality —dictate a strict safety profile.[2][3] We treat this substance as a Corrosive, Sensitizing, and Bioactive Intermediate .[2]

PART 1: EXECUTIVE SAFETY SUMMARY

Substance: 1-(4-Fluorobenzyl)-4-(propan-2-yl)piperazine Chemical Class: N-substituted Piperazine / Fluorinated Benzyl Amine Primary Hazards: CORROSIVE (Skin/Eye) , RESPIRATORY SENSITIZER , ACUTE TOXICITY .[1][2][3]

🚨 Critical Directive: The "Amine Rule"

Piperazine derivatives are potent nitrogenous bases.[2] They can cause chemical burns without immediate pain (insidious onset) and are known respiratory sensitizers (potential to cause occupational asthma).[1][2]

  • Never handle on an open bench.

  • Never rely on single-layer latex gloves. [1][2][3]

  • Always assume metabolic activity (fluorinated motifs often enhance metabolic stability and CNS penetration).[2]

PART 2: HAZARD IDENTIFICATION & RISK ASSESSMENT[3][4]

This assessment utilizes "Read-Across" toxicology from structural analogs 1-(4-Fluorobenzyl)piperazine (CAS 70931-28-1) and 1-Isopropylpiperazine (CAS 4318-42-7).[1][2][3]

Hazard CategoryClassification (GHS)Operational Implication
Skin Corrosion Category 1B Causes severe skin burns and eye damage.[1][2][3] Irreversible tissue damage possible within minutes.[2]
Sensitization Resp. Sens. 1 / Skin Sens. 1 Inhalation of dust/vapors may cause allergy or asthma symptoms.[2][4][5] Repeat exposure increases risk.[2]
Acute Toxicity Category 4 (Oral) Harmful if swallowed.[2][6] Systemic toxicity likely due to fluorobenzyl lipophilicity.[2]
Physical State Solid (Low MP) or Viscous Oil Depending on salt form (HCl vs. Free Base).[1][2] Free bases are often oils and penetrate skin rapidly.[2]

PART 3: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX[1][2][3]

Standard lab PPE is insufficient.[2] You must employ a Barrier-in-Depth strategy.[1][2][3]

1. Hand Protection (The "Double-Glove" Protocol)

Amines can permeate standard nitrile rubber.[1][2][3]

  • Primary Layer (Inner): 4-mil Nitrile (Dexterity).[1][2][3]

  • Secondary Layer (Outer): 5-mil Extended Cuff Nitrile OR Silver Shield® (Laminate) if handling free base oil > 15 mins.[1][2][3]

  • Rationale: The isopropyl group increases lipophilicity, facilitating permeation through glove micropores.[2] Change outer gloves immediately upon splash.[2]

2. Respiratory Protection
  • Primary Control: All work must occur inside a certified Chemical Fume Hood (Face velocity: 100 fpm).[2]

  • Secondary Control (Spill/Cleaning): Full-face respirator with ABEK-P3 filters (Organic Vapor + Inorganic/Amine + Particulate).[1][2][3]

    • Note: N95 masks offer NO protection against amine vapors.[2]

3. Eye & Face Protection[1][2][4][6][7][8][9][10]
  • Requirement: Chemical Splash Goggles (indirect venting) + Face Shield .[1][2]

  • Prohibited: Safety glasses with side shields are not acceptable for corrosive liquids/oils due to splash risk.[2]

4. Body Protection
  • Standard: Chemical-resistant lab coat (buttoned to neck).[1][2][3]

  • High Risk (Scale-up > 10g): Tyvek® apron or sleeve covers to bridge the gap between glove and coat.[1][2][3]

PART 4: OPERATIONAL WORKFLOWS

Diagram 1: Safe Handling Logic Flow

This decision tree guides the researcher through the handling process, emphasizing engineering controls.

HandlingProtocol Start START: Handling 1-(4-Fluorobenzyl)-4-isopropylpiperazine CheckState Check Physical State Start->CheckState Solid Solid / Salt Form CheckState->Solid Liquid Liquid / Free Base Oil CheckState->Liquid PPE_Solid PPE: Nitrile x2 + N95 (if outside hood) Solid->PPE_Solid PPE_Liquid PPE: Laminate Gloves + Face Shield Liquid->PPE_Liquid EngControl Engineering Control: Fume Hood ONLY PPE_Solid->EngControl PPE_Liquid->EngControl Weighing Weighing Protocol: Use Anti-Static Gun Closed Balance EngControl->Weighing Dissolution Dissolution: Add Solvent SLOWLY (Exothermic Potential) Weighing->Dissolution Waste Disposal: Segregated Basic Organic Waste Dissolution->Waste

Caption: Operational logic flow for handling fluorobenzyl-piperazine derivatives based on physical state.

Step-by-Step Protocol
A. Weighing & Transfer[2]
  • Preparation: Place a disposable absorbent pad (benchkote) in the fume hood.[2] Pre-label all receiving vessels.[2]

  • Static Control: Fluorinated solids are often static-prone.[2] Use an ionizing gun or anti-static brush to prevent powder scattering.[2]

  • Transfer: Use a disposable spatula.[2] Do not reuse spatulas to prevent cross-contamination.[2]

  • Decontamination: Immediately wipe the balance area with a tissue dampened with 5% Acetic Acid (to neutralize amine traces) followed by ethanol.[2]

B. Reaction Setup
  • Solvent Addition: If converting the salt to a free base, expect heat generation.[2] Add base/solvent slowly.[2]

  • Inert Atmosphere: Piperazines can oxidize.[2][4][9] Run reactions under Nitrogen or Argon.[2]

  • Quenching: Quench reaction mixtures into a cooled, stirred acidic solution (e.g., dilute HCl) if compatible, to protonate the amine and reduce volatility.[2]

PART 5: EMERGENCY RESPONSE & DISPOSAL

Scenario A: Skin/Eye Exposure[3][4][6][8]
  • Immediate Action: Drench. Do not wipe.[2]

  • Eyes: Flush at eyewash station for minimum 15 minutes .[2] Hold eyelids open.

  • Skin: Flush for 15 minutes.[2][6] Remove contaminated clothing under the shower.[2]

  • Medical: Seek medical attention immediately.[2][5][6][8] Inform personnel of "Corrosive Fluorinated Amine" exposure.[2][6][7][9]

Scenario B: Spills
  • Small Spill (< 5g/mL):

    • Alert nearby personnel.[2][7][11]

    • Cover with Amine-Neutralizing Absorbent (or sand mixed with sodium bisulfate).[2]

    • Scoop into a hazardous waste bag.

    • Wipe surface with dilute acetic acid, then water.[2]

  • Large Spill: Evacuate lab. Call EHS.[2]

Disposal Protocol
  • Classification: Hazardous Organic Waste (Basic/Corrosive).[2]

  • Segregation: Do NOT mix with acidic waste streams (risk of exotherm/fumes) or oxidizers.[2][4]

  • Labeling: "Contains Fluorinated Piperazine Derivative - Corrosive/Toxic."[2][3]

PART 6: REFERENCES

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 796563, 1-(4-Fluorobenzyl)piperazine. Retrieved from [Link][1][2][3]

  • ECHA (European Chemicals Agency). (n.d.).[2] Registration Dossier - Piperazine. Retrieved from [Link][1][2][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.